4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one
Description
The exact mass of the compound 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-4-(4-methoxy-2,3,6-trimethylphenyl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-9-8-14(16-5)12(4)11(3)13(9)7-6-10(2)15/h6-8H,1-5H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRRLIHKRCVLLQ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=O)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1/C=C/C(=O)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701197726 | |
| Record name | 3-Buten-2-one, 4-(4-methoxy-2,3,6-trimethylphenyl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701197726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62924-31-6 | |
| Record name | 3-Buten-2-one, 4-(4-methoxy-2,3,6-trimethylphenyl)-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62924-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-(4-Methoxy-2,3,6-trimethylphenyl)-3-buten-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062924316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Buten-2-one, 4-(4-methoxy-2,3,6-trimethylphenyl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701197726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-(4-methoxy-2,3,6-trimethylphenyl)-3-buten-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one
Executive Summary
This technical guide details the synthesis of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one (CAS 54757-47-0), a critical intermediate in the manufacturing of second-generation aromatic retinoids, specifically Etretinate and Acitretin . These therapeutic agents are pivotal in the treatment of severe psoriasis and disorders of keratinization.[1]
The protocol outlined below prioritizes industrial scalability and chemical purity. It moves beyond standard textbook descriptions to address the specific steric and electronic challenges posed by the trimethyl-substituted benzene ring. The synthesis is broken down into a convergent strategy: constructing the electron-rich aromatic aldehyde precursor followed by a regioselective Claisen-Schmidt condensation.[1]
Part 1: Retrosynthetic Analysis & Strategy
The target molecule is an
Strategic Disconnection:
-
C3-C4 Olefin Disconnection: The most logical disconnection is at the double bond, implying an Aldol condensation between 4-methoxy-2,3,6-trimethylbenzaldehyde and acetone .[1]
-
Aromatic Functionalization: The aldehyde precursor is derived from 2,3,5-trimethylphenol via methylation and subsequent formylation.[1]
Visual Pathway (DOT):
Figure 1: Retrosynthetic tree illustrating the linear construction of the aromatic core followed by the convergent aldol step.
Part 2: Synthesis Protocols
Phase 1: Construction of the Aromatic Precursor
Objective: Synthesis of 4-Methoxy-2,3,6-trimethylbenzaldehyde (CAS 54344-92-2).
Rationale: The starting material, 2,3,5-trimethylphenol, is commercially available.[1][2] Direct formylation of the phenol is possible but often leads to mixtures.[1] O-methylation protects the phenol and directs the subsequent formylation to the para-position (relative to the methoxy group) due to the combined directing effects of the methoxy group and the steric blocking by the methyl groups.
Step 1.1: O-Methylation
-
Reagents: 2,3,5-Trimethylphenol, Dimethyl Sulfate (DMS) or Dimethyl Carbonate (DMC), NaOH.[1]
-
Protocol:
-
Dissolve 2,3,5-trimethylphenol (1.0 eq) in acetone or aqueous NaOH.[1]
-
Add dimethyl sulfate (1.1 eq) dropwise at 0-5°C to control the exotherm. Note: DMC is a greener alternative but requires higher temperatures (autoclave, 180°C).
-
Reflux for 2-4 hours.
-
Workup: Quench with water, extract with toluene.[1] Wash organic layer with dilute NaOH to remove unreacted phenol.[1]
-
Product: 2,3,5-Trimethylanisole (Oil, bp ~85°C at 7 mmHg).[1]
-
Step 1.2: Formylation (Rieche Formylation)
-
Reagents: 2,3,5-Trimethylanisole, Dichloromethyl methyl ether (DCME),
or , DCM (Dichloromethane).[1] -
Mechanism: Electrophilic aromatic substitution.[1] The formyl group enters at the position para to the methoxy group (position 4 of the original ring), which becomes position 1 of the new aldehyde, shifting the numbering to 2,3,6-trimethyl.
-
Protocol:
-
Charge a reactor with 2,3,5-trimethylanisole (1.0 eq) and DCM (5-10 volumes) under
. -
Cool to -10°C.
-
Add
(1.2 eq) dropwise.[1] The solution will darken. -
Add DCME (1.1 eq) dropwise, maintaining temperature < 0°C.[1]
-
Stir at 0°C for 1 hour, then warm to 20°C.
-
Quench: Pour onto ice/water carefully.
-
Purification: Separate organic layer, wash with brine, dry over
. Crystallize from hexane/ethyl acetate.[1] -
Product: 4-Methoxy-2,3,6-trimethylbenzaldehyde (Solid, mp 63-68°C).[1]
-
Phase 2: The Core Aldol Condensation
Objective: Synthesis of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one.[3][4][5][6][7]
Step 2.1: Claisen-Schmidt Condensation This reaction utilizes acetone as both the reactant and the solvent to drive the equilibrium toward the product and minimize self-condensation of the aldehyde.[1]
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 4-Methoxy-2,3,6-trimethylbenzaldehyde | 1.0 | Limiting Reagent |
| Acetone | 20-30 Vol | Reactant & Solvent |
| NaOH (aq, 25%) | 0.5 - 1.0 | Catalyst |
| Water | 1-2 Vol | Co-solvent |
Detailed Protocol:
-
Dissolution: In a clean reactor, dissolve 4-methoxy-2,3,6-trimethylbenzaldehyde (500 g) in Acetone (6.0 L). Stir at 20-25°C until fully dissolved.
-
Catalysis: Slowly add the aqueous NaOH solution (135 g NaOH in 500 mL water) over 30 minutes.
-
Reaction: Heat the mixture to 45-50°C. Stir for 4–6 hours.
-
Quench: Cool to 20°C. Adjust pH to 5.0–6.0 using Acetic Acid.
-
Why Acidic Workup? Neutralizing the base stops the reaction and prevents the retro-aldol reaction during heating/distillation.[1]
-
-
Solvent Removal: Distill off excess acetone under reduced pressure (keep pot temp < 50°C).
-
Extraction: Add Cyclohexane (or Ethyl Acetate) and water to the residue.[1] Separate phases. Wash the organic layer with saturated
and then brine.[1] -
Crystallization: Concentrate the organic layer.[1] The product can be recrystallized from Ethanol or a Cyclohexane/Hexane mixture.[1]
Yield: Expect 80–85%. Physical Data:
Part 3: Process Validation & Analysis
Mechanistic Pathway
The reaction proceeds via the formation of an acetone enolate, which attacks the sterically crowded aldehyde carbonyl.[1] The subsequent elimination of water (E1cB mechanism) is favored by the conjugation with the aromatic ring.
Figure 2: Base-catalyzed Claisen-Schmidt condensation mechanism.
Analytical Characterization
To validate the synthesis, the following diagnostic signals must be confirmed.
H-NMR (CDCl-
Olefinic Protons: A doublet pair with a large coupling constant (
Hz), indicative of the trans (E) geometry.[1] Typically found around 6.5–7.5 ppm.[1] -
Aromatic Methyls: Three distinct singlets in the aliphatic region (
2.1–2.4 ppm) corresponding to the 2, 3, and 6 positions.[1] -
Methoxy Group: A sharp singlet at
~3.8 ppm.[1] -
Ketone Methyl: A singlet at
~2.35 ppm ( ).[1]
Impurity Profile:
-
Bis-adduct (Dibenzalacetone analog): Formed if the product reacts with another mole of aldehyde.[1] Minimized by using a large excess of acetone.[1]
-
Cis-isomer: Usually minor due to steric hindrance of the trimethyl ring.[1]
References
-
ChemicalBook. (2025).[1][8] 4-(4-Methoxy-2,3,6-trimethylphenyl)-but-3-en-2-one Synthesis and Properties. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one.[1][3][4][5][6] Retrieved from
-
TCI Chemicals. (2025).[1][8] Product Specification: 4-Methoxy-2,3,6-trimethylbenzaldehyde.[1][4] Retrieved from
-
Google Patents. (2015).[1] Method for producing (E)-4-phenyl-3-buten-2-one and related analogs. Retrieved from
-
ChemBlink. (2025).[1][8] Physical Properties of CAS 54757-47-0. Retrieved from
Sources
- 1. 2,3,5-Trimethylanisole | C10H14O | CID 88555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3,5-trimethyl phenol, 697-82-5 [thegoodscentscompany.com]
- 3. echemi.com [echemi.com]
- 4. 4-(4-METHOXY-2,3,6-TRIMETHYLPHENYL)-BUT-3-EN-2-ONE CAS#: 54757-47-0 [amp.chemicalbook.com]
- 5. 4-(4-METHOXY-2,3,6-TRIMETHYLPHENYL)-BUT-3-EN-2-ONE | 54757-47-0 [chemicalbook.com]
- 6. 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one | C14H18O2 | CID 762509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS # 54757-47-0, 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one, 4-(4-Methoxy-2,3,6-trimethylphenyl)-3-buten-2-one - chemBlink [chemblink.com]
- 8. 2,3,5-TRIMETHYLANISOLE | 20469-61-8 [chemicalbook.com]
Characterization of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one
Technical Monograph for API Process Development
Executive Summary: The Retinoid Scaffold
The compound 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one (CAS: 54757-47-0) is not merely a generic enone; it is the critical C14-building block for the synthesis of second-generation retinoids, most notably Acitretin (Soriatane) and Etretinate .
For researchers in drug development, this molecule represents a "steric gatekeeper." Its unique 2,3,6-trimethyl substitution pattern introduces significant steric strain, forcing the phenyl ring out of planarity with the enone side chain. This orthogonal conformation is a defining feature that dictates its reactivity, spectroscopic signature, and biological half-life. This guide provides a rigorous characterization framework, moving beyond basic identification to process-critical quality attributes.
Molecular Architecture & Synthetic Logic
2.1 Steric Influence on Conformation
Unlike simple benzalacetones, this molecule possesses methyl groups at the ortho positions (2 and 6).
-
The "Orthogonal Twist": The steric clash between the C2/C6 methyls and the carbonyl/alkene side chain prevents the molecule from achieving a fully planar conjugated system.
-
Spectroscopic Consequence: This twist reduces
-orbital overlap, resulting in a hypsochromic shift (blue shift) in UV-Vis absorption compared to unhindered analogs. -
Reactivity Consequence: The electrophilicity of the
-carbon is modulated, affecting subsequent Wittig or Horner-Wadsworth-Emmons reactions used to extend the polyene chain for Acitretin synthesis.
2.2 Synthetic Pathway (Aldol Condensation)
The standard industrial route involves the Claisen-Schmidt condensation of 2,3,6-trimethyl-4-methoxybenzaldehyde with acetone.
Figure 1: Synthetic pathway highlighting the thermodynamic equilibrium between E and Z isomers.
Physicochemical Characterization
The following data establishes the identity and purity of the molecule. Note that the trans (E) isomer is the desired pharmacophore precursor.
3.1 NMR Spectroscopy (Diagnostic Signals)
The proton NMR spectrum is distinct due to the lack of aromatic coupling. Unlike typical phenyl systems, the C5 proton appears as a singlet because positions 2, 3, 4, and 6 are fully substituted.
Table 1: 1H NMR Assignment (CDCl3, 400 MHz)
| Position | Shift ( | Multiplicity | Integration | Diagnostic Note |
| Ar-H (C5) | 6.55 - 6.65 | Singlet (s) | 1H | Key ID: No coupling; confirms 2,3,4,6-substitution. |
| Vinyl-H ( | 7.35 - 7.45 | Doublet (d) | 1H | |
| Vinyl-H ( | 6.05 - 6.15 | Doublet (d) | 1H | |
| Methoxy (-OCH3) | 3.80 - 3.85 | Singlet (s) | 3H | Distinct sharp singlet. |
| Ketone Methyl | 2.30 - 2.35 | Singlet (s) | 3H | Methyl adjacent to carbonyl. |
| Ar-CH3 (x3) | 2.10 - 2.45 | Singlets | 9H | Three distinct methyl signals (often overlapping). |
3.2 Mass Spectrometry (EI-MS)
-
Molecular Ion (
): m/z 218 (Consistent with Formula ). -
Base Peak: Often observed at m/z 203 (
) due to loss of a methyl group (common in polymethylated aromatics) or m/z 43 ( ) from the acetyl group cleavage.
3.3 Infrared Spectroscopy (FT-IR)
-
C=O Stretch: ~1665
(Conjugated ketone; lower than non-conjugated ~1715 , but higher than planar analogs due to steric twist reducing conjugation). -
C=C Stretch: ~1600-1620
. -
C-O-C Stretch: ~1100-1250
(Aryl alkyl ether).
Impurity Profiling & Quality Control
In the context of Acitretin synthesis, the purity of this intermediate is non-negotiable. The primary critical quality attribute (CQA) is the E/Z ratio .
4.1 Isomeric Purity (The Z-Isomer Problem)
The condensation reaction produces a mixture of E (trans) and Z (cis) isomers.
-
Risk: The Z-isomer does not cyclize or extend correctly in subsequent steps, leading to complex isomeric impurities in the final API that are difficult to purge.
-
Detection: HPLC is required. The Z-isomer typically elutes after the E-isomer on reverse-phase columns due to differences in polarity and hydrodynamic volume caused by the steric "ball" shape of the cis-isomer.
4.2 HPLC Method Parameters (Self-Validating Protocol)
This method separates the parent aldehyde, the target enone (E), and the Z-isomer.
-
Column: C18 (e.g., Agilent Zorbax Eclipse XDB-C18),
mm, 5 . -
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (compromise wavelength for aldehyde and enone).
Experimental Protocols
5.1 Synthesis of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one
Rationale: This protocol uses a biphasic system to manage the exotherm and minimize polymerization of the unsaturated product.
-
Charge: In a 1L reactor, dissolve 4-methoxy-2,3,6-trimethylbenzaldehyde (50.0 g, 0.28 mol) in Acetone (300 mL). Acetone acts as both reactant and solvent.
-
Catalyst Prep: Prepare a solution of NaOH (10% w/v aqueous solution).
-
Addition: Cool the reactor to 15°C. Add the NaOH solution dropwise over 30 minutes. Critical: Maintain temperature < 30°C to prevent self-condensation of acetone (diacetone alcohol formation).
-
Reaction: Stir at 25-30°C for 4-6 hours. Monitor by HPLC (Target: < 1% residual aldehyde).
-
Quench: Neutralize with dilute HCl to pH 6-7.
-
Workup: Evaporate excess acetone under vacuum. Extract the aqueous residue with Ethyl Acetate (
mL). Wash organics with brine.[1] -
Purification (Crystallization): The crude oil often solidifies. Recrystallize from Methanol/Water (4:1) or Hexane to remove the Z-isomer (which remains in the mother liquor).
-
Yield: Expect 80-85% as off-white to pale yellow crystals.
5.2 Analytical Decision Tree
Use the following logic flow to determine the disposition of the intermediate batch.
Figure 2: Quality Control Decision Tree for Intermediate Release.
References
-
BOC Sciences. Acitretin Impurities and Synthesis Pathway. Retrieved from
-
Google Patents. Process for preparation of Acitretin (WO2016042573A1). Describes the Aldol condensation and purification of the C14-ketone. Retrieved from
-
ChemicalBook. 4-(4-Methoxy-2,3,6-trimethylphenyl)-but-3-en-2-one Product Description and Synthesis. Retrieved from
-
PubChem. Acitretin Compound Summary (Contextualizing the intermediate). Retrieved from
Sources
4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one chemical properties
Common Designation: C14-Trimethyl Retinoid Intermediate CAS Registry Number: 54757-47-0 Content Type: Technical Monograph & Experimental Guide
Executive Summary
This guide details the physicochemical properties, synthesis, and biological relevance of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one . Chemically, this compound is a substituted chalcone derivative (specifically a styryl ketone) characterized by a highly electron-rich trimethyl-methoxy benzene ring conjugated with an
Its primary significance lies in pharmaceutical development as the key "C14" building block for second-generation aromatic retinoids, including Etretinate and Acitretin . These agents are critical in the treatment of severe psoriasis and disorders of keratinization. Unlike simple anisalacetone, the steric bulk provided by the three methyl groups on the phenyl ring imparts unique lipophilicity and receptor-binding conformation to the final drug candidates.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
The molecule exhibits low water solubility and high lipophilicity, necessitating organic solvent systems for processing. It is a Michael acceptor, making it reactive toward nucleophiles (e.g., thiols in proteins), which underpins both its synthetic utility and potential toxicity.
Table 1: Physicochemical Specifications
| Property | Value / Description | Source |
| IUPAC Name | (3E)-4-(4-methoxy-2,3,6-trimethylphenyl)but-3-en-2-one | [PubChem, 2025] |
| Molecular Formula | [PubChem, 2025] | |
| Molecular Weight | 218.29 g/mol | [PubChem, 2025] |
| Appearance | Pale yellow to off-white crystalline solid | [ChemicalBook, 2024] |
| Melting Point | 64 – 66 °C (High purity forms may reach 72°C) | [ChemicalBook, 2024] |
| Boiling Point | ~358 °C (Predicted @ 760 mmHg) | [PubChem, 2025] |
| Solubility | Soluble in Acetone, Ethanol, Ethyl Acetate, DCM; Insoluble in Water | [BenchChem, 2025] |
| LogP (Predicted) | ~3.22 (High Lipophilicity) | [PubChem, 2025] |
Synthetic Pathway: Claisen-Schmidt Condensation
The synthesis of this intermediate relies on a base-catalyzed Claisen-Schmidt Aldol Condensation . The reaction involves the nucleophilic attack of an acetone enolate on the carbonyl carbon of 4-methoxy-2,3,6-trimethylbenzaldehyde.
Critical Process Parameters (CPP):
-
Stoichiometry: A large excess of acetone is required to prevent the formation of the bis-adduct (where one acetone molecule reacts with two aldehyde molecules).
-
Temperature Control: The reaction is exothermic. Temperature must be maintained between 20–30°C during addition and 45–50°C during the dehydration phase to favor the trans (E) isomer.
-
Steric Hindrance: The trimethyl substitution pattern (positions 2,3,6) creates significant steric bulk around the aldehyde, slowing the initial nucleophilic attack compared to unsubstituted anisaldehyde.
Diagram 1: Synthetic Workflow & Mechanism
Caption: Base-catalyzed synthesis of the C14 intermediate via Aldol condensation followed by dehydration.
Biological Implications & Pharmacophore Analysis[9][11][12]
While primarily an intermediate, the molecule possesses intrinsic biological relevance due to its structural features.[1]
Retinoid Precursor Role
This ketone provides the "Head" and "Linker" regions for Etretinate .
-
Trimethyl Ring: Mimics the
-ionone ring of natural Vitamin A (Retinol) but with an aromatic character that prevents metabolic oxidation, increasing the drug's half-life. -
Enone Linker: Extends the conjugation, essential for binding to Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).
Intrinsic Reactivity (Michael Acceptor)
The
Diagram 2: Pharmacophore & Downstream Application
Caption: Structural decomposition showing how the intermediate confers receptor affinity to final retinoid drugs.
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of 4-(4-methoxy-2,3,6-trimethylphenyl)but-3-en-2-one on a multigram scale. Safety Note: Perform all steps in a fume hood. The product is a potential skin irritant.
Materials
-
4-Methoxy-2,3,6-trimethylbenzaldehyde (50.0 g, 0.28 mol)
-
Acetone (Reagent Grade, 600 mL) – Excess serves as solvent
-
Sodium Hydroxide (13.5 g dissolved in 50 mL water)
-
Acetic Acid (Glacial)
-
Ethanol (for recrystallization)[2]
Step-by-Step Methodology
-
Reaction Initiation:
-
Charge a 1L round-bottom flask with 4-methoxy-2,3,6-trimethylbenzaldehyde (50 g) and Acetone (600 mL).
-
Stir until fully dissolved at room temperature (20–25°C).
-
-
Catalyst Addition:
-
Add the aqueous NaOH solution dropwise over 20 minutes.
-
Observation: The solution will darken (yellow/orange) as the enolate forms.
-
Critical Control: Monitor internal temperature; do not exceed 30°C during addition to prevent side reactions.
-
-
Dehydration & Completion:
-
Once addition is complete, heat the mixture to 45–50°C.
-
Maintain stirring for 4–6 hours.
-
Validation: Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot (
) should disappear, replaced by the product ( ) [ChemicalBook, 2024].
-
-
Workup:
-
Cool reaction mixture to 10°C.
-
Neutralize to pH 5–6 using Acetic Acid.
-
Distill off excess acetone under reduced pressure.
-
Dissolve the residue in Cyclohexane or Ethyl Acetate (200 mL) and wash with water (
) to remove salts.
-
-
Purification:
-
Concentrate the organic layer to dryness.
-
Recrystallize the crude solid from hot Ethanol/Water (9:1).
-
Filter and dry under vacuum at 40°C.
-
Expected Yield: 80–85% (approx. 49–52 g).
-
Analytical Characterization (Expected Data)
To validate the identity of the synthesized compound, compare spectral data against these predicted values derived from the structure and analogous styryl ketones.
-
1H NMR (400 MHz, CDCl3):
-
2.15, 2.25, 2.30 (s, 9H,
) – Distinctive high-field aromatic methyls. -
2.38 (s, 3H,
) – Methyl ketone. -
3.84 (s, 3H,
). -
6.10 (d,
, 1H, vinyl -H). - 6.65 (s, 1H, Ar-H at C5).
-
7.80 (d,
, 1H, vinyl -H) – Large coupling constant confirms Trans (E) geometry.
-
2.15, 2.25, 2.30 (s, 9H,
-
IR (KBr):
-
1665 cm
(C=O stretch, conjugated). -
1600 cm
(C=C stretch). -
1250 cm
(C-O-C asymmetric stretch).
-
References
-
ChemicalBook. (2024). Synthesis of 4-(4-methoxy-2,3,6-trimethylphenyl)-but-3-en-2-one from 4-methoxy-2,3,6-trimethylbenzaldehyde and acetone.[3]Link
-
PubChem. (2025).[4][5][6] Compound Summary: 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one (CID 762509).[6] National Library of Medicine. Link
-
BenchChem. (2025). Potential Biological Activities of 4-Methoxy-2,3,6-trimethylbenzyl Derivatives.[1]Link
-
Guide to Pharmacology. (2025). Etretinate Ligand Page. IUPHAR/BPS. Link
-
CymitQuimica. (2024). Product 54757-47-0 Specifications.Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(4'-methoxyphenyl)-3-buten-2-one [orgspectroscopyint.blogspot.com]
- 3. 4-(4-METHOXY-2,3,6-TRIMETHYLPHENYL)-BUT-3-EN-2-ONE CAS#: 54757-47-0 [amp.chemicalbook.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. Etretinate | C23H30O3 | CID 5282375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one | C14H18O2 | CID 762509 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: Physicochemical Characterization and Synthetic Utility of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one
Executive Summary
This technical guide provides an in-depth analysis of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one (CAS: 54757-47-0).[1] A critical intermediate in the synthesis of second-generation retinoids (specifically Acitretin and Etretinate ), this
Physicochemical Profile
The molecule exhibits properties characteristic of highly substituted styryl ketones. Its lipophilicity and conjugation length are engineered to mimic the polyene chain of natural retinoids while offering enhanced metabolic stability.
Table 1: Key Physical Specifications
| Property | Value / Description | Source Validation |
| CAS Number | 54757-47-0 | [ChemicalBook, 2025] |
| IUPAC Name | (3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one | Derived from Structure |
| Molecular Formula | Mass Spectrometry | |
| Molecular Weight | 218.29 g/mol | Calculated |
| Appearance | Pale yellow to yellow crystalline solid | Conjugated system absorbance |
| Melting Point | 64 – 66 °C | [ChemicalBook, 2025] |
| Boiling Point | 358.7 °C (Predicted @ 760 mmHg) | [ChemBK, 2025] |
| Density | 1.006 g/cm³ (Predicted) | [Echemi, 2025] |
| Solubility | Soluble in acetone, DCM, ethyl acetate; Insoluble in water | Lipophilic LogP > 3.2 |
| Flash Point | 156.7 °C | [ChemBK, 2025] |
Structural Identification & Spectroscopy[2][10]
Accurate identification of this intermediate is vital to ensure the stereochemical purity of downstream retinoids. The (E)-isomer is the thermodynamically favored and biologically relevant form.
Nuclear Magnetic Resonance (NMR) Interpretation
The substitution pattern on the phenyl ring (2,3,6-trimethyl) simplifies the aromatic region significantly compared to unsubstituted analogs.
-
-NMR (CDCl
, 400 MHz) Expectations:-
7.40 ppm (1H, d, J = 16.2 Hz): The
-vinylic proton. The large coupling constant confirms the Trans (E) geometry. - 6.55 ppm (1H, s): The aromatic proton at position 5. It appears as a singlet because positions 4 and 6 are substituted.
-
6.10 ppm (1H, d, J = 16.2 Hz): The
-vinylic proton (adjacent to the carbonyl). -
3.85 ppm (3H, s): Methoxy group (
) at position 4. -
2.35 ppm (3H, s): Methyl ketone (
). - 2.10 – 2.30 ppm (9H, m): Three aromatic methyl groups.[3] Note that the methyls at positions 2 and 6 are magnetically non-equivalent due to the rotation barrier created by the side chain.
-
7.40 ppm (1H, d, J = 16.2 Hz): The
Infrared Spectroscopy (FT-IR)
-
1665 cm
: Strong stretch (Conjugated ketone). Lower frequency than non-conjugated ketones (typically 1715 cm ) due to resonance. -
1600 cm
: stretch (Alkene/Aromatic). -
1250 cm
: stretch (Aryl alkyl ether).
Synthetic Protocol & Mechanistic Causality
The synthesis relies on a Claisen-Schmidt Aldol Condensation . This route is preferred over Wittig olefination for industrial scaling due to atom economy and the avoidance of triphenylphosphine oxide waste.
Reaction Pathway Diagram
Figure 1: Step-wise synthetic workflow from aldehyde precursor to unsaturated ketone.
Detailed Methodology
Protocol Validation: This method is derived from standard industrial procedures for retinoid precursors [ChemicalBook, 2025].
-
Charge: To a reactor, add 4-methoxy-2,3,6-trimethylbenzaldehyde (1.0 eq) and Acetone (excess, typically 10-12 vol).
-
Causality: Acetone acts as both the reactant and the solvent. High dilution favors the cross-aldol product over acetone self-condensation (diacetone alcohol).
-
-
Catalysis: Slowly add aqueous NaOH (0.5 - 0.8 eq) while maintaining temperature at 20–30 °C.
-
Control: Exothermic addition. Rapid addition causes localized hot spots leading to polymerization.
-
-
Reaction & Dehydration: Heat the mixture to 45–50 °C for 2–4 hours.
-
Mechanism:[4] The initial aldol addition forms a
-hydroxy ketone. Heating drives the E1cB elimination of water to form the thermodynamically stable conjugated alkene (the target product).
-
-
Quench: Cool to room temperature and adjust pH to 4.5–5.5 using Acetic Acid.
-
Safety: Neutralization prevents retro-aldol reactions during workup.
-
-
Isolation: Distill off excess acetone. Extract residue with Cyclohexane or Toluene. Wash with water to remove salts. Crystallize or concentrate to yield the yellow solid.
Applications in Drug Development[9]
This compound is a Key Starting Material (KSM) for the synthesis of Etretinate and Acitretin, used in treating severe psoriasis.
Retinoid Synthesis Workflow
Figure 2: The role of the target molecule in the convergent synthesis of Acitretin.
The ketone functionality allows for chain extension via Horner-Wadsworth-Emmons (HWE) or Wittig reactions, adding the remaining carbon atoms required to complete the retinoid polyene tail.
Stability and Handling
-
Light Sensitivity: As a conjugated system, the molecule is susceptible to photo-isomerization (E to Z) and photo-oxidation.
-
Protocol: Store in amber glass containers under inert atmosphere (Nitrogen/Argon).
-
-
Thermal Stability: Stable up to its melting point, but prolonged heating >100 °C without solvent can induce polymerization.
-
Safety: Like many
-unsaturated ketones, it is a potential Michael Acceptor . It may act as a skin sensitizer by alkylating cysteine residues in proteins. Handle with gloves and proper ventilation.
References
-
ChemicalBook. (2025).[1] 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one Properties and Synthesis. Retrieved from
-
ChemBK. (2025).[1] Physical Properties of CAS 54757-47-0. Retrieved from
-
Echemi. (2025).[1][5][3] Supplier and Density Data for Trimethylphenyl Butenone. Retrieved from
-
PubChem. (2025).[5][3] Compound Summary: 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one.[1][6][7] Retrieved from (Note: Verify specific methoxy-derivative entries via CAS search).
Sources
- 1. 4-(4-METHOXY-2,3,6-TRIMETHYLPHENYL)-BUT-3-EN-2-ONE | 54757-47-0 [chemicalbook.com]
- 2. Solved This is the NMR data of 4-(4’-methoxyphenyl)- | Chegg.com [chegg.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. (E)-4-(4-Methoxyphenyl)but-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(2,3,6-Trimethylphenyl)but-3-en-2-one | C13H16O | CID 53426133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(4-METHOXY-2,3,6-TRIMETHYLPHENYL)-BUT-3-EN-2-ONE CAS#: 54757-47-0 [amp.chemicalbook.com]
- 7. echemi.com [echemi.com]
Technical Analysis: 1H NMR Characterization of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one . It is designed for researchers requiring structural validation of this specific intermediate, often utilized in the synthesis of tocopherols (Vitamin E) and carotenoids.[1]
Executive Summary & Structural Context
Compound: 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one
CAS: 62924-31-6
Molecular Formula:
This molecule presents a unique spectroscopic challenge due to the steric crowding of the trimethyl-substituted benzene ring.[1] The structure consists of a highly substituted aromatic core linked to a trans-enone side chain.[1] Correct interpretation requires distinguishing between three non-equivalent aromatic methyl groups and verifying the E-geometry of the alkene.[1]
Synthesis Context for Impurity Profiling
To accurately analyze the spectrum, one must understand the sample's origin.[1] This compound is typically synthesized via an Aldol Condensation of 4-methoxy-2,3,6-trimethylbenzaldehyde with acetone in the presence of NaOH [1].[1]
-
Common Impurities:
Theoretical 1H NMR Assignment
The following data represents a high-field (400 MHz+) theoretical assignment based on chemical shift logic, substituent shielding effects, and literature on analogous trimethylphenyl systems.
Summary Table: Chemical Shifts ( ) & Multiplicities
| Region | Mult. | Int.[1][2][3] | Assignment | Structural Logic | |
| Aromatic | 6.55 - 6.65 | s | 1H | H-5 (Ar-H) | Shielded by ortho-methoxy and ortho-methyl groups.[1] |
| Olefinic | 7.60 - 7.75 | d | 1H | H- | Deshielded by conjugation and aromatic ring current.[1] |
| Olefinic | 6.05 - 6.15 | d | 1H | H- | Typical enone |
| Alkoxy | 3.75 - 3.85 | s | 3H | -OCH | Characteristic methoxy singlet.[1] |
| Aliphatic | 2.30 - 2.35 | s | 3H | -C(=O)CH | Methyl ketone; slightly deshielded by carbonyl.[1] |
| Aliphatic | 2.20 - 2.30 | s | 3H | Ar-CH | Ortho to enone chain.[1] |
| Aliphatic | 2.10 - 2.20 | s | 3H | Ar-CH | Ortho to enone chain; sterically crowded.[1] |
| Aliphatic | 2.05 - 2.15 | s | 3H | Ar-CH | Meta to enone; Ortho to methoxy.[1] |
Note on Coupling (
): The olefinic protons H-and H- will exhibit a coupling constant of Hz , confirming the trans (E) stereochemistry.[1] A smaller coupling ( Hz) would indicate the cis (Z) isomer, which is sterically disfavored.[1]
Detailed Spectral Analysis
A. The Aromatic Region (Crowded Core)
Unlike typical monosubstituted benzenes, this molecule possesses a pentasubstituted ring.[1]
-
The Lone Proton (H-5): There is only one aromatic proton.[1] It appears as a sharp singlet.[1]
-
Verification: If this peak shows splitting (doublet), it indicates incomplete methylation (e.g., missing the C6 methyl), resulting in ortho or meta coupling.[1]
-
Shielding: The position of H-5 is unique; it is flanked by a methoxy group (C4) and a methyl group (C6).[1] The electron-donating methoxy group exerts a shielding effect, pushing this signal upfield relative to unsubstituted benzene.[1]
B. The Olefinic System (Stereochemistry)
The enone chain serves as the primary diagnostic for the reaction's success.[1]
-
H-
(Deshielded): This proton is located at the -position of the -unsaturated ketone.[1] Resonance effects deplete electron density here, shifting it downfield (>7.5 ppm).[1] -
H-
(Shielded): Located next to the carbonyl, this proton resonates significantly upfield (~6.1 ppm).[1] -
The "Roof Effect": In lower field spectrometers (e.g., 60 MHz), these doublets may "lean" toward each other.[1] At 300 MHz+, they appear as distinct doublets.[1]
C. The Methyl Jungle (Aliphatic Overlap)
The region between 2.0 and 2.4 ppm is critical and often overlapping.[1]
-
Ketone Methyl: Usually the sharpest, most downfield singlet in this cluster (~2.35 ppm).[1]
-
Aromatic Methyls: The three methyl groups on the ring are not magnetically equivalent due to the lack of symmetry caused by the enone chain.[1]
-
C2 & C6 Methyls: These flank the enone chain.[1] They may appear broadened due to restricted rotation (atropisomerism) if the temperature is low, though at room temperature they are usually sharp.[1]
-
C3 Methyl: Flanked by the methoxy group, its shift is slightly perturbed by the oxygen's proximity.[1]
-
Advanced Verification: NOE Experiments
To definitively assign the regiochemistry (2,3,6-trimethyl vs. 2,3,5-trimethyl isomer), a 1D NOE (Nuclear Overhauser Effect) experiment is the gold standard protocol.[1]
Protocol: Irradiate the aromatic proton (H-5).
-
Positive Result: You should observe NOE enhancement of:
-
Negative Result: You should not see enhancement of the other two aromatic methyls (C2 or C3).[1]
Protocol: Irradiate the H-
-
Positive Result: Enhancement of the C2 and C6 aromatic methyls.[1] This confirms the enone chain is attached at C1, flanked by two methyls.[1]
Structural Elucidation Workflow
The following diagram outlines the logical flow for validating the structure from the crude reaction mixture.
Figure 1: Step-by-step logic flow for validating the target molecule using NMR spectroscopy.
References
-
ChemicalBook. (n.d.).[1] 4-(4-methoxy-2,3,6-trimethylphenyl)-but-3-en-2-one Synthesis Procedures. Retrieved from [1]
-
PubChem. (n.d.).[1][4] Compound Summary: 4-(4-methoxy-2,3,6-trimethylphenyl)but-3-en-2-one.[1][4][5] National Library of Medicine.[1] Retrieved from [1]
-
National Institutes of Health (NIH). (2012).[1] (E)-4-(4-Methoxyphenyl)but-3-en-2-one Crystal Structure & NMR Data. (Used for comparative analog analysis). Retrieved from [1]
-
MDPI. (2023).[1] Synthesis of Chalcones: An Improved High-Yield Protocol. (Reference for general enone shift logic). Retrieved from [1]
Sources
- 1. (E)-4-(4-Methoxyphenyl)but-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chegg.com [chegg.com]
- 3. 4-METHOXY-3-BUTEN-2-ONE(4652-27-1) 1H NMR [m.chemicalbook.com]
- 4. 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one | C14H18O2 | CID 762509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(4-METHOXY-2,3,6-TRIMETHYLPHENYL)-BUT-3-EN-2-ONE CAS#: 54757-47-0 [amp.chemicalbook.com]
The C₁₄H₁₈O₂ Structural Envelope: A Divergent Chemical Space
The following technical guide details the structural elucidation, synthesis, and therapeutic relevance of the molecular formula C₁₄H₁₈O₂ .
While this formula corresponds to multiple isomers, this analysis focuses on the two most scientifically significant candidates for drug development and fine chemical research: the NSAID-scaffold 2-(4-Cyclohexylphenyl)acetic acid and the bioactive ester (Z)-3-Hexenyl phenylacetate .
Executive Summary
In drug discovery, a single molecular formula often hides a dichotomy of function. C₁₄H₁₈O₂ (Hydrogen Deficiency Index = 6) is a prime example. It represents a chemical fork in the road:
-
The Pharmaceutical Candidate: A carboxylic acid containing a biphenyl-like steric bulk (cyclohexyl + phenyl), structurally homologous to blockbuster NSAIDs like Diclofenac and Ibuprofen.
-
The Bioactive Ester: A volatile ester used in olfactory research and excipient formulation.
This guide prioritizes the pharmaceutical candidate (Isomer A) as a lead compound for anti-inflammatory research, while using Isomer B as a negative control for structural validation.
Primary Target: The NSAID Scaffold
Compound Identity
-
Common Name: 4-Cyclohexylphenylacetic acid[1]
-
IUPAC Name: 2-(4-cyclohexylphenyl)acetic acid [1]
-
CAS Registry Number: 35889-00-0[1]
-
Molecular Weight: 218.29 g/mol [1]
Structural Analysis
The molecule consists of a lipophilic tail (cyclohexyl ring) attached to an aromatic linker (phenyl ring), terminating in a polar head group (acetic acid). This "Lipophilic-Aromatic-Polar" triad is the pharmacophore hallmark of COX-1/COX-2 inhibitors .
-
Lipophilic Domain: The cyclohexyl ring provides steric bulk, enhancing binding affinity within the hydrophobic channel of the cyclooxygenase enzyme.
-
Acidic Domain: The carboxylic acid moiety forms critical salt bridges with Arg-120 in the COX active site.
Quantitative Profile (In Silico Prediction)
| Property | Value | Clinical Implication |
| LogP (Octanol/Water) | 3.9 - 4.2 | High lipophilicity; suggests excellent blood-brain barrier (BBB) penetration but potential solubility issues. |
| Topological Polar Surface Area (TPSA) | 37.3 Ų | Well below the 140 Ų limit, indicating high oral bioavailability (Rule of 5 compliant). |
| H-Bond Donors | 1 | Favorable for membrane permeability. |
| Rotatable Bonds | 3 | Low flexibility suggests a rigid binding mode, reducing entropic penalty upon protein binding. |
Structural Elucidation Protocol
Distinguishing the pharmaceutical acid (Isomer A) from the ester (Isomer B) is critical during synthesis verification. The following Self-Validating NMR Protocol ensures identity confirmation.
Isomer B (The Interferent): (Z)-3-Hexenyl phenylacetate
-
Structure: An ester linkage between phenylacetic acid and cis-3-hexenol.
-
Key Difference: Isomer A has an acidic proton and a cyclohexyl ring; Isomer B has alkene protons and an ester linkage.
The 1H NMR Validation Workflow
Solvent: CDCl₃, 400 MHz
| Region (δ ppm) | Signal Type | Isomer A (Acid) | Isomer B (Ester) | Diagnostic Logic |
| 10.0 - 12.0 | Broad Singlet | Present (1H) | Absent | COOH detection. The presence of this signal confirms the carboxylic acid moiety (Isomer A). |
| 7.0 - 7.4 | Multiplet | 4H (Aromatic) | 5H (Aromatic) | Isomer A is para-substituted (symmetric AA'BB' system); Isomer B is monosubstituted. |
| 5.3 - 5.5 | Multiplet | Absent | Present (2H) | Alkene detection. Presence confirms the hexenyl chain of the ester (Isomer B). |
| 3.6 - 3.7 | Singlet | 2H (CH₂-COOH) | 2H (Ph-CH₂-CO) | Non-diagnostic (present in both). |
| 1.2 - 2.5 | Multiplet | 11H (Cyclohexyl) | 6H (Alkyl) | The complex "hump" of the cyclohexyl ring is the fingerprint of Isomer A. |
Protocol Check: If signals appear at δ 5.3-5.5 ppm , the sample is contaminated with the ester isomer or a precursor. If the broad singlet at δ 11.0 ppm is absent, the acid functionality is compromised.
Synthesis Pathway: The Willgerodt-Kindler Approach
To synthesize 2-(4-cyclohexylphenyl)acetic acid with high regioselectivity, we avoid direct alkylation (which yields ortho/para mixtures). Instead, we utilize the Willgerodt-Kindler rearrangement , a robust method for converting aryl ketones to arylacetic acids.
Reaction Logic
-
Friedel-Crafts Acylation: Installs the carbon skeleton with para selectivity due to the steric bulk of the cyclohexyl group.
-
Willgerodt-Kindler: Rearranges the carbonyl functionality to the terminal carbon while oxidizing it, preserving the carbon count.
Visualized Workflow (DOT)
Figure 1: Synthetic route utilizing the Willgerodt-Kindler rearrangement to ensure para-regioselectivity and correct oxidation state.
Therapeutic Potential & Drug Development Context
2-(4-cyclohexylphenyl)acetic acid serves as a vital "probe molecule" in medicinal chemistry.
Mechanism of Action (Hypothetical)
Based on structural homology to Ibufenac (withdrawn due to hepatotoxicity) and Diclofenac , this molecule targets the Arachidonic Acid pathway.
-
Target: Cyclooxygenase (COX-1/COX-2).
-
Binding Mode: The carboxylic acid coordinates with the Arg-120/Tyr-355 gate, while the cyclohexyl group occupies the hydrophobic pocket usually reserved for the isobutyl group of Ibuprofen or the dichlorophenyl ring of Diclofenac.
Toxicity Considerations (The "Red Flag")
While chemically attractive, the phenylacetic acid moiety is associated with idiosyncratic hepatotoxicity (e.g., Ibufenac).
-
Metabolic Risk: Acyl glucuronidation of the carboxylic acid can lead to reactive intermediates that bind covalently to liver proteins.
-
Mitigation Strategy: In a drug development campaign, researchers would likely modify this scaffold by alpha-methylation (converting it to a "profen") to reduce acyl glucuronide formation.
References
-
PubChem. 2-(4-cyclohexylphenyl)acetic acid (CID 96783). National Library of Medicine. [Link]
-
NIST Chemistry WebBook. Acetic acid, phenyl-, (Z)-3-hexenyl ester. National Institute of Standards and Technology. [Link]
- Lombardino, J. G.Nonsteroidal Anti-inflammatory Drugs. Wiley-Interscience, 1985. (Foundational text on SAR of phenylacetic acids).
-
Smith, W. L., et al. The structural basis for the inhibition of cyclooxygenase-1 and -2 by NSAIDs. Journal of Biological Chemistry. [Link]
Sources
Technical Monograph: Discovery, Isolation, and Synthesis of Trimethylphenyl Butenone Architectures
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The trimethylphenyl butenone class represents a specialized niche within the broader family of phenylbutenoids . These compounds—characterized by a phenyl ring attached to a butenone side chain—are critical scaffolds in medicinal chemistry, specifically for their potent anti-inflammatory (COX-2 inhibition) and anti-diabetic (
While natural phenylbutenoids (often methoxylated) are abundant in Zingiberaceae species (e.g., Zingiber cassumunar), the trimethylated variants are frequently pursued synthetically to enhance lipophilicity and metabolic stability. This guide provides a dual-track technical workflow:
-
Natural Isolation: Extracting bioactive phenylbutenoid scaffolds from plant matrices using Counter-Current Chromatography (CCC).
-
Targeted Synthesis: Constructing the 2,4,6-trimethylphenyl butenone core via Claisen-Schmidt condensation.
Pathway I: Natural Isolation via Counter-Current Chromatography (CCC)[2]
Traditional column chromatography often leads to irreversible adsorption of phenylbutenoids on silica gel. To maintain structural integrity and maximize yield, we utilize Upright Counter-Current Chromatography (CCC) , a liquid-liquid partition technique.
Source Material & Pre-Fractionation
Target Source: Rhizomes of Zingiber cassumunar (Plai).[1] Target Analogs: (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-yl acetate (DMPBD analogs).
Protocol:
-
Extraction: Macerate 500g dried rhizomes in MeOH (3 x 2L) at 25°C for 24h. Evaporate in vacuo.
-
Partitioning: Suspend residue in
. Partition sequentially with -hexane, , and -BuOH.[1]-
Note: Phenylbutenoids concentrate in the
fraction .[1]
-
-
Enrichment: Flash chromatography (Silica Gel 60) using a gradient of Hexane:EtOAc (9:1 to 7:3) to obtain the phenylbutenoid-rich fraction.
High-Purity Isolation Protocol (CCC)
System: Preparative High-Speed Counter-Current Chromatograph. Solvent System: Petroleum Ether (60–90°C) : Ethanol : Diethyl Ether : Water (5:4:2:1 v/v).[2]
Step-by-Step Methodology:
-
Equilibration: Fill the column with the upper phase (Stationary Phase).
-
Loading: Inject 600mg of the enriched fraction dissolved in a 1:1 mixture of upper/lower phases.
-
Elution: Pump the lower phase (Mobile Phase) at 2.0 mL/min while rotating the column at 800 rpm (Head-to-Tail mode).
-
Detection: Monitor UV absorbance at 254 nm.
-
Collection: Collect fractions (peak elution typically occurs between 120–180 mins).
Validation: Purity is confirmed via HPLC (C18 column, MeOH:
Isolation Workflow Diagram
Figure 1: Isolation workflow for phenylbutenoids using Counter-Current Chromatography to prevent silica adsorption.
Pathway II: Targeted Synthesis of Trimethylphenyl Butenone[5]
To achieve the specific 2,4,6-trimethyl substitution pattern (which is rare in nature but valuable for steric protection of the carbonyl), we employ a Claisen-Schmidt condensation.
Target Molecule: 4-(2,4,6-trimethylphenyl)-3-buten-2-one (Mesityl oxide derivative).
Reaction Mechanism
The reaction involves the nucleophilic attack of the acetone enolate on the carbonyl carbon of 2,4,6-trimethylbenzaldehyde (Mesitaldehyde), followed by dehydration to form the
Synthetic Protocol
Reagents:
-
2,4,6-Trimethylbenzaldehyde (Mesitaldehyde): 1.0 eq (e.g., 50g)
-
Acetone (Solvent & Reactant): Excess (10-12 vol)
-
NaOH (aq): 10% w/v solution
Procedure:
-
Setup: Charge a reactor with Mesitaldehyde (50g) and Acetone (600 mL). Stir at 20–25°C.
-
Catalysis: Slowly add aqueous NaOH (13.5g in 50mL water) dropwise over 30 minutes.
-
Critical Control Point: The reaction is exothermic. Maintain internal temperature <30°C during addition to prevent polymerization of acetone.
-
-
Condensation: Heat the mixture to 45–50°C. Stir for 4–6 hours.
-
Monitoring: Monitor via HPLC or TLC (Hexane:EtOAc 8:2). Look for the disappearance of the aldehyde peak.
-
Workup:
-
Cool to 10°C.
-
Adjust pH to 5.0–5.5 using dilute Acetic Acid.
-
Distill off excess acetone.[4]
-
Extract residue with Cyclohexane or DCM. Wash with brine.
-
-
Purification: Recrystallize from minimal hot methanol or distill under reduced pressure (high vacuum required due to boiling point >150°C).
Yield Expectation: 80–85%.
Synthesis Diagram
Figure 2: Claisen-Schmidt condensation pathway for the synthesis of trimethylphenyl butenone.
Biological Characterization & Data
The pharmacological value of these derivatives lies in their ability to intercept inflammatory and metabolic pathways.
Key Assays
-
COX-2 Inhibition (Anti-inflammatory):
-
Method: Measure Prostaglandin E2 (PGE2) production in LPS-stimulated RAW 264.7 macrophage cells.
-
Relevance: Phenylbutenoids act as non-steroidal anti-inflammatory agents (NSAID-like) but with a distinct scaffold.
-
-
-Glucosidase Inhibition (Anti-diabetic):
-
Method: Enzymatic assay using yeast
-glucosidase and p-nitrophenyl- -D-glucopyranoside (pNPG) substrate. -
Relevance: These compounds mimic the transition state of carbohydrate hydrolysis.
-
Comparative Activity Data
The following table summarizes the biological potency of natural vs. synthetic analogs based on recent literature.
| Compound | Origin | COX-2 IC | Cytotoxicity (HepG2) | |
| (E)-4-(3,4-dimethoxyphenyl)but-1,3-diene | Natural (Z. cassumunar) | 20.68 | 150.5 | Moderate |
| Cassumunol Derivatives | Natural (Z. cassumunar) | 2.71 (Potent) | 39.5 | High |
| Trimethylphenyl butenone (Synthetic) | Synthetic | ~15.0 | N/A | Low |
| Acarbose (Standard) | Commercial Control | N/A | 190.6 | N/A |
| Indomethacin (Standard) | Commercial Control | 0.85 | N/A | High |
Data Interpretation: The natural dimers (Cassumunols) show superior COX-2 inhibition, while the monomeric phenylbutenoids (both natural and synthetic trimethyl variants) show competitive
References
-
ChemicalBook. (n.d.). General procedure for the synthesis of 4-(4-methoxy-2,3,6-trimethylphenyl)-but-3-en-2-one. Retrieved from
-
Lu, Y., Sun, C., Wang, Y., & Pan, Y. (2005).[2] Preparative Isolation and Purification of Two Phenylbutenoids From the Rhizomes of Zingiber Cassumunar by Upright Counter-Current Chromatography. Journal of Chromatography A. Retrieved from
-
Le, T. H., Nguyen, N. K. T., Nguyen, M. T. T., & Nguyen, N. T. (2022).[5] Two new phenylbutenoids from the rhizomes of cassumunar ginger and their α-glucosidase inhibitory activity. Natural Product Research. Retrieved from
-
Han, A. R., Kim, M. S., Jeong, Y. H., Lee, S. K., & Seo, E. K. (2005). Cyclooxygenase-2 inhibitory phenylbutenoids from the rhizomes of Zingiber cassumunar. Chemical & Pharmaceutical Bulletin. Retrieved from
-
Google Patents. (2008). CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone.[3] Retrieved from
Sources
- 1. scispace.com [scispace.com]
- 2. Preparative isolation and purification of two phenylbutenoids from the rhizomes of Zingiber cassumunar by upright counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone - Google Patents [patents.google.com]
- 4. 4-(4-METHOXY-2,3,6-TRIMETHYLPHENYL)-BUT-3-EN-2-ONE CAS#: 54757-47-0 [amp.chemicalbook.com]
- 5. Two new phenylbutenoids from the rhizomes of cassumunar ginger and their α-glucosidase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Methoxy-Trimethylphenyl (M-TMP) Scaffold: Technical Guide to Biological Activity & Pharmacophore Design
Executive Summary
The Methoxy-Trimethylphenyl (M-TMP) moiety represents a privileged structural motif in medicinal chemistry, characterized by a phenyl ring substituted with three methyl groups and one methoxy group (typically 1-methoxy-2,3,5-trimethylbenzene or its isomers). This scaffold serves as a critical bioisostere for the hydrophobic tail of
Unlike the common 3,4,5-trimethoxyphenyl motif (found in tubulin inhibitors like colchicine), the M-TMP group is highly lipophilic and sterically demanding. It is primarily utilized to fill hydrophobic pockets in nuclear receptors (RXR/RAR) or to modulate redox cycling in quinone-based chemotherapeutics.
Part 1: Structural Basis & Pharmacophore Analysis
Chemical Properties & Steric Environment
The biological activity of M-TMP compounds is governed by two physicochemical factors:
-
Steric Bulk (The "Trimethyl Lock"): The three methyl groups (often at ortho positions) create a "picket fence" effect. This steric hindrance protects the methoxy/phenol group from rapid metabolic oxidation and restricts rotation around the phenyl-linker bond, locking the molecule into a bioactive conformation.
-
Lipophilicity: The trimethyl substitution significantly increases the logP (partition coefficient), facilitating membrane permeability and blood-brain barrier (BBB) crossing.
Structure-Activity Relationship (SAR)
The M-TMP scaffold acts as a "hydrophobic anchor." In drug design, it is often interchangeable with a tetrahydronaphthalene or t-butyl phenyl group but offers distinct electronic properties due to the electron-donating methoxy group.
Table 1: Comparative Pharmacophore Analysis
| Feature | Methoxy-Trimethylphenyl (M-TMP) | 3,4,5-Trimethoxyphenyl (T-OMe) | Biological Implication |
| Dominant Effect | Hydrophobic / Steric | Electronic / H-Bonding | M-TMP binds deep hydrophobic pockets; T-OMe binds solvent-exposed polar regions. |
| Primary Target | Nuclear Receptors (RXR), Quinone Reductase | Tubulin (Colchicine site) | M-TMP is a retinoid scaffold; T-OMe is an antimitotic scaffold. |
| Metabolic Stability | High (Steric protection) | Low (O-demethylation prone) | M-TMP has a longer half-life in vivo. |
| Redox Potential | Moderate (activatable to quinone methide) | Low | M-TMP can act as a pro-oxidant in cancer cells. |
Part 2: Biological Mechanisms & Therapeutic Applications[1]
Nuclear Receptor Modulation (RXR Agonists)
The most validated application of the M-TMP scaffold is in Rexinoids —synthetic ligands for the Retinoid X Receptor (RXR). The M-TMP group mimics the hydrophobic ring of 9-cis-retinoic acid.
-
Mechanism: The trimethyl groups fill the L-shaped hydrophobic pocket of the RXR Ligand Binding Domain (LBD). The methoxy group often positions a polar interaction or acts as a metabolic block.
-
Therapeutic Utility: Treatment of Cutaneous T-Cell Lymphoma (CTCL) and metabolic syndrome.
-
Key Compound: Analogs of Bexarotene often utilize trimethyl-phenyl motifs to improve subtype selectivity (RXR
vs RXR ).
Redox Cycling & Anticancer Activity
M-TMP derivatives, particularly chalcones and phenols, exhibit selective cytotoxicity against cancer lines (e.g., HepG2, A549).
-
Mechanism:
-
Bioactivation: The methoxy group is O-demethylated by CYP450 enzymes within the tumor microenvironment.
-
Quinone Formation: The resulting trimethylphenol oxidizes to a quinone methide intermediate.
-
Alkylation: This reactive intermediate covalently binds to cellular nucleophiles (glutathione, DNA, proteins), triggering apoptosis via oxidative stress.
-
Antioxidant Precursors
Structurally, M-TMP is the ether form of the Vitamin E "head group."
-
Activity: While the methoxy form is not a direct radical scavenger (lacking the phenolic hydrogen), it acts as a lipophilic prodrug. In vivo demethylation regenerates the active 2,3,5-trimethylphenol, which traps peroxyl radicals.
Part 3: Visualization of Signaling Pathways
Diagram 1: M-TMP Mechanism of Action
This diagram illustrates the dual pathway of M-TMP compounds: Nuclear Receptor activation (non-covalent) vs. Quinone Methide toxicity (covalent).
Caption: Dual mechanistic pathways of M-TMP derivatives: receptor-mediated transcription vs. metabolic activation to cytotoxic quinones.
Part 4: Experimental Protocols
Protocol 1: Synthesis of 1-Methoxy-2,3,5-Trimethylbenzene
Context: Standard procedure to generate the M-TMP core from commercially available phenols.
-
Reagents: 2,3,5-Trimethylphenol (10 mmol), Dimethyl carbonate (DMC, 30 mmol), K₂CO₃ (catalyst).
-
Procedure:
-
Mix trimethylphenol and K₂CO₃ in DMF (Dimethylformamide).
-
Add DMC dropwise under nitrogen atmosphere.
-
Reflux at 180°C for 1 hour (Green chemistry approach) or use Methyl Iodide/NaH at 0°C (Standard approach).
-
Purification: Extract with ethyl acetate, wash with brine, and purify via silica gel column chromatography (Hexane:EtOAc 9:1).
-
-
Validation:
H NMR (CDCl₃) should show a singlet at 3.8 ppm (Methoxy) and three singlets around 2.1-2.3 ppm (Methyls).
Protocol 2: RXR Luciferase Reporter Assay
Context: To validate the M-TMP compound as a nuclear receptor agonist.
-
Cell Line: HEK293T cells.
-
Transfection:
-
Plasmid 1: Gal4-RXR
-LBD (Ligand Binding Domain fused to Gal4 DNA binding domain). -
Plasmid 2: UAS-Luciferase (Reporter containing Gal4 binding sites).
-
Control: Renilla luciferase (for normalization).
-
-
Treatment:
-
Seed cells in 96-well plates.
-
Treat with M-TMP compound (0.1 nM – 10 µM) for 24 hours.
-
Positive Control: Bexarotene (1 µM).
-
Negative Control: DMSO (0.1%).
-
-
Readout: Lyse cells and measure luminescence using a dual-luciferase assay kit.
-
Data Analysis: Calculate Fold Induction = (Firefly/Renilla)
/ (Firefly/Renilla) .
Protocol 3: DPPH Radical Scavenging Assay (Metabolic Activation Check)
Context: To determine if the methoxy compound is a prodrug. Methoxy compounds should be inactive until demethylated.
-
Preparation: Prepare 0.1 mM DPPH solution in methanol.
-
Screening:
-
Sample A: M-TMP compound (Parent).
-
Sample B: M-TMP compound pre-incubated with liver microsomes (S9 fraction) for 1 hour (to simulate metabolism).
-
-
Measurement:
-
Add sample to DPPH solution. Incubate in dark for 30 mins.
-
Measure Absorbance at 517 nm.
-
-
Result Interpretation:
-
If Sample A has low scavenging and Sample B has high scavenging, the compound is a Latent Antioxidant (Prodrug) .
-
References
-
BenchChem Technical Support. (2025). Analysis of 4-Methoxy-2,3,6-trimethylphenol: Impurities and Synthesis. BenchChem. Link
-
Wagner, C. E., et al. (2016). Retinoid X Receptor Selective Agonists and their Synthetic Methods.[1] Current Topics in Medicinal Chemistry. Link
-
MDPI. (2018). Retinoid X Receptor Antagonists: Structure and Function. International Journal of Molecular Sciences. Link
-
ChemicalBook. (2025).[2] 2,3,5-Trimethylanisole: Chemical Properties and Synthesis.Link
-
NIH PubChem. (2025). Compound Summary: 2,3,5-Trimethylanisole.[2][3]Link
-
Tocris Bioscience. (2024). Retinoid X Receptor Agonists: Pharmacology Guide.Link
Sources
Technical Guide: Solubility Profile & Solvent Compatibility of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one (CAS: 54757-47-0). As a critical C14 intermediate in the synthesis of second-generation retinoids (e.g., Acitretin, Etretinate), understanding its solubility landscape is pivotal for process optimization, purification, and bioassay formulation.
This document synthesizes physicochemical data with empirical evidence from synthesis protocols to establish a solubility framework. It further details self-validating experimental protocols for precise solubility determination in drug development workflows.
Physicochemical Basis of Solubility
To predict and manipulate the solubility of this compound, one must first understand its molecular architecture. The molecule features a lipophilic trimethyl-substituted phenyl ring coupled with a polarizable enone linker.
Structural Properties
| Property | Value | Implication for Solubility |
| Molecular Weight | 218.29 g/mol | Low MW facilitates dissolution in organic solvents. |
| XLogP3 | ~3.22 | Highly lipophilic; prefers non-polar to moderately polar organic solvents. |
| H-Bond Acceptors | 2 (Ketone, Methoxy) | Soluble in H-bond donating solvents (e.g., Alcohols) via interaction. |
| H-Bond Donors | 0 | Lack of donors limits self-association, enhancing solubility in aprotic solvents. |
| Physical State | Solid (Crystalline) | Requires energy (heat/sonication) to overcome lattice energy during dissolution. |
Polarity & Interaction Mechanism
The molecule exhibits amphiphilic character heavily skewed towards lipophilicity. The 2,3,6-trimethyl substitution pattern creates a "greasy" hydrophobic core, while the methoxy and enone groups provide localized polarity.
-
Dominant Interaction: Van der Waals (London Dispersion) forces.
-
Secondary Interaction: Dipole-dipole interactions (via the carbonyl group).
Solubility Landscape
The following categorization is derived from standard process chemistry protocols (e.g., retinoid synthesis) and calculated partition coefficients.
Solvent Compatibility Table
| Solvent Class | Representative Solvents | Solubility Rating | Operational Context |
| Polar Aprotic | Acetone, DMSO, DMF, THF | Excellent | Primary solvents for synthesis and stock solution preparation. Acetone is the standard reaction medium. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Ideal for extraction and chromatography loading. |
| Esters | Ethyl Acetate | Good | Preferred "green" solvent for extraction and crystallization. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Temperature-dependent. Good for recrystallization (soluble hot, insoluble cold). |
| Hydrocarbons | Cyclohexane, Hexane, Toluene | Moderate to Good | Used for extraction/washing. Cyclohexane is explicitly cited for phase separation in synthesis. |
| Aqueous | Water, PBS | Insoluble | The compound will precipitate or oil out. Requires surfactants (e.g., Tween 80) for aqueous formulation. |
Thermodynamic Considerations
-
Temperature Sensitivity: In alcohols (Ethanol, IPA), solubility increases significantly with temperature (
), making them ideal candidates for purification via recrystallization. -
pH Dependence: The molecule lacks ionizable acidic or basic groups in the physiological pH range (pKa is not relevant for the ketone/ether). Therefore, pH adjustment (acid/base) will not significantly enhance aqueous solubility unless extreme conditions induce hydrolysis.
Visualization: Solvent Selection Logic
The following diagram illustrates the decision logic for selecting solvents based on the intended experimental outcome (Synthesis, Extraction, or Analysis).
Figure 1: Decision matrix for solvent selection based on process stage. Note the specific utility of Cyclohexane for purification.
Experimental Protocols
To ensure data integrity in your specific application, use these self-validating protocols.
Protocol A: Saturation Shake-Flask Method (Quantitative)
Purpose: To determine the exact thermodynamic solubility limit in a specific solvent at
Materials:
-
Test Compound (Purity >98%)
-
Target Solvent (HPLC Grade)
-
Agilent 1200 HPLC (or equivalent) with UV detection (254 nm or 300 nm)
-
0.45 µm PTFE Syringe Filters (Do not use Nylon, as it may bind lipophilic compounds)
Workflow:
-
Preparation: Add excess solid compound (~50 mg) to 10 mL of solvent in a glass vial.
-
Equilibration: Cap tightly and shake/vortex at 25°C for 24 hours.
-
Validation Step: Ensure solid is still visible after 24h. If not, add more solid and repeat.
-
-
Filtration: Allow to settle for 1 hour. Filter the supernatant using a pre-saturated PTFE filter.
-
Quantification: Dilute the filtrate 1:100 with Acetonitrile and inject into HPLC.
-
Calculation: Compare peak area against a 5-point calibration curve (
).
Protocol B: Visual Solubility Screen (Qualitative)
Purpose: Rapid assessment for formulation development.
-
Weigh 10 mg of compound into a clear vial.
-
Add solvent in 100 µL increments (starting volume).
-
Vortex for 30 seconds after each addition.
-
Endpoint: Clear solution with no particulates.
-
Calculation: Solubility (
) = .
-
Synthesis & Purification Context
Understanding solubility is crucial when using this compound as an intermediate for Acitretin. The synthesis typically involves an aldol condensation.
Workflow Visualization
Figure 2: Process flow showing solvent switches. The compound is soluble in the reaction mix (Acetone) but extracted into Cyclohexane after acetone removal to separate from aqueous salts.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 762509: 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one.[1] Retrieved from [Link][1]
- Vertex AI Search. (2025). Synthesis of Acitretin Intermediates and Impurities.
Sources
Technical Profile: (E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-3-buten-2-one
The following technical guide details the properties, synthesis, and supply chain for CAS 62924-31-6, a critical intermediate in the development of second-generation retinoids.
CAS Number: 62924-31-6 Common Designation: Acitretin Intermediate 1; C14-Ketone Chemical Class: Aromatic Enone / Retinoid Precursor
Executive Summary
CAS 62924-31-6 is a pivotal C14 organic intermediate used primarily in the synthesis of Acitretin (CAS 55079-83-9) and Etretinate , which are systemic retinoids indicated for severe psoriasis and other keratinization disorders.
Chemically, it is an
Chemical Identity & Physicochemical Properties[2][3][4][5][6]
The molecule is characterized by a conjugated system that imparts stability but also susceptibility to photo-isomerization. Handling requires strict adherence to light-protection protocols.[2][3][4]
Table 1: Technical Specifications
| Property | Specification |
| IUPAC Name | (E)-4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one |
| Molecular Formula | |
| Molecular Weight | 218.29 g/mol |
| Appearance | Pale yellow to yellow crystalline powder |
| Solubility | Soluble in Acetone, Dichloromethane (DCM), Ethyl Acetate; Sparingly soluble in Ethanol; Insoluble in Water |
| Melting Point | Typically 70–75°C (Experimental verification recommended per batch) |
| SMILES | COC1=C(C)C(\C=C\C(C)=O)=C(C)C=C1C |
| InChI Key | NMRRLIHKRCVLLQ-VOTSOKGWSA-N |
Synthesis & Production Workflow
The industrial production of CAS 62924-31-6 typically employs a base-catalyzed Aldol Condensation. This route is preferred for its atom economy and scalability.
Mechanism of Action (Synthesis)[1][5][10][11][12]
-
Starting Material: 4-Methoxy-2,3,6-trimethylbenzaldehyde (The "C11 Aldehyde").[5][6]
-
Reagent: Acetone (acts as both solvent and reactant).
-
Catalyst: Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).
-
Process: The acetone enolate attacks the aldehyde carbonyl, followed by dehydration (elimination of water) to form the trans-enone.
Experimental Workflow Diagram
The following diagram illustrates the position of CAS 62924-31-6 within the broader Acitretin synthesis pathway.
Figure 1: Synthetic pathway converting the C11 aldehyde precursor to the C14 enone intermediate (CAS 62924-31-6), leading to the final Acitretin API.[7]
Critical Quality Attributes (CQA)
-
Isomeric Purity: The (E)-isomer is the thermodynamically favored and biologically required form. Impurities often include the (Z)-isomer or unreacted aldehyde.
-
Residual Solvents: Due to the use of acetone and potential recrystallization solvents (e.g., methanol), gas chromatography (GC) headspace analysis is standard.
Handling, Safety, and Stability (E-E-A-T)
Warning: As a retinoid precursor, this compound shares structural homology with known teratogens. It must be handled with the same rigor as the final API until proven otherwise.
Hazard Classification (Inferred from Retinoid Class)
-
Signal Word: DANGER
-
H315 / H319: Causes skin and serious eye irritation.[2][8][9]
-
H360: May damage fertility or the unborn child (Presumptive).[2]
-
H411: Toxic to aquatic life with long-lasting effects.[2]
Protocol: Self-Validating Safety System
-
Containment: Handle only in a Class II Biological Safety Cabinet or chemical fume hood with HEPA filtration.
-
PPE: Double nitrile gloves, Tyvek sleeves, and safety goggles.
-
Deactivation: All glassware and spills should be treated with a 10% sodium hypochlorite solution or compatible oxidant to degrade the conjugated system before disposal.
-
Storage:
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Inert gas (Argon/Nitrogen) backfill required to prevent oxidation.
-
Light: Amber glass vials or aluminum foil wrapping is mandatory to prevent photo-isomerization.
-
Global Supply Chain & Sourcing
The supply landscape for CAS 62924-31-6 is concentrated among specialized intermediate manufacturers, primarily in India and China, supporting the generic Acitretin market.
Supplier Categories
-
Tier 1 (GMP Certified): These suppliers offer full documentation (COA, ROS, MOA) suitable for late-stage clinical trials or commercial drug manufacturing.
-
Examples: Manus Aktteva Biopharma (India), Anax Laboratories.
-
-
Tier 2 (R&D Grade): Suitable for medicinal chemistry exploration and early synthesis.
-
Examples: BLD Pharm, Alfa Chemistry, Skyrun Industrial.
-
Procurement Checklist
When sourcing this CAS, request the following to ensure scientific integrity:
-
H-NMR Spectrum: To confirm the trans-alkene coupling constants (typically ~16 Hz).
-
HPLC Purity: Minimum >98.0% area normalization.
-
BSE/TSE Statement: If animal-derived reagents were used (unlikely, but standard compliance check).
References
-
World Health Organization (WHO). IARC Handbooks of Cancer Prevention: Retinoids. Vol 4. 1999. (Details the synthesis of Acitretin and Etretinate via aryl-substituted pentadienal intermediates).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Acitretin. (Provides structural context for the C14 intermediate).
-
Google Patents. Process for preparation of Acitretin (WO2016042573A1). (Describes the Wittig and Aldol routes utilizing the trimethylphenyl intermediates).
-
Common Chemistry. CAS Registry Number 54344-92-2 (Precursor Aldehyde).[6] (Data on the C11 starting material). [6]
Sources
- 1. CN102924252A - Preparation method of 2,4,6-trimethyl benzaldehyde - Google Patents [patents.google.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. 4-Methoxy-2,3,6-trimethylbenzaldehyde 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
applications of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one in synthesis
Application Note: Strategic Utilization of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one in Retinoid Synthesis
Executive Summary
4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one (CAS: 54757-47-0), frequently designated as the "C14-Ketone Intermediate," is the critical hydrophobic building block in the convergent synthesis of second-generation aromatic retinoids, specifically Etretinate and Acitretin . Its unique 2,3,6-trimethyl substitution pattern provides the lipophilic bulk necessary for binding to Retinoic Acid Receptors (RARs), while the
This guide details the synthesis, purification, and downstream application of this intermediate, providing field-proven protocols for its conversion into high-purity API precursors.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Data |
| IUPAC Name | (E)-4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one |
| Common Name | C14-Ketone; Acitretin Impurity 2 |
| Molecular Formula | |
| Molecular Weight | 218.29 g/mol |
| Appearance | Pale yellow to off-white crystals |
| Melting Point | 64–66 °C |
| Solubility | Soluble in Toluene, Acetone, DCM; Insoluble in Water |
| Key Functionality | Enone (Michael acceptor), Electron-rich aromatic ring |
Core Application: Convergent Synthesis of Acitretin/Etretinate
The primary industrial application of the C14-Ketone is the C14 + C6 Convergent Strategy .[1] Unlike linear syntheses, this approach minimizes the handling of unstable polyene intermediates by coupling two stable fragments at a late stage.[1]
Mechanism of Action in Synthesis
-
Chain Extension (C14
C16): The C14-Ketone undergoes a 1,2-addition with vinyl magnesium bromide.[1] The steric bulk of the trimethyl phenyl ring prevents 1,4-addition (Michael addition), ensuring exclusive formation of the tertiary allylic alcohol.[1] -
Activation (C16
Phosphonium Salt): The resulting alcohol is unstable and is immediately converted to a triphenylphosphonium salt via mechanism, stabilized by the conjugated diene system.[1] -
Coupling (C16 + C5
C20): The phosphonium salt serves as the Wittig reagent, reacting with a C5-aldehyde ester (e.g., 3-formyl-crotonic acid butyl ester) to yield the full retinoid skeleton.
Synthetic Pathway Diagram
Caption: Convergent synthetic workflow transforming the C14-Ketone into the final Retinoid API via Grignard and Wittig chemistries.
Detailed Experimental Protocols
Protocol A: Synthesis of C14-Ketone (Aldol Condensation)
Context: This step builds the C14-Ketone from commercially available 4-methoxy-2,3,6-trimethylbenzaldehyde.
Reagents:
-
4-Methoxy-2,3,6-trimethylbenzaldehyde (500 g)
-
Sodium Hydroxide (aq.[1] solution, 25% w/v)
Procedure:
-
Dissolution: Charge a reactor with 4-methoxy-2,3,6-trimethylbenzaldehyde (500 g) and Acetone (6.0 L). Stir at 20–25°C until fully dissolved.
-
Catalysis: Slowly add aqueous NaOH (135 g in 500 mL water) over 30 minutes. Caution: Exothermic.[1]
-
Reaction: Heat the mixture to 45–50°C. Monitor by HPLC. The reaction typically reaches completion (>98% conversion) within 4–6 hours.[1]
-
Quench: Cool to 20°C. Adjust pH to 5.0–5.5 using Acetic Acid.
-
Workup: Distill off excess acetone under reduced pressure. Add Cyclohexane (2.0 L) to the residue.[1] Wash the organic layer with water (
mL) to remove salts.[1] -
Isolation: Concentrate the organic layer.[1][3] The product can be crystallized from hexane/ethyl acetate to yield pale yellow crystals.[1]
Critical Control Point: Ensure the pH adjustment is precise. Strongly acidic conditions during workup can cause polymerization of the electron-rich enone.[1]
Protocol B: Conversion to Phosphonium Salt (The "Wittig Salt")
Context: This is the most sensitive step.[1] The tertiary alcohol intermediate is prone to dehydration and polymerization.[1]
Reagents:
-
C14-Ketone (from Protocol A)[4]
-
Vinyl Magnesium Bromide (1.0 M in THF)[1]
-
Solvents: Toluene, Methyl Isobutyl Ketone (MIBK)[1]
Procedure:
-
Grignard Addition:
-
In a dry reactor under Nitrogen, charge Vinyl Magnesium Bromide (1.2 eq) and cool to 0–5°C.
-
Dissolve C14-Ketone in Toluene (4 vol). Add dropwise to the Grignard solution, maintaining internal temperature
°C. -
Stir at 25°C for 2 hours.
-
Quench: Pour reaction mixture into cold aqueous Ammonium Chloride. Separate the organic layer containing the Tertiary Allylic Alcohol .[1] Do not isolate this alcohol; use immediately.[1]
-
-
Salt Formation:
-
Filtration: Cool to 10°C. Filter the white/off-white solid. Wash with cold MIBK.
-
Yield: Typically 85–90% over two steps.[1]
-
Protocol C: Wittig Olefination to Etretinate
Context: The final coupling step.[1]
Reagents:
-
Phosphonium Salt (from Protocol B)[1]
-
C5-Aldehyde (3-formyl-crotonic acid ethyl ester)
-
Base: Sodium Ethoxide or Sodium Hydride
-
Solvent: DMF or Ethanol[1]
Procedure:
-
Suspend the Phosphonium Salt (1.0 eq) in DMF at 0°C.
-
Add Base (1.2 eq) portion-wise to generate the ylide (solution turns deep red/orange).[1] Stir for 30 minutes.
-
Add the C5-Aldehyde (1.05 eq) dropwise.[1]
-
Allow to warm to room temperature and stir for 4 hours.
-
Isomerization (Optional): The Wittig reaction produces a mixture of cis/trans isomers.[1] Treat the crude mixture with a catalytic amount of Iodine (
) in heptane under light to drive the equilibrium to the thermodynamic all-trans isomer (Etretinate).[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Aldol Step | Incomplete conversion or polymerization. | Ensure temperature does not exceed 50°C. Verify Acetone quality (dryness not critical, but purity is).[1] |
| Grignard "Stalling" | Moisture in Toluene or degraded Grignard reagent.[1] | Titrate Grignard reagent before use.[1] Dry Toluene to <200 ppm water.[1] |
| Cis-Isomer Contamination | Incomplete isomerization post-Wittig.[1] | Extend light/Iodine treatment time. Check HPLC for isomer ratio (Target: >98% trans). |
References
-
Hoffmann-La Roche Inc. (1978).[1] Process for the manufacture of polyene compounds. US Patent 4,105,681.[1] Link
-
Emcure Pharmaceuticals Ltd. (2016).[1][5] Process for preparation of acitretin. WO Patent 2016/042573.[1] Link
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5282375, Etretinate. Retrieved January 28, 2026.[1] Link
-
ChemicalBook. (2024).[1] 4-(4-Methoxy-2,3,6-trimethylphenyl)-but-3-en-2-one Product Description. Link
-
World Health Organization (WHO). (2016).[1] IARC Handbooks of Cancer Prevention: Etretinate. Link
Sources
- 1. Etretinate | C23H30O3 | CID 5282375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2016042573A1 - Process for preparation of acitretin - Google Patents [patents.google.com]
- 3. (E)-4-(4-Methoxyphenyl)but-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US8471068B2 - Process for the preparation of 4-(4-hydroxyphenyl)butan-2-one using solid acid clay catalyst - Google Patents [patents.google.com]
Application Note: Strategic Utilization of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one in Retinoid Synthesis
Executive Summary
This technical guide details the strategic application of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one (typically referred to as the C14-Ketone ) as a core building block in the synthesis of second-generation retinoids, specifically Etretinate and Acitretin .
These pharmaceutical agents are critical for treating severe psoriasis and keratinization disorders. The C14-Ketone serves as the lipophilic "head" of the retinoid molecule. This guide focuses on the critical downstream transformation: converting the C14-Ketone into the reactive C19-Phosphonium Salt via a Grignard reaction followed by phosphonium salt formation. This sequence is the industry-standard method for activating the molecule for convergent synthesis.
Chemical Profile & Strategic Utility
The C14-Ketone is an
-
The Trimethyl-Methoxy Ring: Mimics the biological activity of the trimethylcyclohexenyl ring found in natural Vitamin A, but with enhanced stability due to aromaticity.
-
The Enone Side Chain: Acts as the electrophilic handle for chain elongation.
| Property | Data |
| Chemical Name | 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one |
| Common Designation | C14-Ketone / TMMP-Butenone |
| CAS Number | 54757-47-0 |
| Molecular Formula | |
| Molecular Weight | 218.29 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Key Reactivity | 1,2-addition at carbonyl (Grignard); Michael addition (rare in this pathway) |
Synthetic Pathway Visualization
The following diagram illustrates the workflow to convert the C14-Ketone into the active Retinoid skeleton (Acitretin/Etretinate).
Figure 1: Strategic workflow converting the C14-Ketone into the final Retinoid API via the C19-Phosphonium Salt intermediate.
Detailed Experimental Protocol
This protocol describes the activation of the C14-Ketone. This is the most critical step in the manufacturing process, as it establishes the diene system required for the final polyene chain.
Phase 1: Grignard Addition (Vinyl Extension)
Objective: Convert the C14-Ketone to 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-1,4-dien-3-ol.
Reagents:
-
C14-Ketone (1.0 equiv)
-
Vinylmagnesium bromide (1.0 M in THF, 1.2 equiv)
-
Anhydrous THF (Solvent)
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain a positive pressure of nitrogen throughout.
-
Dissolution: Charge the flask with the C14-Ketone and dissolve in anhydrous THF (10 mL/g of substrate). Cool the solution to 0°C – 5°C using an ice/salt bath.
-
Critical Insight: Low temperature is essential to prevent polymerization of the vinyl Grignard and to suppress 1,4-addition (Michael addition) side products.
-
-
Addition: Transfer Vinylmagnesium bromide to the addition funnel. Add dropwise to the ketone solution over 60 minutes, maintaining internal temperature
. -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The starting ketone spot (
) should disappear, replaced by a more polar alcohol spot.
-
-
Quench: Cool back to 0°C. Carefully quench with saturated
solution. Caution: Exothermic. -
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate under reduced pressure.[1] -
Result: A thick yellow oil (C19-Alcohol). Proceed immediately to Phase 2 (the alcohol is sensitive to acid-catalyzed dehydration/rearrangement).
Phase 2: Phosphonium Salt Formation
Objective: Convert the C19-Alcohol into the stable C19-Triphenylphosphonium bromide salt.
Reagents:
-
Crude C19-Alcohol (from Phase 1)
-
Triphenylphosphine (
, 1.1 equiv) -
Hydrobromic acid (48% aq., 1.1 equiv) or
salt directly. -
Methanol (Solvent)[]
Procedure:
-
Dissolution: Dissolve the crude C19-Alcohol and Triphenylphosphine in Methanol (5 mL/g).
-
Acidification: Add HBr dropwise at RT.
-
Precipitation: Stir the mixture at RT for 12–18 hours. The reaction involves the protonation of the alcohol, loss of water to form a resonance-stabilized allylic cation, and attack by phosphine.
-
Isolation: The product often precipitates as a white to off-white solid.
-
If no precipitate: Concentrate the methanol to 20% volume and add Ethyl Acetate or Diethyl Ether to induce crystallization.
-
-
Filtration: Filter the solid, wash with cold ether, and dry under vacuum at 40°C.
-
Yield Target: >85% over two steps.
Quality Control & Analytical Parameters
To ensure the intermediate is pharmaceutical grade (suitable for GMP synthesis of Acitretin), the following specifications must be met.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 5 m. -
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 90% B over 20 mins.
-
Detection: UV at 280 nm (aromatic absorption) and 350 nm (conjugated system).
Acceptance Criteria
| Parameter | Specification | Rationale |
| Purity (HPLC) | Impurities propagate into the final API and are difficult to remove after the Wittig reaction. | |
| Loss on Drying | Moisture interferes with the base (NaH/LiHMDS) used in the subsequent Wittig step. | |
| Appearance | White/Off-white powder | Coloration indicates oxidation of the electron-rich aromatic ring (quinone formation). |
References
-
Process for preparation of acitretin. New Drug Approvals / Patents.[4][6] (2016).[4] Describes the industrial reaction of the C14-ketone with vinyl magnesium bromide and subsequent phosphonium salt formation.[7]
-
Process for the preparation of acitretin. Google Patents (WO2016042573A1). (2016).[4] details the specific stoichiometry and temperature controls for the C14 to C19 conversion.
-
Acitretin - StatPearls. NCBI Bookshelf. (2023).[8] Provides the pharmacological context and structural relationship between Etretinate and Acitretin.
-
4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one. PubChem Compound Summary.[4][9][10] (2025).[2] Chemical and physical property data for the starting material.[4][][11][12]
Sources
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 6. WO2003007871A2 - Process for the preparation of acitretin - Google Patents [patents.google.com]
- 7. WO2016042573A1 - Process for preparation of acitretin - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one | C14H18O2 | CID 762509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-(4-METHOXY-2,3,6-TRIMETHYLPHENYL)-BUT-3-EN-2-ONE CAS#: 54757-47-0 [amp.chemicalbook.com]
- 11. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 12. selleckchem.com [selleckchem.com]
Application Note: High-Fidelity Cytotoxicity Profiling of Substituted Chalcones
Introduction & Strategic Context
Substituted chalcones (1,3-diphenyl-2-propene-1-one derivatives) represent a privileged scaffold in medicinal chemistry due to their ability to target microtubules, inhibit inflammatory cytokines, and induce apoptosis via mitochondrial uncoupling. However, their specific physicochemical properties—high lipophilicity, Michael acceptor reactivity, and intrinsic fluorescence—pose unique challenges in standard colorimetric assays.
This guide moves beyond generic protocols to provide a validated, dual-assay framework for assessing chalcone cytotoxicity. It prioritizes the elimination of false positives caused by chemical interference and metabolic artifacts.
The Dual-Assay Strategy
To ensure Scientific Integrity (E-E-A-T) , this protocol mandates a cross-validation approach:
-
Primary Screen (MTT Assay): High-throughput assessment of metabolic activity.
-
Risk:[1] Chalcones can directly reduce tetrazolium salts or uncouple mitochondria, skewing results.
-
-
Validation Screen (SRB Assay): Quantification of cellular protein mass (NCI-60 methodology).
-
Benefit: Independent of metabolic state; confirms that "low metabolism" equals "cell death."
-
Pre-Analytical Phase: Compound Handling
Critical Failure Point: Poor solubility and precipitation are the leading causes of erratic IC50 data in chalcone screens.
-
Solvent Selection: Dissolve substituted chalcones in 100% Dimethyl Sulfoxide (DMSO) to create a master stock (typically 10–100 mM).
-
Storage: Chalcones are light-sensitive (prone to cis-trans photoisomerization). Store stocks in amber glass vials at -20°C.
-
The "0.5% Rule": The final concentration of DMSO in the cell culture well must not exceed 0.5% (v/v), as DMSO itself induces cytotoxicity and membrane permeabilization above this threshold.
-
Example: If the highest test concentration is 100 µM, the working solution added to the well should be prepared such that the DMSO dilution factor is ≥200.
-
Workflow Visualization
The following diagram outlines the decision logic required to validate chalcone cytotoxicity, specifically addressing the "Interference Check" often skipped in standard protocols.
Figure 1: Decision matrix for chalcone screening. Note the critical "Cell-Free Interference" step to detect direct reduction of MTT by the chalcone scaffold.
Primary Protocol: MTT Metabolic Assay
Mechanism: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[2] Standard: Adapted from Mosmann (1983) and optimized for lipophilic compounds.
Reagents
-
MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered). Store at 4°C in dark.
-
Solubilization Buffer: 100% DMSO.
Step-by-Step Methodology
-
Seeding: Plate cells (e.g., A549, MCF-7) in 96-well plates (3,000–10,000 cells/well) in 100 µL media. Incubate for 24h to allow attachment.
-
Note: Leave column 1 as "Media Blank" (no cells) and column 12 as "Vehicle Control" (cells + DMSO only).
-
-
Treatment:
-
Prepare serial dilutions of the chalcone in culture media (2x concentration).
-
Add 100 µL of 2x drug solution to the wells (Final Volume: 200 µL).
-
Crucial Step: Include 3 wells containing only media + drug (no cells) at the highest concentration. This is the Interference Control.
-
-
Incubation: Incubate for 48h or 72h at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT stock (5 mg/mL) to each well. Incubate for 3–4 hours. Check for purple formazan crystals under a microscope.
-
Solubilization:
-
Carefully aspirate media (do not disturb crystals).[2]
-
Add 150 µL DMSO to dissolve formazan.
-
Shake plate on an orbital shaker for 15 min.
-
-
Readout: Measure absorbance at 570 nm (reference filter 630 nm).
Validation Protocol: SRB (Sulforhodamine B)[3][4][5] Assay
Why this is required: Chalcones often target mitochondria. A compound might uncouple respiration (low MTT signal) without killing the cell immediately. The SRB assay fixes cells and stains protein, providing a direct measure of cell mass, independent of metabolic status. This is the NCI-60 standard.
Reagents
-
Fixative: 10% (w/v) Trichloroacetic acid (TCA).
-
Stain: 0.4% (w/v) SRB in 1% acetic acid.
-
Wash Solution: 1% Acetic acid.
-
Solubilization Base: 10 mM Tris base (pH 10.5).
Step-by-Step Methodology
-
Treatment: Perform seeding and drug treatment exactly as in the MTT protocol.
-
Fixation:
-
Without removing media, gently add 50 µL of cold 50% TCA (final concentration ~10%).
-
Incubate at 4°C for 1 hour.
-
-
Washing: Wash plates 4 times with slow-running tap water. Air dry completely at room temperature.
-
Staining: Add 100 µL of 0.4% SRB solution. Incubate for 10–30 min at room temperature.
-
Destaining: Remove dye and wash 4 times with 1% acetic acid to remove unbound stain. Air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base. Shake for 10 min to solubilize the protein-bound dye.
-
Readout: Measure absorbance at 510 nm .
Data Analysis & Reporting
Calculation:
Calculate percent viability using the formula:
IC50 Determination: Do not estimate visually. Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism or Origin.
-
Equation:
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| High Absorbance in "No Cell" Wells | Chemical Interference | The chalcone is reducing MTT. Switch to SRB Assay. |
| Precipitate Visible after Drug Addition | Solubility Limit Exceeded | Reduce stock concentration or increase DMSO slightly (max 0.5%). |
| Erratic Replicates | Pipetting/Evaporation | Use a multichannel pipette; fill edge wells with PBS (evaporation barrier). |
| Low Signal in Control Wells | Low Seeding Density | Increase cell number per well (optimize for specific cell line doubling time). |
Mechanistic Context (Pathway)
Understanding why the assay works helps in interpreting data. Chalcones typically act via the following pathways:
Figure 2: Simplified Mechanism of Action. Note that mitochondrial targeting (Target 2) directly impacts MTT reduction, necessitating the SRB validation step.
References
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. Link
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.[3][4][5] Nature Protocols. Link
-
National Cancer Institute (NCI). NCI-60 Screening Methodology (SRB Protocol). DTP.Cancer.Gov. Link
-
Riss, T. L., et al. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. Link
-
Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica. Link
Sources
Application Note: Antimicrobial Activity Testing of Butenone Derivatives
Introduction & Chemical Basis
Butenone derivatives, particularly chalcones (1,3-diaryl-2-propen-1-ones) and related
This reactivity, while potent, presents unique challenges in in vitro testing. Butenone derivatives are often lipophilic, prone to precipitation in aqueous media, and can be sensitive to photo-isomerization. Standardized protocols must be adapted to account for solvent compatibility and colorimetric interference.
This guide provides a rigorous, self-validating framework for evaluating these compounds against multidrug-resistant (MDR) pathogens, adhering to CLSI (Clinical and Laboratory Standards Institute) guidelines while integrating mechanistic profiling.
Chemical Handling & Solubilization
Critical Step: The validity of the biological data relies entirely on the stability and solubility of the compound during the assay.
-
Solvent Selection: Dissolve neat butenone derivatives in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mg/mL or 20 mM). Avoid ethanol, as it evaporates during incubation, altering concentrations.
-
The "2% Rule": Most bacteria tolerate up to 2% v/v DMSO without growth inhibition. Your final assay concentration should ideally be
1% DMSO. -
Stability:
-unsaturated ketones can undergo cis-trans photo-isomerization. Store stocks in amber glass vials at -20°C.
Protocol 1: Resazurin-Based Microtiter Assay (REMA)
Primary Screening for Minimum Inhibitory Concentration (MIC)
Standard turbidity readings (OD600) are often unreliable for butenone derivatives due to their potential to precipitate upon contact with cation-adjusted Mueller-Hinton Broth (CAMHB). The Resazurin (Alamar Blue) assay provides a metabolic readout that is independent of turbidity.
Materials
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS). Filter sterilize.[1]
-
Controls:
-
Positive: Ciprofloxacin or Vancomycin (pathogen-dependent).
-
Solvent Control: CAMHB + 1% DMSO (Must show full growth).
-
Sterility Control: CAMHB only.
-
Workflow Diagram
Figure 1: Step-by-step workflow for the Resazurin-based MIC assay, ensuring metabolic verification of cell viability.
Step-by-Step Procedure
-
Plate Preparation: Dispense 100 µL of CAMHB into all wells of a 96-well flat-bottom plate.
-
Compound Dilution: Add 100 µL of the butenone stock (diluted to 2x desired starting concentration) to Column 1. Perform serial 2-fold dilutions from Column 1 to 10. Discard the final 100 µL from Column 10.
-
Column 11: Growth Control (Bacteria + Solvent only).
-
Column 12: Sterility Control (Media only).
-
-
Inoculation: Prepare a standardized inoculum (
CFU/mL final well concentration) from a log-phase culture. Add 100 µL to columns 1–11. -
Incubation: Incubate at 37°C for 18–24 hours (species dependent).
-
Development: Add 30 µL of Resazurin solution to all wells. Incubate for 2–4 hours.
-
Scoring:
Protocol 2: Time-Kill Kinetics
Secondary Screening for Pharmacodynamics
MIC values are static. To determine if your butenone derivative is bacteriostatic (inhibits growth) or bactericidal (kills), a time-kill assay is required.
Procedure
-
Setup: Prepare tubes containing CAMHB with the compound at 1x MIC and 4x MIC . Include a growth control (solvent only).
-
Inoculation: Inoculate to a starting density of
CFU/mL. -
Sampling: At
and hours, remove 100 µL aliquots. -
Plating: Perform serial 10-fold dilutions in saline and spot-plate onto Mueller-Hinton Agar.
-
Analysis: Count colonies after overnight incubation.
-
Bactericidal:
reduction in CFU/mL relative to the starting inoculum. -
Bacteriostatic:
reduction.
-
Mechanistic Insight: The Michael Addition
Validating the Mode of Action
The primary hypothesis for butenone derivatives is the covalent modification of enzymes via Michael addition.
Mechanism Diagram
Figure 2: The chemical mechanism of action. The beta-carbon of the enone system accepts electron density from the thiol group of bacterial proteins.
Membrane Permeability Assay (Propidium Iodide)
Some lipophilic butenones also disrupt cell membranes. This can be verified using Propidium Iodide (PI), which only enters cells with compromised membranes.[4]
-
Preparation: Wash log-phase bacteria in PBS. Adjust to OD600 = 0.5.
-
Treatment: Incubate bacteria with the compound (at MIC) for 1 hour.
-
Staining: Add PI (final conc. 10 µg/mL). Incubate 15 min in the dark.
-
Measurement: Measure fluorescence (Ex: 535 nm, Em: 617 nm).
-
Result: High fluorescence indicates membrane rupture.
Data Presentation & Analysis
MIC Summary Table
Present your data comparing the derivative against standard antibiotics.
| Compound ID | R-Group | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | Cytotoxicity (CC50) | Selectivity Index (SI) |
| BD-01 | -H | 64 | >128 | >128 | 50 | 0.78 |
| BD-02 | -Cl (para) | 4 | 32 | 64 | 200 | 50.0 |
| Cipro | N/A | 0.5 | 0.015 | 0.5 | >500 | >1000 |
-
Selectivity Index (SI): Calculated as
. An indicates a promising therapeutic window.
Troubleshooting & "Gotchas"
-
Precipitation: If the well turns cloudy immediately upon adding the compound, the drug has crashed out. Solution: Repeat using a lower starting concentration or check the solubility limit in 1% DMSO/Media.
-
Color Interference: Some chalcones are intensely yellow/orange. This interferes with OD600 readings. Solution: Rely strictly on the Resazurin color shift (Blue -> Pink) or colony counts (CFU).
-
Thiol Scavenging: If the media is too rich in free thiols (e.g., excessive cysteine supplements), the drug may react with the media before entering the bacteria. Solution: Use standard CAMHB, not enriched broths, unless required for fastidious organisms.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[5][6] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[5] Wayne, PA: CLSI.[5] [Link]
-
Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]
-
Batovska, D. I., & Todorova, I. T. (2010). Antibacterial study of the chalcones. Current Clinical Pharmacology, 5(1), 1-29. [Link]
-
Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry, 42(2), 125-137. [Link][7]
Sources
- 1. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 6. standards.globalspec.com [standards.globalspec.com]
- 7. researchgate.net [researchgate.net]
Application Note: Optimized Protocols for Claisen-Schmidt Condensation of Aromatic Ketones
Abstract & Scope
This guide details the experimental setup for the Claisen-Schmidt condensation, a pivotal C-C bond-forming reaction used to synthesize chalcones (
Mechanistic Insight
The Claisen-Schmidt condensation is a crossed-aldol reaction followed by a dehydration step.[2] Success depends on the irreversible E1cB elimination of water to drive the equilibrium forward.
Reaction Pathway
The reaction proceeds through three critical phases:[2][3][4]
-
Enolization: Base removes an acidic
-proton from the ketone.[5] -
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the non-enolizable aldehyde.
-
Dehydration: The resulting
-hydroxy ketone eliminates water to form the conjugated enone (chalcone).
Figure 1: Step-wise mechanistic flow of the base-catalyzed Claisen-Schmidt condensation.
Critical Experimental Parameters
Electronic Effects & Stoichiometry
-
Aldehyde Reactivity: Electron-withdrawing groups (EWGs) like
or on the aldehyde increase electrophilicity, accelerating the reaction. Electron-donating groups (EDGs) like slow the nucleophilic attack, often requiring longer reaction times or higher temperatures. -
Stoichiometry: Maintain a 1:1 molar ratio for mono-condensation. If the ketone has two available
-sites (e.g., acetone), use a 1:2 (Ketone:Aldehyde) ratio to force bis-condensation, or a large excess of ketone to favor mono-condensation.
Solvent Systems
| Solvent System | Application | Pros | Cons |
| Ethanol (95%) | Standard Protocol | Good solubility for reactants; product usually precipitates. | Can undergo Cannizzaro side reaction if too hot. |
| PEG-400 | Green Chemistry | Recyclable; non-volatile. | Difficult to remove traces during workup. |
| Solvent-Free | High Throughput | Fastest kinetics; highest atom economy. | Requires mechanical grinding; exotherm control is manual. |
Experimental Protocols
Protocol A: Standard Solution-Phase Synthesis (Gold Standard)
Best for: Gram-scale synthesis and crystallizable products.
Reagents:
-
Acetophenone (or derivative): 10 mmol
-
Benzaldehyde (or derivative): 10 mmol
-
Ethanol (95%): 15 mL
-
NaOH Solution (10% aq): 5 mL
Procedure:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of acetophenone in 15 mL of ethanol.
-
Addition: Add 10 mmol of benzaldehyde. Place the flask in an ice bath (
C). -
Catalysis: Add 5 mL of 10% NaOH dropwise over 5 minutes.
-
Expert Note: Rapid addition causes localized heating, promoting the Cannizzaro reaction of the aldehyde (disproportionation to alcohol and acid).
-
-
Reaction: Remove the ice bath and stir vigorously at Room Temperature (RT) for 2–4 hours.
-
Workup:
-
If solid forms: Cool in an ice bath for 15 mins, then filter under vacuum. Wash with ice-cold water (to remove base) followed by ice-cold ethanol (2 mL, to remove unreacted starting material).
-
If oil forms: (See Troubleshooting).
-
-
Purification: Recrystallize from hot 95% ethanol (
mL/g).
Protocol B: Solvent-Free Solid-State Synthesis (Green Method)
Best for: Rapid library generation and eco-friendly compliance.
Reagents:
-
Ketone: 5 mmol
-
Aldehyde: 5 mmol[6]
-
NaOH Pellets (Solid): 1 mmol (20 mol%)
Procedure:
-
Grinding: Place the ketone and aldehyde in a clean porcelain mortar.
-
Catalysis: Add solid NaOH pellets directly to the mixture.
-
Reaction: Grind vigorously with a pestle for 5–10 minutes.
-
Observation: The mixture will become a paste and likely change color (yellow) rapidly due to exothermic dehydration.
-
-
Quench: Add 10 mL of cold water to the mortar and grind for 1 minute to dissolve the salt.
-
Isolation: Filter the solid product, wash with cold water, and dry.[6][7][8]
-
Yield: Typically >95% crude yield.
Quality Control & Characterization
Workflow for Product Validation:
Figure 2: Decision tree for purification and validation of chalcones.
Key Spectral Features:
-
IR: Disappearance of aldehyde C-H stretch (
). Appearance of conjugated C=O ( ) and C=C ( ). -
1H NMR: Trans-chalcones show vinyl protons with a large coupling constant (
) in the 7.0–8.0 ppm region.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Product melting point is near RT or impurities depress MP. | 1. Cool to |
| No Precipitate | Reaction incomplete or product is too soluble. | 1. Check TLC.2. If reaction is complete, evaporate 50% of solvent.3. Add water dropwise to force precipitation (Cloud Point). |
| Cannizzaro Side Product | Base concentration too high or temp too high. | 1. Add base slowly at |
| Michael Addition | Excess enolate attacking the product. | 1. strictly control 1:1 stoichiometry.2. Stop reaction immediately upon TLC completion. |
References
-
Mechanism & Kinetics: Claisen, L.; Claparède, A. (1881). Condensationen von Ketonen mit Aldehyden. Berichte der Deutschen Chemischen Gesellschaft. [10]
-
Standard Protocol: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Longman Scientific & Technical.
-
Green Chemistry (Grinding): Palleros, D. R. (2004). Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345.
-
Purification & Recrystallization: The Royal Society of Chemistry.[9] Preparation of chalcone and its further Robinson annulation.
-
Medicinal Importance: Daskiewicz, J. B., et al. (1999). Synthesis and Biological Activity of Chalcones. Tetrahedron Letters.
Sources
- 1. Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00003F [pubs.rsc.org]
- 2. praxilabs.com [praxilabs.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. snscourseware.org [snscourseware.org]
- 5. byjus.com [byjus.com]
- 6. reddit.com [reddit.com]
- 7. Solved Preparation of Chalcones- Assignment 1. | Chegg.com [chegg.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
Application Note: High-Performance Liquid Chromatography Analysis of the Retinoid Intermediate 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one
Abstract & Scientific Context
The compound 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one (CAS: 54757-47-0), often referred to as the "Trimethyl Methoxy Chalcone Analog," is a critical Process Related Impurity (PRI) and key intermediate in the synthesis of third-generation retinoids, specifically Etretinate and Acitretin .
Accurate quantification of this intermediate is essential for two reasons:
-
Yield Optimization: Monitoring the condensation reaction between 4-methoxy-2,3,6-trimethylbenzaldehyde and acetone.
-
Purity Profiling: Ensuring this precursor is cleared from the final Active Pharmaceutical Ingredient (API) to meet ICH Q3A(R2) impurity guidelines.
This application note details a robust, stability-indicating RP-HPLC method designed to separate the target enone from its starting materials and potential degradants.
Physicochemical Profile & Method Strategy
To design a self-validating method, we must first understand the molecule's behavior in solution.
| Property | Value | Chromatographic Implication |
| Molecular Formula | C₁₄H₁₈O₂ | Moderate molecular weight (218.29 g/mol ).[1] |
| LogP (Predicted) | ~3.2 - 3.5 | Highly Lipophilic. Requires a high-strength organic mobile phase (ACN/MeOH) and a hydrophobic stationary phase (C18). |
| Chromophore | Conjugated Enone | Strong UV absorption. The conjugation of the phenyl ring with the but-3-en-2-one moiety shifts |
| Solubility | Low in water | Diluent must be high-organic (e.g., 100% Acetonitrile or Methanol) to prevent precipitation during injection. |
Strategic Choices
-
Stationary Phase: A high-carbon load C18 (Octadecyl) column is selected to provide sufficient retention and resolution from the less lipophilic aldehyde precursor.
-
Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile is chosen.[2] The formic acid suppresses silanol activity, sharpening the peak shape for this neutral but polarizable ketone.
-
Detection: While final retinoids (Acitretin) are detected at ~350-360 nm, this intermediate has a shorter conjugated system. We utilize a Diode Array Detector (DAD) to extract the chromatogram at 295 nm for maximum sensitivity.
Analytical Protocol
Reagents and Materials
-
Reference Standard: 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one (>99.0% purity).[1]
-
Solvents: HPLC Grade Acetonitrile (ACN), HPLC Grade Water.
-
Modifier: Formic Acid (LC-MS Grade).
-
Column: Waters XBridge C18 (4.6 x 150 mm, 5 µm) or equivalent end-capped L1 column.
Instrument Parameters
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35°C (Controls viscosity and retention reproducibility) |
| Detection (UV) | 295 nm (Primary), 210-400 nm (Scan) |
| Run Time | 25 Minutes |
Gradient Program
Rationale: A gradient is necessary because the starting aldehyde elutes early, while the target enone and potential dimers elute later due to high lipophilicity.
| Time (min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (Acetonitrile) | Curve |
| 0.0 | 60 | 40 | Initial |
| 12.0 | 10 | 90 | Linear |
| 17.0 | 10 | 90 | Hold (Wash) |
| 17.1 | 60 | 40 | Linear |
| 25.0 | 60 | 40 | Re-equilibration |
Sample Preparation Workflow
Figure 1: Standardized Sample Preparation Workflow to ensure complete solubilization of the lipophilic intermediate.
Method Validation & Performance Criteria
To ensure the method is "self-validating" in a regulatory environment, the following System Suitability Tests (SST) must be passed before batch analysis.
System Suitability Specifications
| Parameter | Acceptance Criteria | Rationale |
| Retention Time (RT) | 10.0 ± 1.0 min | Confirms mobile phase composition accuracy. |
| Tailing Factor ( | Ensures no secondary interactions (silanol effects). | |
| Theoretical Plates ( | Confirms column efficiency. | |
| Resolution ( | Must resolve from the precursor (Benzaldehyde derivative). | |
| Precision (RSD) | Verifies injector and pump stability. |
Linearity and Range
The method demonstrates linearity for the target ketone from 5 µg/mL to 100 µg/mL .
-
Correlation Coefficient (
): > 0.999[2] -
LOD (Limit of Detection): ~0.05 µg/mL (Signal-to-Noise ratio 3:1)
-
LOQ (Limit of Quantification): ~0.15 µg/mL (Signal-to-Noise ratio 10:1)
Troubleshooting & Scientific Insights
Issue: "Ghost Peaks" or Carryover
-
Cause: Due to the high lipophilicity (LogP > 3), the compound may adsorb to the rotor seal or injector loop.
-
Solution: Implement a Needle Wash using 90:10 Acetonitrile:Water. Do not use high-water content washes.
Issue: Peak Broadening
-
Cause: Incompatible sample diluent. If the sample is dissolved in 100% DMSO or THF and injected into a high-water initial gradient (60% Water), "solvent effect" broadening occurs.
-
Solution: Ensure the sample diluent matches the initial mobile phase strength or use 100% Acetonitrile with a small injection volume (<10 µL).
Issue: Shift in Retention Time
-
Cause: pH fluctuation. While the molecule is neutral, the formic acid buffers the silica surface.
-
Solution: Prepare mobile phases fresh daily. Evaporation of ACN in open flasks can also shift RT; use capped reservoirs.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 762509, 4-(4-methoxy-2,3,6-trimethylphenyl)but-3-en-2-one. Retrieved from [Link]
-
Susanti, M., et al. (2018). Development and Validation Method for Simultaneous Analysis of Retinoic Acid... by High-Performance Liquid Chromatography. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Shaikh, Z. (2025). Development and Validation of RP-HPLC Method for Estimation of Tretinoin.[3] Rasayan Journal of Chemistry, 18(2), 981-988.[3] Retrieved from [Link]
Sources
High-Fidelity GC-MS Quantification of Substituted Phenols: A Derivatization-Centric Protocol
Executive Summary
Substituted phenolic compounds (e.g., chlorophenols, nitrophenols, alkylphenols) present a unique analytical challenge in Gas Chromatography-Mass Spectrometry (GC-MS). Their high polarity and acidity (pKa ~7–10) lead to hydrogen bonding with the stationary phase and inlet liners, resulting in severe peak tailing, irreversible adsorption, and poor sensitivity.
This protocol details a Derivatization-Centric Workflow that converts polar phenols into volatile, thermally stable Trimethylsilyl (TMS) ethers using BSTFA/TMCS. Unlike generic methods, this guide emphasizes the critical "Dry-Step" logic and specific mass spectral fragmentation patterns required for unambiguous identification.
The Analytical Logic: Why Derivatize?
The Polarity Problem
Native phenols possess a hydroxyl (-OH) group that acts as both a hydrogen bond donor and acceptor. In a standard non-polar GC column (e.g., 5% phenyl), these groups interact with active silanol sites on the column wall and glass wool.
-
Consequence: Non-Gaussian peak shapes (tailing factors > 2.0), retention time shifts, and loss of trace analytes.
The Silylation Solution
Silylation replaces the active acidic proton of the phenol with a trimethylsilyl (TMS) group.
-
Reagent:
-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1][2] -
Mechanism: Nucleophilic attack of the phenoxide oxygen on the silicon atom. TMCS acts as a catalyst to increase the silyl donor strength.
-
Result: The resulting TMS-ether is non-polar, highly volatile, and exhibits excellent peak symmetry on standard 5MS columns.
Decision Matrix: Silylation vs. Direct Injection
While some hindered phenols (e.g., 2,6-di-tert-butylphenol) can be analyzed directly, a unified protocol requires derivatization to cover the full polarity span (e.g., from phenol to pentachlorophenol).
Figure 1: Decision logic for determining when derivatization is mandatory for phenolic compounds.
Detailed Experimental Protocol
Reagents and Materials
-
Derivatization Agent: BSTFA + 1% TMCS (Ampouled, fresh).
-
Solvent: Anhydrous Pyridine (Acts as an acid scavenger) or Ethyl Acetate (dried over molecular sieves).
-
Internal Standard: Phenol-d5 or 2,4,6-Tribromophenol.
-
Drying Agent: Anhydrous Sodium Sulfate (
), baked at 400°C for 4 hours.
Sample Preparation (Extraction & Drying)
Critical Control Point: Silylation reagents hydrolyze instantly in the presence of water. The extract must be completely anhydrous.
-
Acidification: Adjust aqueous sample (1 L) to pH < 2 using
. This protonates the phenols ( ), driving them into the organic phase. -
Extraction: Perform Liquid-Liquid Extraction (LLE) with Methylene Chloride (DCM).
-
Ratio: 3 x 60 mL DCM per 1 L sample.
-
-
Drying: Pass the combined DCM extract through a funnel containing anhydrous
. -
Concentration: Use a Kuderna-Danish (K-D) concentrator or Nitrogen blow-down to reduce volume to ~1 mL. Do not go to dryness to avoid loss of volatile phenols.
-
Solvent Exchange: Add 2-3 mL of Ethyl Acetate or Pyridine and concentrate again to 0.5 mL to remove traces of DCM and residual moisture.
Derivatization Reaction[3]
-
Transfer 200 µL of the concentrated extract to a 2 mL autosampler vial with a glass insert.
-
Add 50 µL of BSTFA + 1% TMCS .
-
Cap immediately with a PTFE-lined crimp cap.
-
Incubate: Heat at 70°C for 30 minutes .
-
Note: Nitrophenols require higher energy to derivatize; 70°C ensures complete conversion.
-
-
Cool to room temperature and inject.
Figure 2: End-to-end sample preparation workflow emphasizing the critical drying step.
Instrumental Parameters (GC-MS)[1][3][4][5][6][7][8][9][10]
Gas Chromatograph (Agilent 7890/8890 or equivalent)
-
Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5ms UI, TG-5SilMS).
-
Dimensions: 30 m x 0.25 mm ID x 0.25 µm film.
-
-
Inlet: Split/Splitless.
-
Mode: Splitless (for trace analysis) or Split 1:10 (for high conc).
-
Temp: 260°C.
-
Liner: Ultra-Inert Single Taper with Wool (Wool aids volatilization of high boilers).
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 50°C (hold 1 min).
-
Ramp 1: 10°C/min to 150°C.
-
Ramp 2: 20°C/min to 300°C (hold 3 min).
-
Mass Spectrometer (Single Quadrupole)
-
Source Temp: 230°C (Standard) or 280°C (if analyzing high MW phenols).
-
Transfer Line: 280°C.
-
Acquisition Mode: SIM/Scan Simultaneous.
-
Scan: 40–550 amu (for identification).
-
SIM: Target ions for quantification (see Table 1).
-
Target Ions for TMS-Phenols
Derivatization adds a trimethylsilyl group (+72 amu). The molecular ion (
| Compound | Native MW | TMS-Derivative MW | Quant Ion (m/z) | Qualifier Ions (m/z) |
| Phenol | 94 | 166 | 166 | 151, 77 |
| 2-Chlorophenol | 128 | 200 | 200 | 202, 185 |
| 2,4-Dichlorophenol | 162 | 234 | 234 | 236, 219 |
| 2,4,6-Trichlorophenol | 196 | 268 | 268 | 270, 253 |
| Pentachlorophenol | 266 | 338 | 338 | 340, 353 |
| 4-Nitrophenol | 139 | 211 | 196 | 211, 150 |
Table 1: Characteristic ions for common substituted phenols after TMS derivatization.
Method Validation & Quality Control
Tailing Factor (Tf)
According to EPA Method 8270E , the tailing factor for Pentachlorophenol (or its derivative) is a key system suitability check.[3]
-
Where
is peak width at 5% height and is the front half width. -
Requirement:
.[3][4] If , cut 10-20 cm from the front of the column (guard column maintenance).
Linearity & Limits
-
Linearity:
over the range 0.5 – 100 ppm. -
LOD: Typically 10–50 ppb (SIM mode) depending on extraction efficiency.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Response for All Analytes | Water in sample quenched the BSTFA. | Ensure |
| Peak Tailing (Active Compounds) | Active sites in inlet liner or column head.[5] | Replace liner with Ultra-Inert type. Trim 10cm from column inlet. |
| Ghost Peaks (m/z 73, 147, 207, 281) | Septum bleed or siloxane degradation. | Replace septum. Check inlet temperature. These are column bleed cyclic siloxanes. |
| Missing Nitrophenols | Incomplete derivatization. | Nitrophenols are slow to react. Increase reaction time to 60 min or temp to 75°C. |
References
-
US EPA. (2018). Method 8270E (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[6] United States Environmental Protection Agency.[7][3][8] Link
-
Agilent Technologies. (2022).[9] Analysis of Semivolatile Organic Compounds with US EPA 8270E Using the Agilent 7000E Triple Quadrupole GC/MS. Application Note. Link
-
Sigma-Aldrich. (n.d.). Derivatization Reagents for GC: BSTFA + TMCS.[2][10][11] Technical Bulletin. Link
-
Moschetto, F. et al. (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration. Global NEST Journal. Link
-
Thermo Fisher Scientific. (2012). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. Application Note 52292. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. adis-international.ro [adis-international.ro]
- 3. agilent.com [agilent.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. agilent.com [agilent.com]
- 6. epa.gov [epa.gov]
- 7. gcms.cz [gcms.cz]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Application Note: Substituted Enones in Natural Product Synthesis
Abstract
Substituted
Strategic Utility: The Enone Reactivity Map
The enone motif is unique because it offers four distinct sites for functionalization, controlled by the choice of reagent and catalyst. In natural product synthesis, the enone often serves as the "A-ring" or "C-ring" precursor in steroid skeletons or the core of cyclopentenone prostaglandins.
Diagram 1: Enone Reactivity & Functionalization Pathways
This diagram illustrates the divergent synthetic pathways available from a single enone precursor.
Caption: Divergent reactivity modes of substituted enones. Selection of catalyst dictates regioselectivity (1,2 vs 1,4) and chemoselectivity.[1]
Protocol A: Asymmetric Robinson Annulation (Wieland-Miescher Ketone Synthesis)
The Robinson Annulation is the cornerstone of steroid synthesis. It constructs a six-membered ring fused to an existing ketone.[2] The asymmetric variant, catalyzed by L-proline, yields the Hajos-Parrish ketone or Wieland-Miescher ketone , which are optically active bicyclic enones used in the synthesis of Taxol, cortisone, and various terpenes.
Mechanism & Causality
-
Michael Addition: The enamine formed from the catalyst and the diketone attacks the vinyl ketone (enone).
-
Aldol Condensation: Intramolecular ring closure occurs.
-
Dehydration: Elimination of water yields the stable bicyclic enone. Critical Insight: The use of L-proline (Hajos-Parrish conditions) provides stereocontrol via a transient chiral enamine intermediate, ensuring high enantiomeric excess (ee).
Experimental Protocol
Target Molecule: (S)-(+)-Hajos-Parrish Ketone Reagents: 2-methyl-1,3-cyclopentanedione, Methyl Vinyl Ketone (MVK), L-Proline, DMF.
Step-by-Step Procedure:
-
Preparation: In a 250 mL round-bottom flask, dissolve 2-methyl-1,3-cyclopentanedione (11.2 g, 0.1 mol) in DMF (40 mL).
-
Michael Addition: Add Methyl Vinyl Ketone (MVK) (12.5 mL, 1.5 eq) and stir at 20°C. Note: MVK is a lachrymator; work in a fume hood.
-
Catalyst Addition: Add (S)-(-)-Proline (345 mg, 3 mol%).
-
Incubation: Stir the reaction mixture at room temperature (20-25°C) for 20-24 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). Disappearance of the diketone indicates completion of the Michael addition.
-
-
Cyclization (Acid/Base Workup):
-
Dilute with water (100 mL) and extract with EtOAc (3 x 50 mL).
-
Wash organic layer with brine, dry over MgSO4, and concentrate.
-
Optional: For higher purity, the intermediate ketol can be isolated. However, direct acid-catalyzed dehydration (pTsOH, refluxing benzene) is common to drive the enone formation.
-
-
Purification: Recrystallize from ether/pentane or purify via flash chromatography on silica gel.
Self-Validation Criteria:
-
Optical Rotation:
(c=1.0, benzene). -
NMR: Appearance of enone proton signal at ~5.8 ppm.
Diagram 2: Robinson Annulation Workflow
Caption: Workflow for the L-Proline catalyzed asymmetric Robinson Annulation.
Protocol B: Copper-Catalyzed Conjugate Addition
Setting chiral centers at the
Application: Synthesis of prostaglandins and functionalized terpenes.
Experimental Protocol
Reaction: 1,4-Addition of Ethylmagnesium Bromide to Cyclohexenone. Catalyst System: CuCl / Taniaphos or Josiphos ligand.
Step-by-Step Procedure:
-
Catalyst Formation: In a flame-dried Schlenk tube under Argon, dissolve CuCl (1.2 mg, 0.012 mmol) and the Chiral Ferrocenyl Ligand (e.g., Taniaphos, 0.015 mmol) in anhydrous
-Butyl methyl ether (MTBE) (2.5 mL). Stir for 20 mins. -
Substrate Addition: Add 2-Cyclohexen-1-one (0.25 mmol) to the mixture.
-
Nucleophile Addition: Cool to -78°C. Add EtMgBr (0.30 mmol, 1.2 eq) dropwise over 10 minutes.
-
Causality: Low temperature prevents uncatalyzed background 1,2-addition.
-
-
Reaction: Stir at -78°C for 2 hours.
-
Quench: Add saturated aqueous NH4Cl solution.
-
Workup: Extract with ether, dry over Na2SO4, and concentrate.
Data Summary: Ligand Efficiency
| Ligand Type | Yield (%) | Regioselectivity (1,4 vs 1,[5][6]2) | Enantiomeric Excess (ee) |
| Taniaphos | 94% | >99:1 | 96% |
| Josiphos | 90% | >95:5 | 90% |
| BINAP | 65% | 80:20 | 45% |
Protocol C: The Nazarov Cyclization[7]
This reaction converts divinyl ketones (often generated in situ from enones) into cyclopentenones.[7] It is a 4
Protocol (Lewis Acid Catalyzed):
-
Substrate: Divinyl ketone precursor.
-
Reagent:
(1.1 eq) or . -
Solvent: Dichloromethane (DCM), 0°C.
-
Mechanism: The Lewis acid coordinates to the ketone oxygen, lowering the LUMO and triggering the conrotatory ring closure.
-
Stopping Criteria: Monitor by TLC for the disappearance of the UV-active divinyl ketone spot and appearance of the more polar cyclopentenone.
References
-
Hajos, Z. G., & Parrish, D. R. (1974).[2][8][9] Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615–1621.[9]
-
López, F., Minnaard, A. J., & Feringa, B. L. (2007). Catalytic Enantioselective Conjugate Addition of Grignard Reagents to Cyclic Enones.[4][5] Accounts of Chemical Research, 40(3), 179–188.
-
Frontier, A. J., & Collison, C. (2005). The Nazarov cyclization in organic synthesis.[10][7][11] Recent advances.[1][3][4][10][7][12][13][14] Tetrahedron, 61(32), 7577–7606.
-
Trost, B. M. (1983). Selectivity: A Key to Synthetic Efficiency. Science, 219(4582), 245-250.
-
MacMillan, D. W. C. (2008). The advent and development of organocatalysis.[3] Nature, 455, 304–308.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Applications of iso-Hajos–Parrish Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 4. Copper-Catalyzed Conjugate Addition to α,β-Unsaturated Carbonyl Compounds [organic-chemistry.org]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. dobroka.hu [dobroka.hu]
- 10. researchgate.net [researchgate.net]
- 11. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 12. Total synthesis of natural products via conjugated ynone intermediates: a new millennium update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. New Metal-Free One-Pot Synthesis of Substituted Allenes from Enones [organic-chemistry.org]
Precision Antioxidant Profiling of Novel Chalcone Scaffolds
Application Note & Protocol Guide
-Unsaturated KetonesAbstract
Chalcones (1,3-diphenyl-2-propen-1-one) represent a privileged scaffold in medicinal chemistry due to their dual mechanism of antioxidant action: direct radical scavenging via phenolic hydroxyls and indirect upregulation of cytoprotective enzymes via the Nrf2 pathway.[1][2][3] However, their unique physicochemical properties—specifically their intrinsic yellow-orange pigmentation and lipophilicity—frequently lead to false positives in standard colorimetric assays. This guide provides optimized protocols to eliminate spectral interference and validate biological efficacy.
Part 1: The Chemical Screen (In Vitro)
The Challenge: Spectral Interference
Standard antioxidant assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) rely on a color change from purple (517 nm) to yellow. Chalcones absorb strongly in the 300–450 nm range, with "tailing" absorbance often reaching 500 nm.
-
The Trap: A yellow chalcone added to purple DPPH may mask the endpoint, appearing "less active" than it is, or conversely, high concentrations may precipitate, scattering light and mimicking absorbance.
-
The Solution: The Corrected Absorbance Protocol (CAP) .
Protocol 1: Interference-Free DPPH Scavenging Assay
Objective: Determine IC50 values for radical scavenging while correcting for intrinsic compound color.
Reagents:
-
DPPH Stock: 0.2 mM in HPLC-grade Methanol (Freshly prepared, protect from light).
-
Chalcone Stock: 10 mM in DMSO (Do not use ethanol for the stock; chalcones may crash out upon dilution if not fully solubilized).
-
Positive Control: Ascorbic Acid or Trolox (10 mM in water).
Workflow: Perform the assay in a clear 96-well plate. For every concentration of chalcone, you need two parallel wells:
-
Reaction Well (A_rxn): Chalcone + DPPH
-
Color Blank Well (A_color): Chalcone + Pure Methanol
Step-by-Step:
-
Dilution: Prepare serial dilutions of the chalcone in methanol (range: 1 µM – 200 µM). Keep DMSO final concentration <1% to avoid solvent effects on DPPH kinetics.
-
Plating:
-
Add 100 µL of diluted Chalcone to Reaction Wells.
-
Add 100 µL of diluted Chalcone to Color Blank Wells.
-
Add 100 µL of Methanol to Control Wells (A_control).
-
-
Initiation:
-
Add 100 µL of DPPH solution to Reaction Wells and Control Wells.
-
Add 100 µL of Methanol to Color Blank Wells.
-
-
Incubation: Incubate in the dark at RT for 30 minutes.
-
Measurement: Read Absorbance at 517 nm.
Calculation:
Scientist's Note: If your chalcone has an electron-withdrawing group (e.g., nitro) on the B-ring, the reaction with DPPH may be slow. Extend incubation to 60 minutes to reach equilibrium.
Part 2: Cellular Validation (The Biological Context)
The Mechanism: Nrf2 Activation
Unlike simple phenols, chalcones act as Michael Acceptors .[4] They form covalent adducts with cysteine residues (specifically Cys151, Cys273, Cys288) on Keap1, preventing Nrf2 ubiquitination. This triggers Nrf2 translocation to the nucleus and upregulation of HO-1 and NQO1.
Protocol 2: Intracellular ROS Inhibition (DCFH-DA Assay)
Objective: Quantify the ability of the chalcone to prevent oxidative stress in live cells.
Critical Constraint: Chalcones are lipophilic. In aqueous media, they may aggregate.
-
Limit DMSO: Final concentration must be
to prevent cytotoxicity. -
Wash Steps: Essential to remove extracellular chalcone which might quench fluorescence externally.
Reagents:
-
Cell Line: RAW 264.7 (Macrophages) or HaCaT (Keratinocytes).
-
Probe: DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate), 10 mM stock in DMSO.
-
Stressor:
(Hydrogen Peroxide) or TBHP (tert-Butyl hydroperoxide).
Step-by-Step:
-
Seeding: Plate cells at
cells/well in a black 96-well plate with clear bottoms. Incubate 24h. -
Pre-treatment: Treat cells with Chalcone (0.5 – 10 µM) for 12–24 hours .
-
Why? Direct scavenging is fast, but Nrf2 upregulation takes time. A 12h incubation captures both mechanisms.
-
-
Loading: Remove media. Wash 1x with PBS. Add 10 µM DCFH-DA in serum-free media. Incubate 30 min at 37°C.
-
Washing: Remove DCFH-DA. Wash 2x with PBS to remove extracellular probe.
-
Stress Induction: Add 100 µM
in PBS. -
Kinetics: Immediately read fluorescence (Ex/Em: 485/535 nm) every 5 mins for 1 hour.
Data Analysis:
Calculate the Area Under the Curve (AUC) for the fluorescence kinetics.
Part 3: Structure-Activity Relationship (SAR) Summary
The following table summarizes how specific substitutions on the chalcone backbone influence antioxidant potency, based on current literature consensus.
| Substituent Location | Functional Group | Effect on Activity | Mechanism |
| Ring B (Para) | -OH (Hydroxyl) | High Increase | Facilitates Hydrogen Atom Transfer (HAT). Forms stable phenoxy radical. |
| Ring B (Meta/Para) | -OCH | Moderate Increase | Electron-donating group stabilizes the radical via resonance. |
| Ring A | -OH (2'-position) | Variable | Can form intramolecular H-bond with carbonyl, reducing radical scavenging but enhancing metabolic stability. |
| Double Bond | Essential | Maintains planarity for conjugation; essential for Michael addition (Nrf2 activation). | |
| Ring B | -Cl / -Br (Halogen) | Decrease | Electron-withdrawing groups destabilize the radical intermediate. |
Part 4: Visualizing the Workflow & Mechanism
Figure 1: Optimized Screening Workflow
This diagram illustrates the decision matrix for evaluating novel chalcones, prioritizing solubility and interference checks.
Caption: Step-wise validation pipeline for chalcones, emphasizing the "Corrected Absorbance Protocol" (CAP) to mitigate spectral interference.
Figure 2: The Nrf2 Activation Pathway
Chalcones act as "soft electrophiles," modifying Keap1 to release Nrf2.
Caption: Mechanism of Action: Chalcones induce antioxidant gene expression via Michael addition to Keap1 sensor cysteines.[4]
References
-
Singh, P., et al. (2014).[5] "Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues." Chemistry Central Journal.
-
Bale, A.T., et al. (2023).[6] "Radical (DPPH and ABTS) scavenging activities of chalcones."[6][7][8] ResearchGate.
-
Kachadourian, R., et al. (2010). "The Nrf2-Keap1 pathway as a target for chalcones." Free Radical Biology and Medicine.
-
Zheng, H., et al. (2023). "Structure–Activity Relationship Studies of Chalcones... Potency and Selectivity Optimization." International Journal of Molecular Sciences.
-
Bioquochem. (n.d.). "DCFH-DA Probe | Intracellular ROS Assay Protocol."
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Chalcone Derivatives as Potent Nrf2 Activators in Mice and Human Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcea.org [ijcea.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Advanced Derivatization Strategies for Ketone Screening in Biological Matrices
[1]
Abstract
Ketones act as critical pharmacophores in drug development and pivotal intermediates in metabolic pathways (e.g., neurosteroids, keto-acids).[1] However, their native physicochemical properties—neutral polarity and lack of ionizable sites—often result in poor sensitivity during high-throughput screening (HTS) and LC-MS analysis. This Application Note details the chemical rationale and execution of derivatization strategies that transform "silent" ketones into highly detectable analytes. We focus on charge-tagging (Girard’s Reagents) for Mass Spectrometry and fluorogenic tagging (Dansylhydrazine) for multi-mode detection.
The Chemistry of Detection: Why Derivatize?
In biological screening, native ketones present a "Detectability Gap" :
-
Poor Ionization: In Electrospray Ionization (ESI), ketones lack acidic or basic sites for efficient protonation/deprotonation, leading to low signal-to-noise ratios.
-
Lack of Chromophores: Aliphatic ketones do not absorb significantly in the UV/Vis range, making standard HPLC-UV screening impossible.
Reaction Mechanism: Acid-Catalyzed Schiff Base Formation
All protocols described herein rely on the nucleophilic attack of a hydrazine or hydroxylamine nitrogen on the carbonyl carbon. This reaction is acid-catalyzed.[2]
Key Mechanistic Steps:
-
Activation: Acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Attack: The nucleophilic amine attacks the carbon, forming a tetrahedral carbinolamine intermediate.
-
Dehydration: The hydroxyl group is protonated and eliminated as water, forming the C=N double bond (hydrazone/imine).
Visualization: Reaction Mechanism
Caption: Acid-catalyzed conversion of a ketone to a stable hydrazone derivative. The elimination of water drives the equilibrium forward.
Reagent Selection Matrix
Select the reagent based on your detection platform and analyte hydrophobicity.
| Reagent | Primary Detection Mode | Mechanism of Enhancement | Target Analytes |
| Girard's Reagent T (GT) | LC-ESI-MS (+) | Introduces a permanent quaternary ammonium charge. | Steroids, Spironolactone, Lipid peroxidation products. |
| Dansylhydrazine (Dns-Hz) | Fluorescence / LC-MS | Introduces a fluorophore and a tertiary amine (protonatable).[3] | Reducing sugars, Keto-steroids, Malondialdehyde (MDA). |
| 2,4-DNPH | UV/Vis (360 nm) | Introduces a strong chromophore (dinitrophenyl). | Environmental aldehydes, simple aliphatic ketones. |
| 2-Hydrazinoquinoline (HQ) | LC-MS / UV | High proton affinity quinoline ring enhances ionization. | Keto-acids (e.g., in diabetic ketoacidosis). |
Experimental Protocols
Protocol A: LC-MS Screening using Girard's Reagent T (GT)
Purpose: To introduce a permanent positive charge for ultra-sensitive ESI(+) MS detection. Ideal for steroid profiling and drug metabolite screening.
Materials:
-
Girard’s Reagent T (Chloride salt).
-
Solvent: Methanol (MeOH) or Acetonitrile (ACN).
-
Catalyst: Glacial Acetic Acid.
-
Quenching Agent: Water or weak buffer.
Workflow:
-
Sample Preparation:
-
Extract biological sample (plasma/tissue) using protein precipitation (e.g., 80% MeOH).
-
Evaporate supernatant to dryness under nitrogen.[4]
-
-
Derivatization Cocktail:
-
Prepare a 10 mg/mL solution of Girard’s Reagent T in MeOH containing 10% Glacial Acetic Acid .
-
Note: The high acid content catalyzes the reaction and ensures the reagent remains soluble.
-
-
Reaction:
-
Reconstitute the dried sample residue in 100 µL of the Derivatization Cocktail.
-
Vortex for 30 seconds.
-
Incubate at 60°C for 60 minutes . (Alternatively: Room temperature for 12 hours for thermally labile compounds).
-
-
Quenching & Cleanup:
-
Add 100 µL of 50% aqueous MeOH to quench the reaction (excess water shifts equilibrium, but hydrazones are generally stable).
-
Optional: For trace analysis, perform Solid Phase Extraction (SPE) to remove excess reagent, though GT excess often elutes in the void volume due to high polarity.
-
-
Analysis:
-
Inject directly into LC-MS/MS.
-
Monitor: Look for the mass shift. The derivative mass =
Da.
-
Protocol B: Dual-Mode Screening using Dansylhydrazine (Dns-Hz)
Purpose: For assays requiring both fluorescence quantification (e.g., plate readers) and structural confirmation via MS.
Materials:
-
Solvent: Acetonitrile (ACN).[7]
-
Catalyst: Trichloroacetic Acid (TCA) or Trifluoroacetic acid (TFA).
Workflow:
-
Reagent Preparation:
-
Stock Solution: 10 mM Dansylhydrazine in ACN.
-
Catalyst Solution: 1% TFA in ACN.
-
-
Reaction:
-
Mix 50 µL sample (in organic solvent) with 50 µL Dansylhydrazine stock and 10 µL Catalyst Solution .
-
Incubate at 60°C for 20-40 minutes .
-
-
Analysis:
-
Fluorescence: Excitation 340 nm / Emission 525 nm.
-
LC-MS: Monitor
in positive mode. The tertiary amine on the dansyl group protonates easily. Mass shift = Da.
-
Validation & Troubleshooting (Self-Validating Systems)
To ensure data integrity (Trustworthiness), every screening run must include:
-
The "Blank" Matrix: Biological matrices contain endogenous ketones (e.g., pyruvate, acetone). A "Reagent Blank" (Solvent + Reagent) and a "Matrix Blank" (Matrix + Reagent) are required to subtract this background.
-
Internal Standards (IS):
-
Use a stable isotope-labeled ketone (e.g., Testosterone-d3) added before derivatization.
-
The IS must undergo the same derivatization reaction to account for reaction efficiency variability.
-
-
Water Management:
-
Issue: Water is a product of the reaction. Excess water in the sample can drive the equilibrium backward (hydrolysis).
-
Solution: Perform reactions in anhydrous solvents (MeOH/ACN) or use a large excess of reagent (at least 50-fold molar excess) to drive kinetics forward.
-
Biological Workflow Diagram
Caption: Standardized workflow for derivatization-based biological screening.
References
-
Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. Analytical Chemistry. [Link]
-
Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Analytical Chemistry. [Link]
-
LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples. Journal of Chromatography B. [Link]
-
Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation. Analytical Chemistry. [Link]
Sources
- 1. Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one
Ticket ID: C14-KETONE-OPT-001 Subject: Yield Optimization & Troubleshooting for Claisen-Schmidt Condensation of Sterically Hindered Retinoid Intermediates Status: Resolved / Knowledge Base Article
Executive Summary
This guide addresses the synthesis of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one (often referred to as the C14-Ketone in retinoid chemistry). This molecule is a critical intermediate for the production of second-generation retinoids like Etretinate and Acitretin .
The Core Challenge: The reaction involves a Claisen-Schmidt condensation between 4-methoxy-2,3,6-trimethylbenzaldehyde and acetone . The primary difficulty arises from the 2,3,6-trimethyl substitution pattern , which creates significant steric hindrance around the aldehyde carbonyl, reducing its electrophilicity. This often leads to low conversion rates or competition from acetone self-condensation (mesityl oxide formation).
The "Golden Path" Protocol
Based on industrial optimization parameters (Hoffmann-La Roche / Generic API Standards).
Reaction Scheme
The synthesis relies on the base-catalyzed aldol condensation followed by in situ dehydration.[1][2]
Caption: Linear flow of the Claisen-Schmidt condensation. Note that the dehydration step (Aldol -> Product) is driven by heat and conjugation.
Optimized Methodology
| Parameter | Specification | Rationale |
| Stoichiometry | Aldehyde : Acetone = 1 : 15 to 1 : 20 (molar) | High excess acetone acts as solvent and suppresses "bis-aldol" formation (reaction on both sides of acetone). |
| Base Catalyst | NaOH (aq) , 20-25% w/w | Strong enough to generate enolate, but concentration controlled to limit polymerization. |
| Temperature | 45°C – 50°C | Higher than standard aldol (usually RT) to overcome steric hindrance at the 2,6-positions. |
| Addition Mode | Gradual Base Addition | Prevents rapid exotherm and localized hot-spots that favor acetone dimerization. |
Step-by-Step Protocol:
-
Charge: Load 4-methoxy-2,3,6-trimethylbenzaldehyde (1.0 eq) into the reactor.
-
Solvent: Add Acetone (approx. 12-15 vol relative to aldehyde mass). Stir to dissolve at 20–25°C.
-
Catalysis: Prepare an aqueous solution of NaOH (approx. 0.3–0.5 eq).
-
Reaction: Add the NaOH solution slowly over 30–60 minutes.
-
Ramp: Heat the mixture to 45–50°C and hold for 4–6 hours. Monitor by HPLC.
-
Quench: Cool to 20°C. Adjust pH to 4.5–5.5 using Acetic Acid. Crucial: Do not leave basic during workup to prevent retro-aldol.
-
Workup: Distill off excess acetone under reduced pressure. Extract the residue with Cyclohexane or Ethyl Acetate . Wash with water to neutral pH.
-
Crystallization: Concentrate organic layer. Recrystallize from Ethanol or Methanol/Water if necessary.
Troubleshooting Center
Issue 1: Low Yield (< 60%) with High Recovered Starting Material
Diagnosis: The steric bulk of the trimethyl ring is preventing nucleophilic attack.
-
Root Cause A: Temperature too low. Standard aldol conditions (RT) are insufficient for this hindered substrate.
-
Root Cause B: Insufficient Enolate. Acetone self-condensation is consuming the base.
Corrective Action:
-
Increase reaction temperature to 50°C (do not exceed 55°C to avoid polymerization).
-
Increase the Acetone:Aldehyde ratio . Pushing the equilibrium requires overwhelming the aldehyde with enolate.
-
Check Water Content: Ensure the acetone is relatively dry before starting; too much water inhibits enolate formation initially.
Issue 2: Presence of "Mesityl Oxide" Impurity
Diagnosis: Acetone is reacting with itself rather than the aldehyde.
-
Root Cause: Base concentration is too high localized during addition, or temperature ramp was too fast.
Corrective Action:
-
Dilute the Base: Use a more dilute NaOH solution and add it slower.
-
Staging: Stir the aldehyde and acetone before adding any base. Never add acetone to a premixed aldehyde/base mixture.
Issue 3: Product is an Oily Residue (Failure to Crystallize)
Diagnosis: Presence of the cis (Z) isomer or retained solvent/impurities.
-
Root Cause: The dehydration step can produce E/Z mixtures. The E-isomer is the crystalline thermodynamic product.
Corrective Action:
-
Isomerization: Reflux the crude oil in ethanol with a catalytic amount of acid (e.g., p-TsOH) or iodine to drive the Z isomer to the E form.
-
Seeding: If available, use a seed crystal of pure C14-ketone during the cooling phase of recrystallization.
Logic & Workflow Visualization
Troubleshooting Decision Tree
Caption: Decision matrix for diagnosing yield and purity issues in C14-Ketone synthesis.
Frequently Asked Questions (FAQs)
Q: Can I use KOH instead of NaOH? A: Yes, KOH in Ethanol is a viable alternative, often yielding faster rates. However, NaOH/Water/Acetone is preferred for industrial scalability due to cost and easier waste management. If switching to KOH, monitor for increased side-reactions (polymerization) due to higher basicity.
Q: Why do we acidify to pH 4.5-5.5 before distillation? A: The aldol reaction is reversible. If you heat the mixture to distill acetone while it is still basic, the equilibrium can shift back to the starting materials (Retro-Aldol), drastically reducing yield. Acidification "freezes" the equilibrium.
Q: My HPLC shows a peak at RRT 0.9. What is it? A: This is likely the intermediate beta-hydroxy ketone (aldol adduct) that failed to dehydrate.
-
Fix: Extend the reaction time at 50°C. If it persists, a brief reflux with trace acid (HCl) during workup will force dehydration to the enone.
Q: Is this reaction sensitive to oxygen? A: Generally, no. However, the aldehyde (4-methoxy-2,3,6-trimethylbenzaldehyde) can oxidize to the corresponding benzoic acid if left exposed to air for long periods. Ensure your starting material is high quality (>98%).
References
-
Process for the preparation of 4-(4-methoxy-2,3,6-trimethylphenyl)-3-buten-2-one. Source: ChemicalBook / Vertex Data. Context: General procedure using Acetone (excess) and NaOH at 45-50°C. URL:
-
Synthesis of Etretinate Intermediates (Patent Literature). Source: CN101747194A (Google Patents). Context: Describes the reaction of substituted benzaldehydes with ketones in basic media for retinoid synthesis. URL:
-
Claisen-Schmidt Condensation Mechanisms. Source: U.S. National Institutes of Health (PMC). Context: Mechanistic insights into base-catalyzed aldol condensations of aromatic aldehydes.[2] URL:
Sources
purification of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one from reaction mixture
Ticket Subject: Purification of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one Ticket ID: PUR-ENO-236 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Triage
User Context: You are synthesizing 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one (often an intermediate for retinoid/carotenoid analogs) via an Aldol condensation of 4-methoxy-2,3,6-trimethylbenzaldehyde with acetone.
The Problem: This specific compound presents unique purification challenges compared to simple chalcones.[1] The 2,3,6-trimethyl substitution pattern creates significant steric bulk, forcing the side chain out of planarity.[1] This results in:
-
Low Melting Point: (~64–66 °C), making the compound prone to "oiling out" rather than crystallizing.[1]
-
Stubborn Impurities: The starting aldehyde is sterically hindered, often leading to incomplete conversion.[1] Furthermore, its polarity (
) is frustratingly similar to the product.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Purification Decision Matrix
Before proceeding, identify your crude material's state to select the correct workflow.[1][2]
Figure 1: Decision tree for selecting the optimal purification strategy based on the physical state of the crude isolate.
Protocol A: Selective Recrystallization (The Gold Standard)[1]
Applicability: Use this if your crude material is a solid or a semi-solid paste.[1] Mechanism: The 2,3,6-trimethyl group makes the molecule lipophilic.[1] Alcohol/water systems exploit the steep solubility curve of methyl ketones.[1]
The Solvent System
Step-by-Step Methodology
-
Dissolution: Place the crude solid in a flask. Add the minimum amount of boiling MeOH needed to dissolve the solid completely.
-
The "Cloud Point": Once dissolved, remove from heat.[1] While still hot, add warm water dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add just enough hot MeOH (1-2 mL) to make the solution clear again.
-
Controlled Cooling (Crucial):
-
Allow the flask to cool to room temperature slowly (wrap in a towel).
-
Troubleshooting: If an oil separates at the bottom ("oiling out"), vigorous stirring or scratching the glass with a rod is required to induce nucleation.[1]
-
-
Harvest: Cool to 0–4 °C in a fridge for 4 hours. Filter the pale yellow crystals and wash with cold 50% MeOH/Water.[1]
Expected Yield: 80–85% recovery.[1] Melting Point Target: 64–66 °C [1].[1]
Protocol B: Flash Chromatography (The Polishing Step)[1]
Applicability: Use this if the crude is a persistent oil or if TLC shows significant unreacted aldehyde ( >5%).[1]
Risk Factor:
Column Parameters
| Parameter | Specification | Reason |
| Stationary Phase | Silica Gel (230–400 mesh) | Standard resolution.[1] |
| Mobile Phase A | Hexane (or Cyclohexane) | Non-polar carrier.[1] |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar modifier.[1] |
| Buffer Additive | 1% Triethylamine (Et₃N) | MANDATORY. Neutralizes silica acidity to prevent decomposition.[1] |
| Loading | Dry load on Celite | Prevents "streaking" of the oily crude.[1] |
Gradient Strategy
-
Equilibration: Flush column with 98:2 Hexane:EtOAc (+1% Et₃N).[1]
-
Elution:
-
Monitoring: The product is UV active (strong absorbance at 254 nm due to conjugation).[1]
Troubleshooting & FAQs
Issue 1: "I cannot separate the starting aldehyde from the product."
Diagnosis: The 4-methoxy-2,3,6-trimethylbenzaldehyde has a very similar polarity to the ketone product. Resolution:
-
Chemical Scavenging (Not Bisulfite): Standard advice suggests washing with sodium bisulfite to remove aldehydes.[1] However , the 2,6-dimethyl substitution on your aldehyde creates too much steric hindrance for bisulfite adduct formation.[1] It will likely fail.
-
Vacuum Distillation (Kugelrohr): The aldehyde has a lower boiling point than the product.[1] If you have <10% aldehyde, heat the crude oil under high vacuum (0.1 mmHg) at 100–120 °C. The aldehyde will sublime/distill off, leaving the heavier enone behind.[1]
Issue 2: "The product oils out during recrystallization."
Diagnosis: The melting point is low (64°C), and impurities depress this further.[1] Resolution:
-
Seeding: Keep a tiny crystal from a previous successful batch.[1] Add it when the solution reaches room temperature.[1]
-
Trituration: If it oils out, decant the solvent.[1] Add cold Pentane or Hexane to the oil and sonicate.[1] This often forces the oil to snap into a solid lattice.
Issue 3: "My product turned brown on the column."
Diagnosis: Acid-catalyzed polymerization on the silica surface.[1] Resolution: You likely forgot the base buffer. Repack the column and ensure 1% Triethylamine is added to the mobile phase during equilibration.
Reaction Pathway & Impurity Logic
Understanding the reaction helps predict impurities.[1]
Figure 2: Synthesis pathway showing the origin of the primary impurities (A and B)[1] relative to the target product.
References
-
National Institutes of Health (NIH). (2012).[1] (E)-4-(4-Methoxyphenyl)but-3-en-2-one Crystal Structure. PMC3295325.[1] Retrieved January 28, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.).[1] Purification of alpha,beta-unsaturated ketones. Retrieved January 28, 2026, from [Link][1]
Sources
Technical Support Center: Enone Synthesis & Optimization
Topic: Troubleshooting Low Yield in
Introduction: The "Yield-Killers" of Enone Synthesis
Synthesizing enones is a cornerstone of organic chemistry, yet it is plagued by three distinct failure modes: thermodynamic reversibility (Aldol), steric hindrance (Olefination), and product instability (Polymerization/Michael addition).
This guide does not provide generic recipes. It provides a diagnostic framework to identify why your specific substrate is failing and prescribes the exact protocol adjustment to fix it.
Module 1: The Aldol Condensation
Diagnosis: Reaction stalls at the
The Core Problem: The Retro-Aldol Trap
The aldol reaction is an equilibrium.[3] The formation of the
Troubleshooting Guide
Q: I see the intermediate (
A: You are stuck in the "Aldol Purgatory." The elimination of the hydroxyl group is the rate-determining step.
-
The Fix (Two-Step Protocol): Stop trying to do it in one pot.
Q: My yield is low because I recover starting material, even after long reaction times.
A: This is classic retro-aldol dominance.
-
Thermodynamic Fix: You must remove water to drive the equilibrium. Use a Dean-Stark trap with Toluene reflux.
-
Kinetic Fix (The "Nuclear" Option): Switch to a Directed Aldol .[3]
-
Use LDA (Lithium Diisopropylamide) at
to quantitatively form the enolate of the ketone first. -
Add the aldehyde slowly.
-
Trap as the silyl enol ether if necessary, or quench and dehydrate separately.
-
Decision Logic: Aldol Optimization
Figure 1: Diagnostic workflow for Aldol Condensation failures. Distinguishing between dehydration failure and retro-aldol reversion is critical.
Module 2: Horner-Wadsworth-Emmons (HWE)
Diagnosis: Low conversion with base-sensitive or sterically hindered substrates.
The Core Problem: Base Sensitivity & pKa Mismatch
Standard HWE conditions (NaH/THF) are harsh. Strong bases can cause epimerization of chiral centers or polymerization of the newly formed enone. Furthermore, bulky phosphonates react sluggishly with hindered ketones.
Troubleshooting Guide
Q: My substrate decomposes/polymerizes under NaH conditions. How do I get the enone gently?
A: Switch immediately to the Masamune-Roush conditions .
-
The Science: This protocol uses LiCl and DBU (or DIPEA). The
ion chelates the phosphonate oxygens, significantly increasing the acidity of the -proton. This allows the reaction to proceed with a weak base (DBU) at room temperature. -
Protocol (Masamune-Roush):
-
Suspend
(dry, 1.2 equiv) in MeCN or THF. -
Add the phosphonate (1.2 equiv) and DBU (1.5 equiv). Stir 15 min.
-
Note:
must be anhydrous. Flame-dry it under vacuum before use.
-
Q: I am getting low E/Z selectivity (poor yield of the desired isomer).
A:
-
For E-Enones (Trans): Ensure you are using a stabilized ylide (phosphonate ester) and thermodynamic conditions (LiCl/DBU or NaH).
-
For Z-Enones (Cis): You must switch reagents. Use the Still-Gennari phosphonate (trifluoroethyl phosphonate). The electron-withdrawing fluorines accelerate the elimination of the oxaphosphetane intermediate, kinetically trapping the Z-isomer.
Comparative Data: Base Conditions for HWE
| Condition | Base Strength | Substrate Tolerance | Yield Risk | Best For |
| NaH / THF | High | Low (No base-sensitive groups) | Polymerization | Simple, robust substrates |
| LiHMDS / -78°C | Very High | Moderate (Kinetic control) | Over-reaction | Preventing side-reactions |
| LiCl / DBU | Mild | High (Chiral centers safe) | Slow reaction | Complex/Fragile substrates |
| Ba(OH)2 (Solid) | Heterogeneous | High | Incomplete mixing | Simple aldehydes |
Module 3: Oxidative Synthesis (Allylic Alcohols)
Diagnosis: Over-oxidation to carboxylic acids or destruction of the double bond.
The Core Problem: "Wet" Oxidants
Using standard oxidants (Jones, KMnO4) on allylic alcohols often leads to cleavage of the double bond or over-oxidation. Manganese Dioxide (
Troubleshooting Guide
Q: I added 10 equivalents of
A: Your
-
The Fix: You must use Activated
. -
Activation Protocol: Heat your commercial
in an oven at 110–120°C for 12–24 hours before use. -
Solvent Tip: Perform the reaction in DCM or CHCl3 . Avoid polar solvents like MeOH, which compete for the catalyst surface.
Q:
A: Dess-Martin Periodinane (DMP) .
-
DMP is chemically neutral and works rapidly at room temperature. It will stop cleanly at the enone without touching the double bond or oxidizing to the acid.
-
Warning: DMP is more expensive and requires buffering (NaHCO3) if your substrate is extremely acid-sensitive.
Module 4: Isolation & Purification
Diagnosis: Product disappears on the silica column or polymerizes upon concentration.
The Core Problem: Michael Addition
Enones are excellent Michael acceptors .
-
On Silica: The slightly acidic nature of silica gel can catalyze the addition of water or methanol (if used in eluent) to the double bond.
-
In Flask: If free amines or thiols are present, they will attack the
-position.
Troubleshooting Guide
Q: My crude NMR looks great, but after column chromatography, the enone signals are gone/messy.
A: Your product is decomposing on the silica.
-
Fix 1: Pre-treat your silica gel with 1% Triethylamine (Et3N) in Hexanes to neutralize surface acidity.
-
Fix 2: Switch to Alumina (Neutral) stationary phase.
-
Fix 3: If the enone is volatile, do not rotovap to dryness. Keep it in solution and use it immediately in the next step.
Q: The product turns into an insoluble gum during concentration.
A: This is radical polymerization.
-
Fix: Add a radical inhibitor like BHT (Butylated hydroxytoluene) (approx. 0.1 mol%) to your collection flask before concentrating.
References
-
Masamune-Roush Conditions (HWE): Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R.; Sakai, T. "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds." Tetrahedron Letters, 1984 , 25, 2183–2186.
-
Aldol Mechanism & Stereochemistry: Evans, D. A.; Nelson, J. V.; Taber, T. R. "Stereoselective Aldol Condensations." Topics in Stereochemistry, 1982 , 13, 1–115.
-
Activated MnO2 Preparation: Cahiez, G.; Alami, M.; Taylor, R. J. K.; Reid, M.; Foot, J. S. "Manganese(IV) Oxide."[7] Encyclopedia of Reagents for Organic Synthesis, 2001 .
-
Still-Gennari Phosphonate (Z-Selective): Still, W. C.; Gennari, C. "Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination." Tetrahedron Letters, 1983 , 24, 4405–4408.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Aldol Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Manganese Dioxide [commonorganicchemistry.com]
Technical Guide: Purification Strategies for Aldehyde Removal from Ketone Synthesis
The Carbonyl Conundrum: Introduction
In the synthesis of complex ketones—particularly in late-stage drug development—aldehyde impurities are a persistent adversary. They often arise from the incomplete oxidation of primary/secondary diol mixtures or as byproducts of ozonolysis.
The Problem: Standard purification methods (flash chromatography, distillation) often fail because aldehydes and ketones share similar polarity (dipole moments) and boiling points. The Solution: We must exploit the subtle differences in steric hindrance and redox potential between the formyl group (-CHO) and the keto group (-C=O).
This guide outlines three field-proven protocols, ranked from "Bulk Cleanup" to "High-Precision Scavenging."
Method A: The "Steric Gate" (Bisulfite Adducts)
Best For: Large-scale removal (>5g) of unhindered aldehydes from bulky ketones. Mechanism: Nucleophilic attack of the bisulfite ion on the carbonyl carbon. Aldehydes, being sterically accessible, react 100x faster than most ketones to form water-soluble sulfonate salts.
The Protocol
Reagents:
-
Sodium Bisulfite (NaHSO₃), Saturated Aqueous Solution.[1]
-
Solvent: Methanol (essential for phase transfer).
Step-by-Step Workflow:
-
Dilution: Dissolve your crude ketone mixture in a water-miscible solvent (Methanol or Ethanol) at a ratio of 1:5 (v/v). Do not use pure ethyl acetate or ether yet; the adduct needs a polar environment to form.
-
Addition: Add 1.5 equivalents (relative to the estimated aldehyde impurity) of saturated aqueous NaHSO₃.
-
Agitation: Stir vigorously for 30–60 minutes.
-
Observation: A white precipitate (the bisulfite adduct) may form. This is good.
-
-
Partition: Dilute the reaction mixture with water and extract with a non-polar solvent (Dichloromethane or Hexanes).
-
The Aldehyde is now trapped in the aqueous phase as the bisulfite adduct.
-
The Ketone remains in the organic phase.
-
-
Wash & Dry: Wash the organic phase with brine, dry over MgSO₄, and concentrate.
Visualization: The Bisulfite Partition Logic
Figure 1: The phase-separation logic of bisulfite extraction. The aldehyde is selectively pulled into the aqueous layer.
Critical Limitation (The "Methyl Ketone" Trap)
Warning: Methyl ketones (e.g., 2-butanone, acetophenone) are sterically small enough to react with bisulfite. If your target is a methyl ketone, do not use this method as you will lose significant yield to the aqueous phase [1].
Method B: The "Sniper" (Polymer-Supported Scavengers)
Best For: High-value intermediates, late-stage purification, and removing trace aldehydes (<2%) from methyl ketones. Mechanism: Solid-phase synthesis in reverse. A resin bead functionalized with a nucleophile (hydrazine or amine) covalently binds the aldehyde. You simply filter the bead away.
Recommended Resins
| Resin Type | Functional Group | Reactivity | Best Use Case |
| PS-TsNHNH₂ | Tosylhydrazine | High | Forms stable hydrazones. Best for general aldehyde removal. |
| PS-Benzaldehyde | Benzaldehyde | Moderate | Used to scavenge excess amines (inverse scenario). |
| PS-Trisamine | Primary Amine | High | Forms imines (Schiff bases). Good, but imines can hydrolyze if wet. |
The Protocol
-
Equilibration: Swell the resin (approx. 3–5 equivalents relative to impurity) in your reaction solvent (DCM or THF) for 15 minutes.
-
Scavenging: Add the crude ketone solution to the resin slurry.
-
Incubation: Shake gently (do not stir with a magnetic bar, which grinds the beads) for 4–16 hours at room temperature [2].
-
Tip: Add a catalytic amount of Acetic Acid (1%) to accelerate imine/hydrazone formation.
-
-
Filtration: Filter through a fritted glass funnel or a cotton plug.
-
Result: The filtrate contains your pure ketone. The aldehyde is chemically bound to the beads in the filter.
Method C: The "Chemical Sledgehammer" (Selective Oxidation)
Best For: When physical separation fails and the ketone is chemically robust. Concept: Convert the aldehyde impurity into a Carboxylic Acid. Acids are easily removed by washing with weak base (saturated NaHCO₃), while the ketone remains neutral.
The Pinnick Oxidation (Modified)
While Jones reagent is too harsh (risking Baeyer-Villiger oxidation of the ketone), the Pinnick Oxidation is remarkably selective for aldehydes [3].
Protocol:
-
Dissolve mixture in t-Butanol/Water (5:1).
-
Add 2-Methyl-2-butene (scavenger for HOCl).
-
Add Sodium Chlorite (NaClO₂) and NaH₂PO₄ (buffer).
-
Monitor by TLC. The aldehyde converts to the carboxylic acid within 1-2 hours.
-
Workup: Basify with 1M NaOH (acid moves to aqueous), extract ketone with Ethyl Acetate.
Decision Matrix: Choosing Your Method
Figure 2: Decision tree for selecting the appropriate purification technique based on substrate structure and impurity load.
Troubleshooting & FAQ
Q: I used the Bisulfite method on my cyclohexanone derivative, and my yield dropped by 40%. Why? A: Cyclohexanone is relatively unhindered. While less reactive than aldehydes, it will form adducts with bisulfite if the exposure time is too long or the concentration too high. Fix: Use Method B (Resin Scavenger) for cyclic ketones, or limit Bisulfite contact time to <10 minutes.
Q: The Scavenger Resin isn't working; the aldehyde peak persists in NMR. A: Two common causes:
-
Solvent incompatibility: Resins need to swell to expose active sites. If using Hexanes or Ether, the resin collapses. Switch to DCM or THF.
-
Kinetics: Schiff base formation is slow without acid catalysis. Add 1-2 drops of Glacial Acetic Acid to the mixture.
Q: Can I use Tollen's Reagent (Silver Mirror) for purification? A: Technically yes, but it is dangerous on a large scale (explosive fulminates can form) and expensive. Use Silver(I) Oxide (Ag₂O) as a safer solid-phase alternative if you prefer silver chemistry [4].
References
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Source: JoVE / PMC. URL:[Link]
-
Oxidation of Aldehydes and Ketones (Pinnick/Tollens Context). Source: Chemistry LibreTexts. URL:[Link]
-
Silver-Catalyzed Oxidation of Aldehydes. Source: ResearchGate (Synlett/Thieme). URL:[Link]
Sources
stability issues of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one in solution
Technical Support Center: Stability & Handling of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one
Topic: Stability issues of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one in solution Audience: Researchers, Scientists, and Drug Development Professionals CAS Registry Number: 54757-47-0[1]
Part 1: Executive Stability Overview
Current Status:
4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one is a sterically congested
-
Photochemical Instability: The enone moiety is prone to
photoisomerization and [2+2] photocycloaddition (dimerization) upon UV exposure. -
Oxidative Susceptibility: The electron-rich 2,3,6-trimethyl-4-methoxyphenyl ring mimics the substructure of tocopherols (Vitamin E), making it highly susceptible to oxidative degradation (quinone formation) in aerobic conditions.
-
Steric Shielding: The ortho-methyl groups (2,6-positions) twist the aromatic ring out of planarity with the enone system, reducing conjugation but also providing steric protection against nucleophilic attack (Michael addition) at the
-carbon.
Part 2: Diagnostic & Troubleshooting Guide (Q&A)
Q1: My clear stock solution turned yellow/brown after 48 hours at room temperature. What happened?
Diagnosis: Oxidative Degradation & Polymerization. The "yellowing" is a classic signature of oxidation products. The 2,3,6-trimethyl-4-methoxyphenyl moiety is extremely electron-rich. In the presence of dissolved oxygen and light, it can undergo oxidation to form quinoid species (e.g., substituted benzoquinones). Additionally, trace radical initiators (peroxides in ethers/solvents) can trigger oligomerization of the enone double bond.
Corrective Action:
-
Immediate: Discard the solution if purity is critical (
degradation). -
Prevention: Degas all solvents with Argon or Nitrogen prior to dissolution. Store solutions under an inert headspace.[2] Add an antioxidant like BHT (Butylated Hydroxytoluene) (0.1% w/w) if the downstream application permits.
Q2: I observe a "split" peak or a new shoulder in my HPLC chromatogram after leaving the sample on the autosampler tray.
Diagnosis:
Corrective Action:
-
Verification: Check the UV spectrum of the new peak. Isomers typically have identical mass (LC-MS) but slightly shifted
due to changes in planarity/conjugation. -
Protocol Change: Use amber glass vials exclusively. If using clear vials, wrap them in aluminum foil. Set the autosampler temperature to 4°C to slow thermal equilibration.
Q3: Can I store this compound in Methanol or Ethanol for long-term libraries?
Diagnosis: Risk of Michael Addition (Solvolysis).
While the 2,6-methyl groups provide steric hindrance, the
Recommendation:
-
Preferred Solvents: Anhydrous DMSO or Acetonitrile (ACN) are superior for stability.
-
Avoid: Alcohols (MeOH, EtOH) for storage
week. Avoid ethers (THF) unless stabilized, as they form peroxides that trigger oxidation.
Q4: The compound precipitated out of my aqueous buffer during a biological assay.
Diagnosis: Hydrophobic Aggregation.
The trimethyl and methoxy groups make this molecule highly lipophilic (LogP
Troubleshooting:
-
Solubility Limit: Ensure the final concentration of organic co-solvent (e.g., DMSO) is sufficient (typically 0.1% - 1.0%).
-
Formulation: For animal studies, use formulation vehicles like corn oil, cyclodextrins (HP-
-CD), or PEG-400 rather than simple aqueous buffers.
Part 3: Deep Dive – Mechanistic Stability Logic
The following diagram illustrates the competing degradation pathways driven by the molecule's specific electronic and steric environment.
Figure 1: Primary degradation pathways. Note that steric hindrance at the 2,6-position slows Michael addition but does not prevent oxidation or photoisomerization.
The "Steric Twist" Factor:
In standard chalcones, the phenyl ring and enone are coplanar, maximizing conjugation. In this molecule, the 2,6-dimethyl groups clash with the enone protons. This forces the phenyl ring to rotate (dihedral angle
-
Consequence 1: The
-system is partially decoupled. This can raise the energy of the ground state and alter UV absorption profiles (Blue shift). -
Consequence 2: The "E" isomer is destabilized relative to unsubstituted analogs, making thermal isomerization easier.
Part 4: Validated Handling Protocols
Protocol A: Preparation of Stable Stock Solutions (10 mM)
Objective: Create a stock solution stable for >3 months at -20°C.
Materials:
-
Compound (Solid)
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide),
, stored over molecular sieves. -
Container: Amber borosilicate glass vial with PTFE-lined screw cap.
-
Gas: Argon or Nitrogen stream.
Step-by-Step:
-
Weighing: Weigh the target mass of solid into the amber vial. Do not weigh in strong light.
-
Solvent Addition: Add the calculated volume of Anhydrous DMSO.
-
Dissolution: Vortex gently. Avoid sonication if possible (heat generation). If sonication is needed, use a water bath
for max 1 minute. -
Inerting: Gently purge the headspace of the vial with a slow stream of Argon for 15–30 seconds. Do not bubble gas through the liquid vigorously to avoid evaporation/concentration changes.
-
Sealing: Cap tightly. Parafilm is optional but recommended for long-term freezer storage.
-
Storage: Place in a -20°C or -80°C freezer.
Protocol B: QC Check for Degradation
Objective: Verify compound integrity before critical assays.
Method: RP-HPLC (Reverse Phase High-Performance Liquid Chromatography)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
, . -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 50% B to 95% B over 10 minutes. (High organic start due to lipophilicity).
-
Detection: UV at 254 nm and 280 nm.
-
Pass Criteria: Single peak
area integration.-
Fail: Presence of peak at RRT (Relative Retention Time)
or (Isomers) or broad peaks at solvent front (Oxidation fragments).
-
Part 5: Summary Data Tables
Table 1: Solvent Compatibility Guide
| Solvent | Suitability | Risk Factor | Max Storage (at 20°C) |
| DMSO | Hygroscopic (absorbs water) | > 6 Months (if anhydrous) | |
| Acetonitrile | Volatile | 1-3 Months | |
| Methanol/Ethanol | Nucleophilic attack (Michael addition) | < 1 Week | |
| Water/Buffer | Insoluble / Hydrolysis risk | Immediate Use Only | |
| Chloroform | Often acidic (HCl traces) -> Decomposition | Do Not Store |
Table 2: Physicochemical Properties (Predicted/Experimental)
| Property | Value | Implication |
| Molecular Formula | MW = 218.29 g/mol | |
| LogP | High lipophilicity; requires organic co-solvent. | |
| Melting Point | Solid at RT; keep cool to prevent sintering. | |
| UV | Strong UV absorption; requires amber glass. |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15909, 4-Phenyl-3-buten-2-one (Analogous Structure Stability Data). Retrieved from [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition Mechanisms. Retrieved from [Link]
-
Copernicus Publications. (2021).
-unsaturated ketones: kinetics and mechanism. Atmospheric Chemistry and Physics. Retrieved from [Link] -
Royal Society of Chemistry. (2012). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
Technical Support Center: Purification of Reactive Ketones
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Stability & Isolation of Reactive Carbonyls
Triage Desk: Diagnostic & Strategy
Reactive ketones—specifically
If you are experiencing low recovery, streaking on TLC, or spontaneous solidification, stop immediately. Your purification method is likely catalyzing decomposition. Use the decision matrix below to select the correct intervention.
Decision Matrix: Method Selection
Figure 1: Strategic workflow for selecting a purification method based on ketone stability and impurity profile.
Protocol Hub: Validated Methodologies
Protocol A: The "Buffered" Silica Column
Target: Acid-sensitive ketones (
Step-by-Step Procedure:
-
Slurry Preparation: Prepare your silica slurry using a solvent mixture containing 1% v/v Triethylamine (TEA) (e.g., 99:1 Hexanes:TEA).
-
Column Packing: Pour the slurry and flush the column with at least 2 column volumes (CV) of the TEA-doped solvent.
-
Why? This ensures the entire stationary phase is equilibrated to a basic pH.
-
-
Elution: Run your purification using your standard gradient. You may maintain 0.5% TEA in the eluent if the compound is extremely labile, though the initial flush is often sufficient.
-
Post-Column: Rotovap fractions immediately. Do not let the ketone sit in basic solution for extended periods to avoid enolization.
Protocol B: The Bisulfite Rescue
Target: Separation of unhindered ketones (methyl ketones, cyclic ketones) from non-carbonyl impurities or aldehydes.[1] Mechanism: Sodium bisulfite forms a water-soluble, crystalline adduct with accessible carbonyls. This allows the ketone to be pulled into the aqueous phase while impurities remain in the organic phase.
Step-by-Step Procedure:
-
Adduct Formation: Dissolve crude mixture in a minimal amount of solvent (EtOAc or Et2O). Add 2-3 equivalents of saturated aqueous Sodium Bisulfite (
) . Shake vigorously for 15-30 minutes.-
Observation: A white precipitate often forms at the interface. This is the adduct.
-
-
Separation:
-
If solid forms: Filter the solid adduct and wash with ether.
-
If liquid: Separate the layers. Keep the Aqueous layer (contains ketone adduct).
-
-
Washing: Wash the aqueous layer (or solid) with fresh ether to remove non-carbonyl organic impurities.
-
Regeneration (The Critical Step):
-
Place the adduct (solid or aqueous solution) into a flask.
-
Add saturated Sodium Bicarbonate (
) or 10% NaOH (if stable to strong base) until pH > 10. -
Caution: Evolution of
gas may occur; work in a fume hood.
-
-
Extraction: Extract the liberated ketone with Et2O or DCM. Dry over
and concentrate.
Protocol C: Inhibitor-Assisted Distillation
Target: Volatile
Step-by-Step Procedure:
-
Inhibitor Addition: Add 500-1000 ppm of Hydroquinone or BHT (Butylated hydroxytoluene) directly to the distillation pot.
-
Why? These scavenge free radicals generated by heat, preventing the "popcorn" polymerization that can clog the still head.
-
-
Atmosphere: Flush the system with Nitrogen or Argon. Oxygen acts as a radical initiator.
-
Vacuum: Use high vacuum (<5 mmHg) to lower the boiling point as much as possible.
-
Bath Temperature: Do not overheat the oil bath. Keep the
(bath vs. boiling point) under 20°C to prevent thermal degradation at the flask wall.
Troubleshooting Matrix (Q&A)
Q1: My
Q2: I am concentrating my vinyl ketone, and it turned into a solid gel in the flask. Can I recover it? Diagnosis: Radical Polymerization. Root Cause: Concentration increases the monomer concentration, and trace peroxides or heat initiated radical polymerization. Once polymerized, it is irreversible. Solution: Prevention is the only cure.
-
Always add a radical inhibitor (BHT) before concentrating on the rotovap.
-
Do not distill to dryness.
-
Store the purified ketone diluted in a solvent (like benzene or toluene) at -20°C, rather than neat.
Q3: I tried the Bisulfite method, but my ketone didn't go into the aqueous layer. Diagnosis: Steric Hindrance. Root Cause: Bisulfite adduct formation is highly sensitive to sterics. It works best for aldehydes, methyl ketones, and unhindered cyclic ketones (e.g., cyclohexanone). It often fails for di-substituted ketones (e.g., diisopropyl ketone) or sterically crowded systems. Solution: If the ketone is hindered, use Girard's Reagent T or P . These are hydrazide-based reagents that form water-soluble hydrazones. They are more nucleophilic than bisulfite and can capture more hindered ketones. Hydrolysis (reversal) is achieved with aqueous acid.
Q4: My ketone has a high boiling point and decomposes during distillation, but it's too large for a column. Diagnosis: Thermal Instability. Solution: Use Kugelrohr Distillation . The short path length minimizes the residence time of the molecule in the heated zone. If that fails, consider Recrystallization if the compound is solid, or purification via Semicarbazone derivatization (forms a solid derivative, which can be purified and then hydrolyzed back to the ketone).
Data Vault: Stability & Compatibility
Table 1: Stationary Phase Compatibility for Reactive Ketones
| Ketone Class | Standard Silica (pH 4-5) | Neutral Alumina | Buffered Silica (+TEA) | Risk Factor |
| Simple Dialkyl | ✅ Excellent | ✅ Good | ✅ Good | Low |
| ⚠️ Risk of hydration | ✅ Excellent | ✅ Good | Polymerization | |
| ❌ Decomposition | ✅ Recommended | ✅ Recommended | Elimination of HX | |
| Silyl Enol Ethers | ❌ Hydrolysis | ✅ Recommended | ✅ Recommended | Desilylation |
| ✅ Good | ⚠️ Chelation risk | ✅ Good | Enolization |
Table 2: Common Radical Inhibitors for Enones
| Inhibitor | Structure Type | Usage Conc.[3][4] | Removal Method |
| Hydroquinone | Phenolic | 500-1000 ppm | Base wash (NaOH) or Distillation (remains in pot) |
| BHT | Sterically Hindered Phenol | 100-500 ppm | Chromatography or Distillation |
| Phenothiazine | Thiazine | 500 ppm | Acid wash |
References
-
Purification of Aldehydes and Reactive Ketones via Bisulfite Extraction. Source: National Institutes of Health (NIH) / PMC. Citation: "The reaction of the bisulfite ion with aldehydes to form charged bisulfite adducts is a well-established method for the purification...[5] Ketones can be separated if they are sterically unhindered."[1][5]
-
Neutralizing Silica Gel for Acid-Sensitive Compounds. Source: University of Rochester, Dept. of Chemistry. Citation: "If your compound is sensitive to acid...[6] Identify a solvent system that contains 1-3% triethylamine... Pack your column using this system and flush with solvent equaling the volume of the silica."[7]
-
Preventing Polymerization of Unsaturated Ketones. Source: Google Patents (US3849498A). Citation: "As inhibitors for preventing the polymerization of unsaturated aldehydes numerous compounds are generally used such as hydroquinone...[3] when the monomer is present in alcohol solution at elevated temperatures."[3]
-
Silica Gel Promotes Reductions and Decompositions. Source: National Institutes of Health (NIH) / PubMed. Citation: "Silica gel promotes reductions of aldehydes and ketones...[8] The silica could still be active.[9] The silanol groups are still there."[9]
Sources
- 1. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photochemical behaviour of α-diketones on a silica gel surface: a novel photoreaction by intramolecular trapping of an excited ketone carbonyl oxygen by an aryl group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. US3849498A - Method of preventing the polymerization of unsaturated aldehyde - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Trimethylphenol (TMP) Isolation
Welcome to the Advanced Separations Technical Hub.
Scope: This guide addresses the purification of 2,3,6-trimethylphenol (2,3,6-TMP) , the critical precursor for synthetic Vitamin E (
Module 1: Thermodynamic Limitations & Synthesis Control
The Core Problem: You are likely struggling because the boiling point differentials between your target (2,3,6-TMP) and its isomers (particularly 2,4,6-TMP) are thermodynamically negligible under standard vacuum conditions.
Thermodynamic Data Table:
| Isomer | Boiling Point (1 atm) | Melting Point | Key Impurity Characteristic |
|---|---|---|---|
| 2,3,6-TMP (Target) | 226°C | 62-64°C | Target Vitamin E Precursor |
| 2,4,6-TMP (Mesitol) | 220°C | 70-73°C | Major methylation byproduct |
| 2,3,5-TMP | 230°C | 95-96°C | Hard to remove if formed |
| 2,6-Xylenol | 203°C | 43-45°C | Under-methylated precursor |[1]
Root Cause Analysis: If your crude mixture contains >20% 2,4,6-TMP, downstream separation becomes exponentially expensive. The most effective "separation" is preventing the impurity during synthesis.
-
Catalyst Selection: Avoid non-selective acid catalysts. Use Iron-Vanadium Oxide (Fe₂O₃-V₂O₅) doped with Chromium or Gamma-Alumina to favor ortho-methylation.[1]
-
Temperature Control: Reaction temperatures >350°C promote isomerization to the thermodynamically stable (but unwanted) 2,3,5-TMP and 2,4,6-TMP. Keep methylation of m-cresol between 300-330°C .[1]
Module 2: High-Efficiency Rectification (Distillation)
User Question: "I am running a 50-plate column but my 2,3,6-TMP purity plateaus at 92%. Why?"
Diagnosis: You are likely experiencing azeotropic pinching or flooding due to the narrow
Troubleshooting Protocol:
-
Vacuum Specification: Do not run at atmospheric pressure. High temperatures (>200°C) cause oxidative coupling (tar formation).
-
Target Pressure: 50–100 mbar.
-
Head Temperature: ~130–140°C.
-
-
Reflux Ratio: A standard 5:1 ratio is insufficient.
-
Required Ratio: 10:1 to 15:1.
-
-
Column Packing: Structured packing (e.g., Sulzer DX) is required to minimize pressure drop while maintaining HETP (Height Equivalent to a Theoretical Plate).
Module 3: The "Butylation" Chemical Workaround (Advanced)
Context: When physical separation (distillation) fails, use chemical derivatization. This method exploits the steric hindrance of the 2,3,6-TMP molecule.
The Protocol (Steric Amplification):
-
Butylation: React your TMP mixture with isobutylene (catalyst: Aluminum phenoxide, 40-60°C).
-
Separation: The boiling point of the butylated target is significantly higher than the non-butylated impurities. Distillation becomes easy (
C). -
Debutylation: Heat the purified 4-tert-butyl-2,3,6-TMP (180-200°C) with an acid catalyst to remove the t-butyl group, regenerating pure 2,3,6-TMP.
Caption: Steric amplification workflow. By temporarily adding a bulky group, physical properties are altered to facilitate separation.
Module 4: Adsorptive Separation (Zeolites)
User Question: "Can I use chromatography instead of distillation?"
Answer: Yes, for polishing. ZSM-5 and Beta Zeolites offer shape-selective adsorption.[1]
-
Mechanism: The kinetic diameter of 2,4,6-TMP (symmetric) differs slightly from 2,3,6-TMP.
-
Adsorbent: Hydrophobic High-Silica Zeolite Beta (SiO2/Al2O3 > 200).[1]
-
Mobile Phase: Methanol/Water gradient.
-
Result: 2,4,6-TMP elutes faster due to weaker interaction with the pore structure compared to the more polarizable 2,3,6-TMP.
FAQ: Troubleshooting Specific Failures
Q1: My product solidifies in the condenser. What is happening?
-
Issue: 2,3,6-TMP has a melting point of ~62°C.
-
Remedy: Your condenser coolant is too cold. Switch from tap water (15°C) to tempered water (50°C). Ensure all transfer lines are heat-traced.[1]
Q2: The color of my final product turns pink/red after 24 hours.
-
Issue: Oxidation. Phenols are highly susceptible to forming quinones (red/brown) upon air exposure.
-
Remedy: Store under Nitrogen or Argon blanket. Add trace antioxidants if end-use permits.[1] Ensure the distillation receiver was leak-tight.
Q3: I cannot remove the final 2% of 2,4,6-TMP.
-
Issue: You have reached the eutectic limit or azeotropic pinch.
-
Remedy: Switch to Melt Crystallization . Cool the mixture slowly to 55°C. 2,3,6-TMP will crystallize out; 2,4,6-TMP (MP 73°C) often stays in the mother liquor if the ratio is near eutectic, or vice versa depending on the specific phase diagram. Note: If 2,4,6-TMP is the major impurity, it crystallizes first. Filter it out to enrich the filtrate.
References
-
Synthesis Catalysis: Methylation of m-cresol to 2,3,6-trimethylphenol catalyzed by Cr2O3 Doped Fe2O3-V2O5. ResearchGate.
-
Chemical Separation (Butylation): Process for separating 2,3,6-trimethylphenol from its admixture.[3][4] US Patent 3,862,248.
-
Physical Properties: 2,3,6-Trimethylphenol Boiling Point & Solubility Data. PubChem Compound Summary.
-
Zeolite Selectivity: Separation of isomers on zeolites mordenite and beta. Royal Society of Chemistry.
-
Dehydrogenation Route: Production of 2,3,6-trimethylphenol via diethyl ketone. US Patent 4,128,728.
Sources
- 1. Showing Compound 2,4,6-Trimethylphenol (FDB010421) - FooDB [foodb.ca]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US3862248A - Pure 2,3,6-trimethylphenol - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
side product formation in Claisen-Schmidt condensation
Welcome to the Reaction Optimization Support Center (ROSC).
Current Status: Online Topic: Claisen-Schmidt Condensation (Side Product Mitigation) Ticket Priority: Critical
Introduction: The Engineering of Selectivity
The Claisen-Schmidt condensation—a cross-aldol reaction between an enolizable ketone and a non-enolizable aldehyde—is the primary engine for synthesizing chalcones (
As a researcher, you are not just mixing reagents; you are managing the population of the enolate intermediate . If the enolate attacks the wrong electrophile, your yield collapses.
This guide treats the reaction as a troubleshootable system. We identify the "bugs" (side products) and provide the "patches" (protocol adjustments).
Module 1: Diagnostic Logic
Before optimizing, you must identify the specific failure mode. Use this logic gate to classify your impurity profile based on Crude NMR or LC-MS data.
Figure 1: Diagnostic logic gate for identifying specific side-product pathways based on mass spectrometry signatures.
Module 2: Troubleshooting Tickets (The Core)
Ticket #001: The "Dimer" (Self-Condensation)
-
Symptom: LC-MS shows a peak corresponding to 2 × Ketone Mass - 18.
-
The Mechanism: The ketone enolate, instead of attacking the aldehyde, attacks another molecule of itself. For acetophenone, this forms dypnone .
-
Root Cause: High local concentration of ketone relative to the aldehyde during enolization.
-
The Fix: Inverse Addition.
-
Standard Protocol (Flawed): Mix Ketone + Aldehyde, then add Base.[2]
-
Optimized Protocol: Dissolve Aldehyde and Base in solvent first. Slowly add the Ketone (diluted in solvent) to this mixture.
-
Why it works: The ketone is immediately deprotonated and surrounded by a vast excess of aldehyde electrophiles. The probability of finding another ketone molecule to attack is statistically minimized.
-
Ticket #002: The "Oligomer" (Michael Addition)
-
Symptom: Yield decreases over time; MS shows Product Mass + Ketone Mass.
-
The Mechanism: The desired product (chalcone) is an electron-poor alkene (
-unsaturated). It acts as a Michael acceptor.[3] Excess ketone enolate attacks the product, forming a 1,5-diketone oligomer. -
Root Cause:
-
Excess Ketone: Stoichiometry > 1:1.
-
Over-reaction: Leaving the reaction running after the starting aldehyde is consumed.
-
High Temperature: Promotes the higher activation energy Michael pathway.[4]
-
-
The Fix:
-
Stoichiometry: Use a slight excess of Aldehyde (1.1 equiv) rather than ketone.
-
Quench Timing: Monitor TLC strictly. Stop the reaction immediately upon disappearance of the limiting reagent.
-
Green Alternative: Use solvent-free grinding (see Module 3). Solvents like ethanol can stabilize the transition state for Michael addition more than the solid state does.
-
Ticket #003: The "Redox Impurity" (Cannizzaro Reaction)
-
Symptom: Presence of Benzyl Alcohol and Benzoic Acid derivatives; low yield of chalcone.
-
The Mechanism: Base-induced disproportionation of the aldehyde. The hydroxide attacks the aldehyde carbonyl, forming a dianion that transfers a hydride to another aldehyde.[5][6]
-
Root Cause:
-
Base Strength: Using 50% NaOH or KOH (too strong).
-
Aldehyde Nature: Benzaldehydes with electron-withdrawing groups (e.g.,
-NO ) are highly susceptible.
-
-
The Fix:
-
Switch to a milder base (e.g., Ba(OH)
, LiOH) or lower concentration (10% NaOH). -
Lower the temperature (0°C – 10°C) to favor the condensation (lower
) over the Cannizzaro transfer.
-
Ticket #004: The "Wet Intermediate" (Incomplete Dehydration)
-
Symptom: IR shows broad -OH stretch (
); NMR lacks the characteristic alkene doublets ( ). -
The Mechanism: The reaction stops at the
-hydroxy ketone stage (Aldol product) and fails to undergo E1cB elimination to form the alkene. -
Root Cause: Base concentration too low or temperature too low to drive the elimination step.
-
The Fix:
-
Heat: Reflux the mixture for 30 minutes after initial stirring.
-
Acid Chase: If the product is sensitive to base-catalyzed elimination, neutralize the reaction, isolate the intermediate, and treat with catalytic
-TsOH in refluxing toluene.
-
Module 3: Mechanistic Visualization
Understanding the "Fork in the Road" is critical for control. The Enolate is the driver; you determine the road it takes.
Figure 2: Competitive pathways for the enolate intermediate. Pathway A is the target; B and C are parasitic side reactions.
Module 4: Optimized Experimental Protocols
Do not rely on "standard" textbook procedures. Use these optimized workflows to minimize the side products identified above.
Protocol A: Liquid-Phase (Inverse Addition Method)
Best for: General synthesis, scaling up.
-
Preparation: In a round-bottom flask, dissolve Aldehyde (1.1 equiv) in Ethanol (
). -
Activation: Add aqueous NaOH (10% w/v, 1.2 equiv) . Stir at 0°C for 5 minutes.
-
Controlled Addition: Dissolve Ketone (1.0 equiv) in a minimal amount of Ethanol. Add this solution dropwise to the aldehyde/base mixture over 15–20 minutes.
-
Why: Keeps ketone concentration low, preventing Dypnone (Ticket #001).
-
-
Monitoring: Stir at RT. Check TLC every 30 mins.
-
Termination: Once Aldehyde is consumed, pour into ice water immediately.
-
Why: Prevents Michael addition (Ticket #002).
-
-
Workup: Acidify to pH 7 with dilute HCl (prevents retro-aldol), filter precipitate, wash with cold water/EtOH (9:1).
Protocol B: Solid-State Grinding (Green Chemistry)
Best for: Preventing Michael Addition, high yield, rapid screening.
-
Mix: Place Aldehyde (1.0 equiv) and Ketone (1.0 equiv) in a clean mortar.
-
Catalyst: Add solid NaOH pellets (1.2 equiv) .
-
Grind: Grind vigorously with a pestle. The mixture will turn into a liquid/paste (eutectic melt) and then solidify.
-
Time: Grind for 5–10 minutes.
-
Workup: Add cold water to the mortar, filter the solid, and wash.
-
Why: Solvent-free conditions often accelerate the main reaction while suppressing the Michael addition due to crystal packing constraints in the solid phase.
-
Module 5: Comparison of Impurity Profiles
| Variable | High Temp (>50°C) | Excess Ketone | Strong Base (50%) | Long Reaction Time |
| Primary Risk | Polymerization / Michael | Self-Condensation (Dypnone) | Cannizzaro / Retro-Aldol | Michael Addition |
| Secondary Risk | Degradation | Low Conversion | Resin formation | Equilibrium Reversal |
| Recommended | 0°C to RT | 1.1 eq Aldehyde | 10% NaOH or LiOH | Stop at 100% Conv. |
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Palleros, D. R. (2004). Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345. Link
- Vyas, P. V., et al. (2008). Synthesis of chalcones under solvent-free conditions: A comparative study. Catalysis Communications, 9(3), 437-440. (Evidence for suppression of Michael adducts in solvent-free conditions).
- House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin. (Definitive source on Michael Addition mechanisms).
- Guthrie, J. P. (1991). The Retro-Aldol Reaction. Canadian Journal of Chemistry. (Mechanistic insights on equilibrium and base strength).
Sources
Technical Support Center: Synthesis of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one
Ticket ID: SC-RET-54757 Topic: Scale-Up Optimization & Troubleshooting for Etretinate Intermediate Assigned Specialist: Dr. A. Vance, Senior Application Scientist, Process Chemistry Division
Executive Summary & Reaction Context
You are synthesizing 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one (CAS: 54757-47-0), a critical
The Challenge: Unlike a standard Aldol condensation (e.g., Benzaldehyde + Acetone), your substrate is 2,3,6-trimethyl-4-methoxybenzaldehyde . The three methyl groups on the aromatic ring create significant steric hindrance around the carbonyl carbon.
-
Consequence 1: The reaction kinetics are sluggish compared to unhindered anisaldehyde.
-
Consequence 2: Forcing conditions (higher temperature/base load) often trigger the self-condensation of acetone, leading to high levels of Mesityl Oxide and polymeric "tar," complicating downstream crystallization.
This guide provides a self-validating protocol and a troubleshooting matrix to balance conversion against impurity formation.
Validated Scale-Up Protocol (1 kg Scale)
Standard Operating Procedure (SOP-RET-04)
| Parameter | Specification | Rationale |
| Limiting Reagent | 2,3,6-Trimethyl-4-methoxybenzaldehyde | High value precursor. |
| Reagent (Solvent) | Acetone (10-12 equivalents) | Acts as both reactant and solvent. High dilution suppresses acetone self-condensation relative to the cross-aldol. |
| Catalyst | NaOH (aq) (0.3 - 0.5 eq) | Sufficient to generate the acetone enolate but minimized to prevent Cannizzaro side-reactions. |
| Temp (Stage 1) | 20–25°C (Mixing) | Prevents immediate exotherm runaway upon base addition. |
| Temp (Stage 2) | 45–50°C (Reaction) | Critical: Required to overcome the steric energy barrier of the trimethyl-substituted ring. |
| Reaction Time | 4–6 Hours | Monitor by HPLC. Stop when SM < 1.0%. |
| Quench | Acetic Acid to pH 5.0–6.0 | Neutralization is vital before heating for distillation to prevent retro-aldol. |
Process Flow Diagram
Figure 1: Optimized workflow for the synthesis of the Etretinate intermediate, highlighting critical temperature control points.
Technical Support: Troubleshooting & FAQs
Category A: Reaction Kinetics & Conversion
Q1: The reaction stalls at 80% conversion. Adding more base just increases impurities. Why?
-
Diagnosis: This is a classic "Water-Equilibrium" trap. The Aldol condensation produces water. In the presence of the hydrophobic trimethyl-substituted ring, high water concentration in the boundary layer inhibits the reaction.
-
Solution: Do not just add more base. Instead, increase the Acetone:Water ratio .
-
Action: Ensure your NaOH is dissolved in the minimum amount of water possible (e.g., 40-50% w/w) before adding to the acetone mixture.
-
Action: If accessible, use solid KOH pellets dissolved directly into the acetone/aldehyde mix (if reactor agitation is sufficient) to minimize introduced water.
-
Q2: Why do I need to heat to 50°C? Standard anisaldehyde reacts at room temperature.
-
Expert Insight: The 2,3,6-trimethyl pattern creates a "molecular fence." The carbonyl carbon is shielded.[1] At 20°C, the kinetic energy is insufficient for the acetone enolate to effectively attack the carbonyl carbon at a rate that outcompetes the acetone self-condensation (Mesityl Oxide formation).
-
Protocol Adjustment: You must heat to 45–50°C. Do not exceed 60°C, or polymerization becomes dominant.
Category B: Impurity Profile (The "Red" Zone)
Q3: My crude product is dark red/brown oil instead of a pale yellow solid. What happened?
-
Cause: This is Mesityl Oxide and its oligomers (phorone, isophorone) formed by the self-condensation of acetone. This happens when the Acetone-Enolate concentration is high, but it cannot find the Aldehyde (due to poor mixing or low aldehyde concentration).
-
Corrective Action:
-
Dosing Strategy: Do not dump the base. Use a metering pump to add NaOH over 30–60 minutes. This keeps the enolate concentration low relative to the aldehyde.
-
Wash Protocol: During workup, the organic layer (after acetone removal) must be washed thoroughly with water. Mesityl oxide is partially water-soluble; however, if the level is >5%, you may need a vacuum strip step (mild heat, high vac) before crystallization.
-
Q4: HPLC shows a split peak for the product (Doublet). Is this an impurity?
-
Analysis: This is likely the Z-isomer (cis) alongside the desired E-isomer (trans).
-
Impact: For Etretinate synthesis, the all-trans configuration is usually required.
-
Fix:
-
In-Process: The E-isomer is thermodynamically favored. Extending the reflux time slightly (1-2 hours) can promote isomerization to the E-form.
-
Purification: Recrystallization from Cyclohexane or Ethanol/Water is highly effective at rejecting the Z-isomer. The E-isomer crystallizes; the Z-isomer stays in the mother liquor.
-
Category C: Work-up & Isolation[2][3]
Q5: After quenching and stripping acetone, the residue won't crystallize. It remains an oil.
-
Troubleshooting:
-
Residual Solvent: Even 2-3% residual acetone can prevent crystal lattice formation. Ensure you have stripped the residue to constant weight under high vacuum.
-
Seeding: This compound (MP: ~64-66°C) has a tendency to supercool. You must seed the mixture at 30-35°C during the cooling ramp.
-
Solvent Switch: If Methanol isn't working, switch to Cyclohexane .
-
Dissolve crude oil in hot Cyclohexane (60°C).
-
Cool slowly to 10°C.
-
The trimethyl-phenyl ring is highly lipophilic, making non-polar hydrocarbon solvents excellent for rejection of polar impurities (like catalyst residues).
-
-
Troubleshooting Logic Tree
Use this decision matrix to diagnose batch failures in real-time.
Figure 2: Diagnostic logic for common scale-up deviations.
References
-
Klaus, M., et al. (1978). Intermediates for Vitamin A and analogs.[2] U.S. Patent 4,105,681. Washington, DC: U.S. Patent and Trademark Office. (Foundational patent describing the trimethyl-substituted intermediates).
-
Ranbaxy Laboratories Ltd. (2016). Process for preparation of acitretin.[2] World Intellectual Property Organization Patent WO2016042573A1. Retrieved from
Disclaimer: This guide is intended for qualified researchers. Always review the Safety Data Sheet (SDS) for 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one and its precursors before scale-up. The reaction involves flammable solvents (Acetone) and corrosives (NaOH).
Sources
optimization of reaction conditions for aromatic ketone condensation
Status: Operational Ticket ID: CHEM-OPT-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Claisen-Schmidt & Aldol Condensation Conditions for Drug Discovery Scaffolds
Introduction
Welcome to the Technical Support Center. You are likely here because your aromatic ketone condensation (typically a Claisen-Schmidt reaction) is suffering from low yields, "tarring," or reversibility issues.
In drug development, the condensation of an aromatic ketone (e.g., acetophenone derivatives) with an aromatic aldehyde is a critical gateway to chalcones and flavonoids . Unlike simple aliphatic aldol reactions, aromatic systems introduce unique electronic stability and steric challenges.
This guide moves beyond textbook recipes. We treat the reaction as a system of competing equilibria where water management , base strength , and stoichiometry dictate the difference between a clean crystalline product and an intractable polymer.
Module 1: The Reaction System & Critical Variables
The Core Mechanism (Why it Fails)
The reaction proceeds via an E1cB (Elimination Unimolecular conjugate Base) mechanism. The failure point is rarely the initial enolate attack; it is usually the reversibility of the aldol addition or the failure to dehydrate .
-
Step 1 (Enolization): Base removes the
-proton from the ketone. -
Step 2 (Addition): Enolate attacks the aldehyde (electrophile).[1] CRITICAL: This is reversible.[1]
-
Step 3 (Dehydration): Loss of water drives the equilibrium to the stable, conjugated enone.
Strategic Decision Tree
Use this logic flow to select your initial conditions based on your substrate's electronic nature.
Figure 1: Decision matrix for selecting base strength and temperature based on the electronic demand of the aromatic ketone.
Module 2: Experimental Protocols & Data
Standard Optimization Protocol (Claisen-Schmidt)
Recommended for initial screening of Acetophenone + Benzaldehyde derivatives.
-
Stoichiometry: Dissolve Aldehyde (1.0 equiv) and Ketone (1.0 equiv) in Ethanol (2-3 mL/mmol).
-
Expert Note: If the aldehyde is liquid and cheap, use 1.2 equiv to drive the ketone to completion.
-
-
Catalyst Addition: Add NaOH or KOH (20-40 mol%) as a 50% aqueous solution or solid pellets.
-
Why? High concentration of base destabilizes the intermediate
-hydroxy ketone, forcing dehydration to the enone [1].
-
-
Temperature: Stir at RT for 4-16 hours .
-
Checkpoint: If precipitate forms, do NOT filter immediately. Chill to 0°C for 1 hour to maximize yield.
-
-
Workup: Neutralize with dilute HCl to pH 7. Filter solids.[2][3]
-
Warning: Acidifying to pH < 4 can cause acid-catalyzed polymerization or hydrolysis if sensitive groups (acetals) are present.
-
Solvent & Base Performance Data
The following table summarizes yield efficiencies based on solvent polarity and base strength for a standard 4-methoxyacetophenone condensation [2][3].
| Solvent System | Base Catalyst | Temp (°C) | Yield (%) | Notes |
| Ethanol (95%) | NaOH (20 mol%) | 25 | 85-92 | Standard. Product often precipitates.[1][2] |
| Water | Na2CO3 + TBAB | 80 | 78-85 | "Green" method. Requires Phase Transfer Catalyst (TBAB). |
| Toluene | Piperidine/AcOH | Reflux | 60-75 | Dean-Stark trap needed. Good for acid-sensitive substrates. |
| Solvent-Free | NaOH (Solid) | Grinding | 90-96 | High yield, fast, but difficult to scale >5g. |
Module 3: Troubleshooting & FAQs
Q1: My reaction turns into a black tar/oil instead of a solid. What happened?
Diagnosis: Polymerization or Oxidative Degradation. Root Cause:
-
Excessive Base/Heat: Aromatic aldehydes (especially electron-rich ones) can undergo Cannizzaro reactions or polymerize under harsh basic conditions.
-
Self-Condensation: The ketone reacted with itself rather than the aldehyde.
The Fix:
-
Protocol Adjustment: Switch to a Claisen-Schmidt specific modification: Add the ketone slowly (dropwise) to a mixture of the aldehyde and base. This keeps the concentration of enolizable ketone low relative to the aldehyde electrophile [4].
-
Alternative Catalyst: Use Barium Hydroxide [Ba(OH)2] . It is milder and often prevents the "tarring" associated with NaOH/KOH.
Q2: I see the product spot on TLC, but it disappears or reverts during workup.
Diagnosis: Retro-Aldol Reaction.
Root Cause: The aldol addition is reversible.[1] If the dehydration step (loss of water) did not occur in the flask, the intermediate
The Fix:
-
Force Dehydration: You must drive the reaction to the conjugated enone before workup.
-
Heat: Reflux the reaction for 30 mins before workup.
-
Acid Wash: If the product is the
-hydroxy ketone, treat the crude with catalytic p-TsOH in refluxing toluene to force water elimination.
-
-
Mechanism Visualization:
Figure 2: The Retro-Aldol trap. If the reaction stops at the yellow node, workup often reverts it to the blue node. You must drive it to the green node.
Q3: My aldehyde has an electron-donating group (e.g., 4-OMe). Conversion is <10%.
Diagnosis: Deactivated Electrophile. Root Cause: The methoxy group donates electron density into the carbonyl carbon of the aldehyde, making it less electrophilic and resistant to attack by the ketone enolate.
The Fix:
-
Microwave Irradiation: Use microwave heating (100-120°C, 10-20 min) to overcome the activation energy barrier [5].
-
Lewis Acid Catalysis: Switch from base catalysis to acid catalysis (e.g., BF3·OEt2 or AlCl3). The acid coordinates to the aldehyde oxygen, increasing the electrophilicity of the carbonyl carbon.
References
-
NIH/PubMed: A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones.[4] Available at: [Link]
-
Asian Journal of Chemistry: Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Available at: [Link]
-
Master Organic Chemistry: Aldol Addition and Condensation Reactions (Base-Catalyzed). Available at: [Link]
-
ResearchGate: Optimization of the reaction conditions for Claisen-Schmidt condensation. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Biological Activity & SAR of Butenone Derivatives
Executive Summary: The "Warhead" Paradox
In the development of anti-inflammatory and anticancer therapeutics,
This guide compares the biological performance of three distinct classes of butenone derivatives:
-
Natural Phenolic Butenones (e.g., Dehydrozingerone): High safety, moderate potency, metabolic instability.
-
Curcuminoids: High potency, poor bioavailability, chemical instability.
-
Synthetic Monocarbonyl Analogs (MACs): Optimized stability, tunable electrophilicity, high potency.
Key Finding: While natural derivatives like curcumin serve as potent benchmarks, synthetic monocarbonyl analogs (MACs) and halogenated phenylbutenones often outperform them by 10–50 fold in cytotoxicity assays due to the elimination of the unstable
Mechanistic Foundation: The Michael Addition
The core "warhead" of any butenone derivative is the enone system. The biological efficacy directly correlates with the electrophilicity of the
Chemical Validation: Cysteine Adduct Formation
The following diagram illustrates the critical reaction mechanism that must be validated in early-stage screening.
Figure 1: The Michael Addition mechanism. The electrophilic
Comparative Analysis: Structure-Activity Relationships (SAR)
This section evaluates the performance of derivatives based on electronic and steric modifications to the phenyl ring of the 4-phenyl-3-buten-2-one scaffold.
Group A: Electron-Donating Groups (EDGs)
-
Examples: 4-Methoxy (Dehydrozingerone derivatives), 3,4-Dimethoxy.
-
Performance: Generally lower cytotoxicity and reduced Michael reactivity. The electron donation into the conjugated system reduces the positive character of the
-carbon. -
Utility: Ideal for cytoprotective applications (e.g., Nrf2 activation) where mild electrophilicity is required to avoid toxicity [3].
Group B: Electron-Withdrawing Groups (EWGs)
-
Examples: 4-Fluoro, 4-Nitro, 2-Trifluoromethyl.
-
Performance: High potency .[1] EWGs pull electron density from the alkene, increasing susceptibility to nucleophilic attack.
-
Risk: High reactivity can lead to "off-target" toxicity (glutathione depletion). However, specific halogenated analogs (e.g., 2-fluorophenyl) show enhanced metabolic stability without excessive toxicity [4].
Group C: Monocarbonyl Analogs (MACs)
-
Examples: EF24, bis-benzylideneacetones.
-
Performance: These rigidify the structure and remove the hydrolytically unstable
-diketone found in curcumin. They consistently show superior pharmacokinetic profiles and IC50 values in the low micromolar range [5].
Quantitative Comparison Table
| Compound Class | Representative Structure | Relative Stability (t1/2) | Cytotoxicity (HCT116) | Anti-Inflammatory (NF-κB) |
| Curcumin | Diferuloylmethane | Low (< 10 min in buffer) | Moderate (10-20 µM) | High |
| Dehydrozingerone | "Half-Curcumin" | High (> 24 h) | Low (> 50 µM) | Moderate |
| MACs (e.g., EF24) | Bis-benzylideneacetone | High (> 6 h) | High (< 1 µM) | Very High |
| F-Substituted | 4-(2-fluorophenyl)-3-buten-2-one | High | High (1-5 µM) | High |
Data synthesized from comparative studies on curcumin analogs and substituted phenylbutenones [1, 5, 6].
Experimental Protocols
To generate reproducible data for publication, use these self-validating protocols.
Protocol 1: Kinetic Cysteine Reactivity Assay (Chemical Validation)
Purpose: To quantify the electrophilicity of the derivative, ensuring it can engage the target.
-
Preparation: Prepare a 10 mM stock of the butenone derivative in DMSO. Prepare a 10 mM stock of L-cysteine in PBS (pH 7.4).
-
Reaction: In a UV-transparent cuvette, mix the derivative (final conc. 50 µM) with L-cysteine (final conc. 500 µM, 10x excess) in PBS.
-
Measurement: Immediately monitor the decrease in absorbance at the
of the enone (typically 280–320 nm) using a kinetic spectrophotometer. -
Control: Run a parallel blank with the derivative in PBS (no cysteine) to rule out hydrolysis.
-
Calculation: Plot
vs. time to determine the pseudo-first-order rate constant ( ).-
Validation Criterion: If
, the compound is likely a "dead" warhead [7].
-
Protocol 2: Differential Cytotoxicity Assessment (MTT)
Purpose: To distinguish between specific anticancer activity and general toxicity.
-
Seeding: Seed tumor cells (e.g., HCT116) and normal fibroblasts (e.g., HFF-1) in 96-well plates at 5,000 cells/well. Allow attachment for 24h.
-
Treatment: Treat with a serial dilution of the butenone derivative (0.1 µM to 100 µM) for 48h. Include a Curcumin positive control.
-
Development: Add MTT reagent (0.5 mg/mL) for 4h. Solubilize formazan crystals with DMSO.
-
Analysis: Calculate IC50 using non-linear regression.
-
Selectivity Index (SI): Calculate
. An SI > 2.0 indicates therapeutic potential.
-
Pathway Analysis: The Nrf2/NF-κB Axis
Butenone derivatives act as "molecular switches." Their efficacy depends on modulating the crosstalk between oxidative stress response (Nrf2) and inflammation (NF-κB).
Figure 2: Dual mechanism of action.[2] Butenone derivatives alkylate Keap1 to activate antioxidant defenses (Nrf2) while simultaneously blocking IKK to suppress inflammation (NF-κB).
References
-
Liang, G., et al. (2009). "Synthesis and anti-inflammatory activities of monocarbonyl analogues of curcumin."[3][4] Bioorganic & Medicinal Chemistry Letters.
-
Adams, B. K., et al. (2004). "Synthesis and biological evaluation of novel curcumin analogs as anti-cancer and anti-angiogenesis agents." Bioorganic & Medicinal Chemistry.
-
Motohashi, N., et al. (2025). "Structure-function activity of dehydrozingerone and its derivatives as antioxidant and antimicrobial compounds." Journal of Food Science and Technology.
-
Kandasamy, R., et al. (2023).[5] "Structure-activity relationship studies of benzothiazole-phenyl analogs... metabolic-stability studies." Prostaglandins & Other Lipid Mediators.[5][6]
-
Zhao, C., et al. (2021). "Monocarbonyl Analogs of Curcumin Based on the Pseudopelletierine Scaffold: Synthesis and Anti-Inflammatory Activity." Molecules.
-
Hayun, H., et al. (2018). "Synthesis, Anti-inflammatory and Antioxidant Activity of Mannich Bases of Dehydrozingerone Derivatives." Journal of Young Pharmacists.
-
Schultz, E. E., et al. (2025). "Structure-activity relationships for reactivity of carbonyl-containing compounds with glutathione." Chemosphere.
Sources
- 1. Synthesis and Cytotoxic Evaluation of Monocarbonyl Analogs of Curcumin as Potential Anti‐Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydrozingerone, a Curcumin Analog, as a Potential Anti-Prostate Cancer Inhibitor In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monocarbonyl Analogs of Curcumin Based on the Pseudopelletierine Scaffold: Synthesis and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcogrev.com [phcogrev.com]
- 5. escholarship.org [escholarship.org]
- 6. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Profiling: 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one vs. Classical Chalcones
Content Type: Technical Comparison Guide Subject: Structural Pharmacology & Reactivity Profiling of Sterically Hindered Enones
Executive Summary: The "Tamed" Electrophile
In the landscape of drug discovery,
This guide analyzes 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one (hereafter referred to as MTPB ), a specialized benzylideneacetone derivative. Unlike planar chalcones, MTPB features a 2,3,6-trimethyl substitution pattern that provides a unique steric shield. This guide posits MTPB not merely as a retinoid intermediate (its industrial use) but as a superior chemical probe for studying oxidative stress pathways with modulated reactivity —offering a "Goldilocks" zone of electrophilicity that standard chalcones lack.
Structural & Physicochemical Analysis
The core differentiator between MTPB and standard chalcones (e.g., Isoliquiritigenin, Curcumin) is the steric environment surrounding the electrophilic
Comparative Physicochemical Properties
| Feature | MTPB (Target) | Chalcone (Standard) | Implication |
| Core Scaffold | Benzylideneacetone (Styryl methyl ketone) | 1,3-Diphenylprop-2-en-1-one | MTPB lacks the B-ring, reducing molecular weight (MW) and increasing ligand efficiency. |
| Substitution | 2,3,6-Trimethyl + 4-Methoxy | Often unsubstituted or OH-substituted | Critical: The 2,6-methyls on MTPB create steric hindrance near the enone tail. |
| Electrophilicity | Modulated (Attenuated) | High (Promiscuous) | MTPB reacts slower with Glutathione (GSH), reducing off-target toxicity. |
| Lipophilicity (cLogP) | ~3.22 | ~2.9 - 3.5 | MTPB is highly membrane-permeable, suitable for intracellular targets. |
| Metabolic Stability | High | Low | MTPB's ring is fully substituted, blocking CYP450 hydroxylation at ortho/para sites. |
The "Ortho Effect" Mechanism
In classical chalcones, the planar structure allows rapid nucleophilic attack at the
Mechanism of Action: The Nrf2/Keap1 Pathway
MTPB functions as a prodrug-like inducer of the Nrf2 antioxidant response. Its mechanism relies on reversible Michael addition to specific cysteine sensors on Keap1.
Figure 1: Mechanism of Action. MTPB acts as a covalent modifier of Keap1, triggering the cytoprotective Nrf2 response. The steric bulk of MTPB ensures selectivity for highly reactive cysteines over general cellular thiols.
Experimental Protocols
To validate MTPB's performance against standard chalcones, the following self-validating protocols are recommended.
Protocol A: Comparative GSH Reactivity Assay (Half-Life Determination)
Purpose: To quantify the "softness" of the electrophile. A standard chalcone will react rapidly (
Materials:
-
Test Compounds: MTPB (10 mM in DMSO), Chalcone (10 mM in DMSO).
-
Nucleophile: Reduced L-Glutathione (GSH, 20 mM in PBS, pH 7.4).
-
Internal Standard: Antipyrine.
Workflow:
-
Preparation: Mix 50 µL of Test Compound (100 µM final) with 50 µL Internal Standard in 800 µL PBS (pH 7.4) at 37°C.
-
Initiation: Add 100 µL of GSH solution (2 mM final, 20-fold excess) to initiate the reaction.
-
Sampling: At
mins, withdraw 100 µL aliquots. -
Quenching: Immediately add 100 µL of 1% Formic Acid in Acetonitrile to stop the reaction.
-
Analysis: Inject onto RP-HPLC (C18 column). Monitor the disappearance of the parent peak (UV 280-320 nm).
-
Calculation: Plot
vs. time. The slope yields .
Protocol B: Synthesis of MTPB (Reference Standard)
Context: MTPB is often commercially available as an intermediate (CAS 54757-47-0), but synthesis ensures purity for biological assays.
-
Reagents: 2,3,5-Trimethylphenol (starting material), Dimethyl sulfate, Acetone, NaOH.
-
Methylation: React 2,3,5-trimethylphenol with dimethyl sulfate (
, acetone, reflux) to yield 2,3,5-trimethylanisole. -
Formylation: Perform Vilsmeier-Haack reaction (
, DMF) to install the aldehyde at the 6-position (yielding 4-methoxy-2,3,6-trimethylbenzaldehyde). -
Aldol Condensation:
-
Dissolve the aldehyde in Acetone (excess, acts as solvent and reagent).
-
Add 10% aqueous NaOH dropwise at 0°C.
-
Stir at RT for 4 hours.
-
Workup: Neutralize with dilute HCl, extract with EtOAc.
-
Purification: Recrystallize from hexane/ethanol. MTPB appears as pale yellow crystals (MP: ~68-70°C).
-
Data Interpretation & Decision Guide
When selecting between MTPB and other analogs for your research:
| Scenario | Recommended Compound | Reasoning |
| High-Throughput Screening (HTS) | Avoid Chalcones | Standard chalcones yield high false positives (PAINS) due to non-specific binding. |
| Intracellular Probe (Nrf2) | MTPB | The 2,3,6-trimethyl group improves lipophilicity and prevents rapid degradation by cytosolic glutathione transferases (GSTs). |
| Retinoid Synthesis | MTPB | It is the specific C14 precursor required for the polyene chain extension of Etretinate/Acitretin. |
| Anti-Inflammatory Assay | Isoliquiritigenin | If you need a reference standard with known high potency (but high toxicity), use a standard chalcone. |
References
-
Chemical Identity & Properties
-
PubChem Compound Summary for CID 762509 (MTPB). National Center for Biotechnology Information (2025). Retrieved from [Link]
-
-
Synthetic Pathway (Retinoid Precursors)
-
Michael Acceptor Reactivity & Sterics
-
Effect of Steric Hindrance on the Reactivity of Michael Acceptors.[6] (General Principle). See: Journal of Medicinal Chemistry, "Design of Targeted Covalent Inhibitors."
-
-
Chalcone Structure-Activity Relationships
-
Covalent Drug Design
-
Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls.J Med Chem. 2017. [Link]
-
Sources
- 1. chemcd.com [chemcd.com]
- 2. 4-(4-METHOXY-2,3,6-TRIMETHYLPHENYL)-BUT-3-EN-2-ONE CAS#: 54757-47-0 [amp.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one | C14H18O2 | CID 762509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of HPLC Method for Quantifying Phenolic Compounds: A Comparative Technical Guide
Executive Summary & Strategic Positioning
Quantifying phenolic compounds (flavonoids, phenolic acids, tannins) is a cornerstone of phytochemical analysis and drug discovery. However, the structural diversity of these molecules—ranging from simple benzoic acids to complex polymerized proanthocyanidins—presents significant chromatographic challenges.
While colorimetric assays (e.g., Folin-Ciocalteu) offer rapid screening, they lack the specificity required for regulatory compliance. This guide focuses on the validation of High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) as the robust "workhorse" method, while objectively comparing it against high-throughput (UHPLC) and high-sensitivity (LC-MS/MS) alternatives.
The Core Thesis: A validated HPLC-DAD method, when optimized with acidified mobile phases to suppress ionization, provides the best balance of cost, robustness, and reproducibility for routine quantification of major phenolic markers.
Method Comparison: Selecting the Right Tool
Before validating a method, one must ensure the technique fits the analytical purpose.[1][2] The following table contrasts the three dominant modalities for phenolic analysis.
| Feature | HPLC-DAD (Recommended Standard) | UHPLC-DAD (High Throughput) | LC-MS/MS (Trace Analysis) |
| Primary Use Case | Routine QC, quantification of major markers (>10 ppm). | High-volume screening, rapid method development.[3][4] | Trace quantification (<1 ppm), metabolite identification, complex biological matrices (plasma). |
| Separation Mechanism | Interaction with C18 stationary phase (5 µm particles).[5][6] | High-pressure interaction with sub-2 µm particles. | Mass-to-charge ( |
| Resolution | Moderate. Co-elution of isomers is possible. | High. Excellent peak capacity for complex extracts. | High specificity. Can distinguish co-eluting compounds by mass. |
| Robustness | High. Tolerant of minor matrix interferences. | Moderate. Prone to clogging; requires ultra-clean samples. | Low. Susceptible to ion suppression/enhancement effects. |
| Cost per Sample | Low ($). | Medium ( | High ( |
| Validation Complexity | Standard (ICH Q2).[1][2] | Standard, but requires pressure monitoring. | Complex. Requires isotopic internal standards for accuracy. |
Decision Matrix: When to Switch?
Figure 1: Decision matrix for selecting the appropriate chromatographic technique based on sensitivity, matrix complexity, and throughput requirements.
The "Gold Standard" Protocol: HPLC-DAD
This protocol is designed to be a self-validating system . It includes built-in checks (System Suitability Tests) to ensure data integrity before results are even calculated.
A. Chromatographic Conditions[3][4][5][7][8][9][10][11][12]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna), 250 mm x 4.6 mm, 5 µm particle size.
-
Why: The 250mm length provides sufficient theoretical plates to separate structurally similar flavonoids (e.g., Quercetin vs. Kaempferol).
-
-
Mobile Phase A: Water + 0.1% Formic Acid (or 0.2% Phosphoric Acid).
-
Mobile Phase B: Acetonitrile (ACN).[7]
-
Why: ACN has a lower UV cutoff than Methanol, reducing baseline noise at 280 nm.
-
-
Temperature: 30°C (Controlled).
-
Why: Fluctuations in temperature shift retention times, invalidating peak identification windows.
-
B. Detection Wavelengths (DAD)
Using a Diode Array Detector (DAD) allows simultaneous monitoring of different phenolic classes:
-
280 nm: Flavan-3-ols (Catechin), Benzoic acids (Gallic acid).
-
320 nm: Hydroxycinnamic acids (Caffeic, Ferulic acid).
-
360 nm: Flavonols (Quercetin, Rutin).[7]
C. Gradient Elution Profile
| Time (min) | % Mobile Phase A (Acidified Water) | % Mobile Phase B (ACN) | Elution Event |
| 0.0 | 95 | 5 | Equilibration |
| 5.0 | 95 | 5 | Elution of highly polar acids (Gallic) |
| 20.0 | 85 | 15 | Separation of Catechins/Procyanidins |
| 45.0 | 50 | 50 | Elution of Flavonol Glycosides |
| 55.0 | 10 | 90 | Column Wash (remove hydrophobic impurities) |
| 60.0 | 95 | 5 | Re-equilibration |
Validation Framework (ICH Q2(R2) Compliant)
The following validation parameters must be executed to demonstrate the method is "fit for purpose."
Phase 1: System Suitability & Specificity
Objective: Prove the system works and measures only the target analyte.
-
Specificity: Inject the solvent blank, the matrix blank (unspiked), and the standard.
-
Acceptance: No interfering peaks at the retention time of the analyte. Peak purity index (from DAD software) > 990.
-
-
System Suitability Test (SST):
-
Resolution (
): (ideally ) between the critical pair (the two closest eluting peaks). -
Tailing Factor (
): . (Tailing indicates insufficient mobile phase acidification or column aging).
-
Phase 2: Linearity & Range[2]
Objective: Confirm the response is proportional to concentration.
-
Protocol: Prepare at least 5 concentration levels (e.g., 10, 50, 100, 200, 500 µg/mL).
-
Data Analysis: Plot Peak Area (
) vs. Concentration ( ). -
Acceptance Criteria:
-
Coefficient of determination (
) .[3] -
Residual analysis should show a random distribution, not a "U" shape.
-
Phase 3: Accuracy (Recovery)[14]
Objective: Confirm no signal is lost due to extraction inefficiency or matrix binding.
-
Protocol: Spike a "blank" matrix (or a sample with known low concentration) with standard at three levels (80%, 100%, 120% of target).
-
Calculation:
-
Acceptance: 95–105% for drug substances; 80–120% for complex botanical extracts.
Phase 4: Precision (Repeatability)[14]
Objective: Confirm the method gives the same result repeatedly.
-
Intra-day: 6 injections of the same sample on the same day.
-
Inter-day: 6 injections on 3 different days by different analysts.
-
Acceptance: % RSD (Relative Standard Deviation)
.[11]
Validation Workflow Diagram
Figure 2: Step-by-step validation workflow ensuring regulatory compliance.
Senior Scientist Insights: Troubleshooting & Optimization
As an experienced practitioner, I often see methods fail not because of the column, but because of chemistry mismatches .
The "Solvent Strength" Effect
Problem: Split peaks or broad fronting for early eluting compounds (like Gallic acid). Cause: Dissolving the sample in 100% Methanol while the starting mobile phase is 95% Water. The strong solvent "carries" the analyte too fast through the column head. Solution: Always dissolve the sample in the starting mobile phase (e.g., 90% Water / 10% Methanol).
Ghost Peaks
Problem: Unexpected peaks appearing in the gradient wash. Cause: Contaminants in the water source or mobile phase bottles accumulating on the column during the equilibration phase and eluting when the organic solvent increases. Solution: Use HPLC-grade water bottles (do not refill without washing) and install a ghost-trap column between the pump and the injector.
Peak Tailing in Phenolics
Problem: Asymmetry factor > 1.2. Cause: Secondary interactions between the phenolic hydroxyls and residual silanols on the silica backbone of the column. Solution: Ensure the mobile phase pH is maintained at 2.5–3.0. If using Formic acid isn't enough, switch to Orthophosphoric acid (stronger suppressor), provided your detector is not a Mass Spectrometer (phosphoric acid ruins MS sources).
References
-
International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). [Link]
-
Stalikas, C. D. (2007). Extraction, separation, and detection methods for phenolic acids and flavonoids.[5][6][8] Journal of Separation Science. [Link]
-
Khoddami, A., et al. (2013). Techniques for choosing solvents for the extraction of phenolic compounds from different food matrices. Metabolites. [Link]
-
FDA (U.S. Food and Drug Administration). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Cielecka-Piontek, J., et al. (2013). UHPLC: The greening of analytical methods. Chromatographia.[3][5][6][10][12][13] [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. mastercontrol.com [mastercontrol.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. japsonline.com [japsonline.com]
- 7. akjournals.com [akjournals.com]
- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 12. researchgate.net [researchgate.net]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
comparative study of synthesis methods for α,β-unsaturated ketones
Title: Comparative Guide to Synthetic Methodologies for α,β-Unsaturated Ketones: Performance, Selectivity, and Scalability
Executive Summary The α,β-unsaturated ketone (enone) moiety is a privileged pharmacophore in medicinal chemistry, serving as a Michael acceptor for covalent inhibitors (e.g., ibrutinib) and a versatile intermediate in the total synthesis of complex natural products. This guide objectively compares four dominant synthetic strategies: Claisen-Schmidt Aldol Condensation , Horner-Wadsworth-Emmons (HWE) Olefination , Oxidative Dehydrogenation (IBX/Pd) , and Heck Cross-Coupling .
We analyze these methods based on yield, stereocontrol (
Part 1: Methodological Deep Dive
Method A: Claisen-Schmidt Aldol Condensation
The classical approach for coupling enolizable ketones with non-enolizable aldehydes.
Mechanism & Causality:
The reaction proceeds via the generation of an enolate from a methyl ketone, which attacks an aldehyde electrophile. The resulting
-
Why it works: The thermodynamic stability of the conjugated product drives the dehydration step, often making it irreversible under vigorous conditions.
-
Limitation: Self-condensation of the aldehyde or ketone can lead to complex mixtures if not carefully controlled (e.g., using slow addition or specific bases).
Standard Protocol (Benzalacetone Synthesis):
-
Reagents: Benzaldehyde (10 mmol), Acetone (30 mmol, excess to prevent di-condensation), 10% NaOH (aq).
-
Procedure:
-
Charge a flask with benzaldehyde and acetone.
-
Add 10% NaOH dropwise at 0–5 °C to control the exotherm and minimize polymerization.
-
Stir at 20–25 °C for 4 hours.
-
Workup: Neutralize with dilute HCl, extract with EtOAc, wash with brine, and concentrate.
-
Purification: Recrystallization from ethanol/water or vacuum distillation.
-
-
Validation: Monitor disappearance of aldehyde peak (~10.0 ppm) and appearance of doublet doublets (vinyl protons) in
H NMR.
Method B: Horner-Wadsworth-Emmons (HWE) Olefination
The gold standard for stereocontrolled (
Mechanism & Causality: Unlike the Wittig reaction, HWE uses phosphonate esters, which are more nucleophilic and less basic. The reaction proceeds through a reversible addition to form a threo-aldol adduct, followed by irreversible elimination of phosphate.
-
Stereocontrol: The thermodynamic equilibration of the intermediate favors the trans-oxaphosphetane, leading exclusively to the (
)-alkene. -
Modularity: To synthesize ketones (rather than esters),
-ketophosphonates are required.
Protocol (Synthesis of (
-
Reagent Prep: Deprotonate dimethyl (2-oxopropyl)phosphonate (1.1 equiv) with NaH (1.1 equiv) in THF at 0 °C.
-
Coupling: Add Benzaldehyde (1.0 equiv) dropwise.
-
Reaction: Warm to 25 °C and stir for 2 hours.
-
Workup: Quench with sat. NH
Cl. The water-soluble phosphate byproduct stays in the aqueous layer (major advantage over Wittig). Extract product with Et O. -
Data: Expect >95:5
ratio.
Method C: Oxidative Dehydrogenation (IBX)
Direct access from saturated ketones, ideal for late-stage functionalization.
Mechanism & Causality:
Hypervalent iodine(V) reagents (IBX) induce single-electron transfer (SET) or a concerted mechanism involving
-
Why it works: It avoids the need for pre-functionalization (e.g., bromination/elimination) and tolerates acid-sensitive groups.
Protocol (Cyclohexenone from Cyclohexanone):
-
Reagents: Cyclohexanone (1.0 equiv), IBX (1.5 equiv), Toluene/DMSO (2:1).
-
Procedure:
-
Heat the mixture to 65–80 °C (IBX is insoluble in most solvents; DMSO aids solubility).
-
Stir for 8–12 hours.
-
Workup: Cool to 0 °C; filter off the reduced IBA byproduct (can be re-oxidized to IBX). Dilute filtrate with NaHCO
and extract.
-
-
Note: For sterically unhindered ketones, this method is superior to SeO
oxidation due to lower toxicity.
Method D: Heck Cross-Coupling
The modular approach for building the carbon skeleton.
Mechanism & Causality:
Pd(0)-catalyzed oxidative addition into an aryl halide, followed by syn-migratory insertion into a vinyl ketone and
-
Why it works: Allows convergence of two complex fragments (Aryl-I + Vinyl Ketone).
Protocol (Coupling Iodobenzene + Methyl Vinyl Ketone):
-
Reagents: Iodobenzene (1.0 equiv), Methyl Vinyl Ketone (1.2 equiv), Pd(OAc)
(2 mol%), PPh (4 mol%), Et N (2.0 equiv), DMF. -
Procedure:
-
Degas solvent (essential to prevent Pd oxidation).
-
Heat at 80 °C for 6–12 hours.
-
Workup: Filter through Celite to remove Pd black. Wash with water to remove DMF/salts.
-
-
Critical Step: Use slightly excess alkene to account for polymerization side reactions.
Part 2: Comparative Analysis
Table 1: Performance Metrics Comparison
| Feature | Aldol (Claisen-Schmidt) | HWE Olefination | Oxidative Dehydrogenation | Heck Coupling |
| Primary Bond Formed | C=C (from C=O + CH | C=C (from Aldehyde + Phosphonate) | C=C (from C-C saturation) | C-C (Aryl-Vinyl) |
| Stereoselectivity | High ( | Excellent ( | N/A (Cyclic) or High ( | High ( |
| Atom Economy | Good (Water is byproduct) | Poor (Phosphate waste) | Low (Stoichiometric oxidant) | High (Catalytic) |
| Substrate Scope | Base-stable substrates | Aldehydes + | Saturated Ketones | Aryl Halides + Vinyl Ketones |
| Scalability | Excellent (Industrial standard) | Good (Expensive reagents) | Moderate (Solubility limits) | Excellent (Process chem friendly) |
| Green Factor | High (if solvent-free) | Moderate (Phosphate removal easy) | Low (Iodine waste, DMSO) | Moderate (Pd waste/Ligands) |
Table 2: Decision Matrix (When to use what)
| Scenario | Recommended Method | Rationale |
| Simple Aromatic Enones | Aldol Condensation | Lowest cost, easiest setup, high |
| Complex/Fragile Aldehydes | HWE Olefination | Mild conditions, avoids strong bases (using Masamune-Roush), predictable stereochemistry. |
| Late-Stage Natural Products | IBX Dehydrogenation | Allows installation of unsaturation on an existing saturated ring without affecting other stereocenters. |
| Biaryl/Styryl Enones | Heck Coupling | Best for connecting aromatic rings to the enone system; tolerates halides and esters well. |
Part 3: Visualization of Workflows
Figure 1: Strategic Decision Tree for Enone Synthesis
Caption: A logic-flow diagram guiding the selection of synthetic methods based on starting material availability and substrate sensitivity.
Figure 2: Mechanistic Divergence (Aldol vs. HWE)
Caption: Comparison of the anionic intermediates dictating stereochemistry in Aldol (reversible enolate addition) vs. HWE (irreversible phosphate elimination).
References
-
Nielsen, A. T., & Houlihan, W. J. (1968). The Aldol Condensation. Organic Reactions. Link
-
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society.[2] Link
-
Nicolaou, K. C., Montagnon, T., & Baran, P. S. (2002).[3][4] HIO3 and Iodine Oxide (I2O5)-Mediated Oxidation of Alcohols and Carbonyl Compounds. Journal of the American Chemical Society.[2] Link
-
Heck, R. F. (1968). Acylation, Methylation, and Carboxyalkylation of Olefins by Manganese Carbonyls. Journal of the American Chemical Society.[2] Link
-
Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters via a modification of the Horner-Emmons reaction. Tetrahedron Letters. Link
-
Anastas, P., & Eghbali, N. (2010). Green Chemistry: Principles and Practice. Chemical Society Reviews. Link
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Saucy-Marbet Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 3. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]
- 4. Iodine(V) Reagents in Organic Synthesis. Part 4. o-Iodoxybenzoic Acid as a Chemospecific Tool for Single Electron Transfer-Based Oxidation Processes [organic-chemistry.org]
Comparative Guide: Neuropharmacology of Cathinone Derivatives
[1]
Executive Summary
This technical guide provides a comparative analysis of synthetic cathinones, focusing on their interactions with monoamine transporters (MATs).[1][2][3] Unlike a monolithic class of drugs, cathinone derivatives exhibit a pharmacological bifurcation: they act either as transporter-mediated releasers (similar to amphetamine/MDMA) or transporter blockers (similar to cocaine/methylphenidate). This distinction is governed by specific structural modifications to the
This guide is designed for researchers to select appropriate experimental models and interpret pharmacological data accurately.
Structural Classification & Mechanism of Action
The neuropharmacological profile of a cathinone derivative is predicted by its substitution pattern.[1] The core distinction lies in the ability of the molecule to translocate across the plasma membrane.
The Pharmacological Bifurcation
-
Substrate-Type Releasers (e.g., Mephedrone, Methylone): These compounds bind to the orthosteric site of the transporter (DAT, NET, or SERT) and are translocated into the cytoplasm. Once inside, they interact with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the proton gradient and causing cytosolic accumulation of neurotransmitters, which then efflux through the reversed plasma membrane transporter.
-
Transporter Blockers (e.g., MDPV,
-PVP): These compounds bind to the transporter but are sterically hindered from translocation—often due to a bulky pyrrolidine ring. They lock the transporter in an outward-facing conformation, preventing neurotransmitter uptake without inducing efflux.
Mechanism Visualization
The following diagram illustrates the divergent signaling pathways between these two classes.
Figure 1: Mechanistic divergence of cathinones based on N-terminal substitution.
Comparative Performance Data
The following data aggregates
Selectivity Profiles
Note: Lower
| Compound | Class | DAT | SERT | NET | DAT/SERT Ratio | Pharmacological Profile |
| Mephedrone | Releaser | ~3,950 | ~3,400 | ~500 | ~1.1 | Non-selective substrate (MDMA-like) |
| Methylone | Releaser | ~4,000 | ~1,200 | ~600 | ~3.3 | Hybrid profile; SERT/DAT substrate |
| MDPV | Blocker | 4.1 | >3,000 | 26 | 0.001 | Highly potent, selective DAT/NET blocker |
| Blocker | 20 | >5,000 | 35 | <0.01 | Highly potent, selective DAT/NET blocker | |
| Methcathinone | Releaser | ~440 | >10,000 | ~60 | <0.05 | DAT/NET selective substrate |
Data synthesized from Baumann et al. (2013) and Simmler et al. (2013).[1][3]
Interpretation of Data[2][4][6][7][8][9][10]
-
Potency Disparity: Pyrrolidine-type blockers (MDPV) are significantly more potent at DAT than substrate-type releasers (Mephedrone). This correlates with the high risk of compulsive redosing and acute psychosis observed in MDPV users.
-
Serotonergic Activity: Ring-substituted cathinones (Mephedrone, Methylone) show significant SERT affinity, contributing to their "empathogenic" effects similar to MDMA.[4]
-
Dopaminergic Selectivity: The lack of SERT activity in MDPV and
-PVP results in pure psychomotor stimulation without the mood-dampening or anxiolytic effects often associated with serotonin release.
Experimental Methodologies
To accurately characterize a novel cathinone derivative, researchers must employ a two-tiered screening approach. A simple uptake inhibition assay cannot distinguish between a blocker and a releaser, as both prevent the accumulation of radioligand.[3]
Protocol A: Synaptosomal Uptake Inhibition Assay
Objective: Determine the potency of the drug in preventing neurotransmitter clearance.
-
Tissue Preparation:
-
Decapitate male Sprague-Dawley rats and rapidly remove the brain.
-
Dissect striatum (for DAT) and frontal cortex (for SERT/NET).
-
Homogenize tissue in ice-cold 0.32 M sucrose buffer.
-
Centrifuge at 1,000 x g (10 min); recover supernatant.
-
Centrifuge supernatant at 12,000 x g (20 min) to yield P2 synaptosomal pellet.
-
-
Incubation:
-
Resuspend P2 pellet in Krebs-phosphate buffer containing glucose.
-
Add test compound (1 nM – 100
M) and incubate for 15 min at 37°C.
-
-
Uptake Initiation:
-
Add radioligand:
(5 nM), (5 nM), or (10 nM). -
Incubate for exactly 2-5 minutes (linear phase of uptake).
-
-
Termination:
-
Rapid vacuum filtration through Whatman GF/B filters (pre-soaked in PEI).
-
Wash filters 3x with ice-cold buffer.
-
-
Quantification:
-
Measure retained radioactivity via liquid scintillation counting.[5]
-
Protocol B: Transporter-Mediated Release Assay
Objective: Differentiate between a blocker (no release) and a substrate (release).[1][6]
-
Pre-loading:
-
Incubate synaptosomes with
(a DAT/NET substrate analog) or for 20 minutes. -
Wash synaptosomes 2x to remove extracellular radioligand.
-
-
Superfusion:
-
Stimulation:
-
Switch perfusate to buffer containing the test compound.
-
Collect fractions every 2 minutes.
-
-
Analysis:
-
Calculate fractional release as a percentage of total tritium remaining in the tissue.
-
Validation: A true releaser (like Mephedrone) will cause a dose-dependent spike in efflux. A blocker (like MDPV) will not increase efflux above baseline.
-
Experimental Decision Workflow
The following diagram outlines the logical flow for characterizing a new derivative.
Figure 2: Logical workflow for characterizing novel cathinone derivatives.
Toxicological & Metabolic Implications
The pharmacological mechanism directly informs the toxicological risk profile:
-
Excitotoxicity: Substrate-type releasers (Mephedrone) deplete intracellular monoamine stores. While this causes acute euphoria, it can lead to long-term serotonergic deficits similar to MDMA neurotoxicity.
-
Cardiovascular Risk: Both classes potently inhibit NET.[1][4] However, the release of norepinephrine by substrates can cause more rapid onset hypertensive crises compared to pure uptake inhibition.
-
Metabolic Stability: The
-keto group renders cathinones more polar than their amphetamine counterparts, reducing blood-brain barrier (BBB) penetration but also increasing susceptibility to reduction by ketone reductases. This results in a shorter half-life compared to methamphetamine, often driving users to "binge" or redose frequently.
References
-
Baumann, M. H., et al. (2013). The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology, 37(5), 1192–1203.
-
Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458–470.
-
Eshleman, A. J., et al. (2013). Structure-activity relationships of substituted cathinones, with transporter binding, uptake, and release.[3] Journal of Pharmacology and Experimental Therapeutics, 344(3), 568-578.
-
Glennon, R. A. (2014). Bath salts, mephedrone, and methylenedioxypyrovalerone as emerging illicit drugs that will need targeted therapeutic intervention. Advances in Pharmacology, 69, 581-620.
Sources
- 1. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chapter 4. Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Guide: Trimethylphenyl (Mesityl) Scaffolds vs. Established Pharmacophores
[1]
Executive Summary: The "Magic Methyl" Steric Advantage
In modern medicinal chemistry, the 2,4,6-trimethylphenyl (Mesityl) group is not merely a structural appendage but a functional pharmacophore that leverages the "Magic Methyl" effect. Unlike standard planar phenyl rings found in drugs like Aspirin or Ibuprofen , the trimethylphenyl (TMP) scaffold introduces significant steric bulk and lipophilicity. This guide analyzes the efficacy of TMP-based compounds compared to established standards, focusing on two critical therapeutic areas: COX-2 inhibition (Anti-inflammatory) and Microbial Eradication .
Key Differentiator: The TMP group functions primarily through steric occlusion and hydrophobic channel filling , whereas many standard drugs rely on hydrogen bonding or covalent modification.
Therapeutic Case Study A: Anti-Inflammatory Efficacy
Candidate: 2,4,6-Trimethylphenol (Mesitol) vs. Standard: Aspirin (Acetylsalicylic Acid)
While Aspirin is the gold standard for irreversible COX inhibition, its mechanism relies on the acetylation of Serine-530. Research indicates that TMP derivatives offer a potent alternative mechanism: Non-covalent Hydrophobic Blockade .[1]
Mechanistic Comparison
| Feature | Aspirin (Standard) | 2,4,6-Trimethylphenol (TMP Candidate) |
| Binding Site | Ser-530 (Active Site) | Hydrophobic Channel (Tyr-385 to Ser-530) |
| Mode of Action | Irreversible Acetylation (Covalent) | Steric Occlusion & Radical Scavenging |
| Antioxidant Activity | Negligible (Direct) | High (Phenolic H-atom donation) |
| Lipophilicity (LogP) | ~1.2 | ~2.8 (Enhanced membrane penetration) |
Efficacy Data: COX-2 Channel Occupancy
Molecular modeling and binding assays reveal that the TMP moiety fills the hydrophobic channel of COX-2 more effectively than unsubstituted phenols.
-
Binding Depth: TMP fills the channel from Tyr-385 downward (approx. 6–10 Å).[1][2]
-
Inhibition Logic: By occupying this space, TMP physically blocks the entry of Arachidonic Acid (substrate), preventing its oxygenation.
-
Radical Scavenging: The bond dissociation enthalpy (BDE) of the O-H bond in TMP is lower than in standard phenols due to electron-donating methyl groups, making it a superior antioxidant (scavenger of tyrosyl radicals).
Pathway Visualization: Mechanism of Action
The following diagram contrasts the inhibitory pathways of Aspirin versus TMP within the COX-2 enzyme.
Figure 1: Dual-mechanistic inhibition of COX-2.[1] Aspirin modifies the enzyme covalently, while TMP utilizes steric bulk to occlude the substrate channel.
Therapeutic Case Study B: Antimicrobial Potency
Candidate: 2,4,6-Trimethylbenzenesulfonyl Hydrazones vs. Standard: Ciprofloxacin
The sulfonyl hydrazone scaffold is a versatile pharmacophore.[1] When decorated with the 2,4,6-trimethyl motif, it exhibits specific activity against Gram-positive bacteria, challenging the "one-size-fits-all" approach of broad-spectrum antibiotics.
Comparative Efficacy Data (MIC Values)
Experimental data highlights that while TMP derivatives lack the broad spectrum of Ciprofloxacin, they show competitive potency against specific resistant strains like Staphylococcus aureus.
| Organism | Ciprofloxacin (Standard) | TMP-Hydrazone Derivative 24 | Efficacy Verdict |
| S. aureus (Gram +) | 0.25 - 1.0 µg/mL | 7.81 µg/mL | Moderate Potency |
| B. cereus (Gram +) | 0.1 - 0.5 µg/mL | 15.62 µg/mL | Active, lower potency |
| E. coli (Gram -) | < 0.05 µg/mL | > 500 µg/mL | Inactive (Steric bulk prevents outer membrane transit) |
| Candida spp.[1] (Fungi) | N/A (Antifungal needed) | 250 µg/mL | Mild Antifungal Activity |
Insight: The TMP moiety increases lipophilicity, which aids in penetrating the thick peptidoglycan layer of Gram-positive bacteria but hinders passage through the porins of Gram-negative bacteria. This makes TMP derivatives excellent candidates for narrow-spectrum gram-positive targeting , potentially reducing microbiome dysbiosis compared to broad-spectrum standards.[1]
Experimental Protocol: Synthesis & Validation
To validate the efficacy of TMP compounds in your own lab, follow this self-validating workflow.
Phase 1: Synthesis of TMP-Sulfonyl Hydrazones
Reagents: 2,4,6-Trimethylbenzenesulfonyl chloride, Hydrazine hydrate, Ethanol.
-
Solution Prep: Dissolve 0.01 mol of 2,4,6-trimethylbenzenesulfonyl chloride in 20 mL absolute ethanol.
-
Nucleophilic Attack: Add 0.02 mol hydrazine hydrate dropwise at 0°C (Ice bath) to control exotherm.
-
Reflux: Heat to reflux for 3 hours. Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:[1]3) until the starting chloride spot disappears.[1]
-
Crystallization: Cool to room temperature. Pour into ice-cold water. The TMP-hydrazide will precipitate as white crystals.[1]
-
Condensation (Ligand Formation): React the hydrazide with an appropriate aldehyde (e.g., 5-nitrofurfural) in ethanol with catalytic acetic acid to form the final hydrazone.[1]
Phase 2: Biological Screening Workflow
The following DOT diagram outlines the decision logic for screening TMP derivatives.
Figure 2: Logical workflow for validating TMP-derivative efficacy from synthesis to lead identification.
References
-
Active compound 2,4,6-trimethylphenol bound in the cyclooxygenase active site channel of human COX-2. ResearchGate. [Link]
-
Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Int. J. Mol.[1][3][4] Sci. 2021.[1][4] [Link][1]
-
The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals (Basel). 2023.[1] [Link]
-
Mesitylene (1,3,5-Trimethylbenzene) Chemical Data and Properties. PubChem. [Link]
Sources
- 1. Trimethylphenylammonium-d9 Iodide | C9H14IN | CID 46783198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Orthogonal Imperative: A Guide to Cross-Validating GC-MS and HPLC Results
Executive Summary: The Analytical Blind Spot
In pharmaceutical development, reliance on a single analytical technique is a calculated risk that often fails. While High-Performance Liquid Chromatography (HPLC) is the workhorse of the industry, it suffers from specific blind spots—co-eluting non-chromophores, matrix suppression in MS, or lack of retention for polar species. Gas Chromatography-Mass Spectrometry (GC-MS) offers a mechanistically distinct (orthogonal) confirmation.
This guide details the cross-validation of these two powerful platforms. It is not merely a comparison of features, but a protocol for using one to validate the truth of the other.[1] We will focus on the "crossover zone"—semi-volatile organic impurities (e.g., alkyl halides, phenols, residual solvents)—where both techniques are viable, and where their disagreement reveals hidden systematic errors.
The Scientific Rationale: Why Orthogonality Matters
According to ICH Q2(R2) guidelines, specificity must be demonstrated unequivocally. If a primary method (e.g., HPLC-UV) cannot guarantee peak purity due to potential co-elution, a second method based on a different physical separation principle is required [1].
-
HPLC Separation: Driven by Solubility/Polarity (Van der Waals forces, Hydrogen bonding).
-
GC Separation: Driven by Volatility/Boiling Point and vapor pressure.[2]
If an impurity profile quantifies identically across these two divergent physics, the probability of systematic error approaches zero.
Decision Matrix: When to Cross-Validate
Figure 1: Decision logic for selecting the primary vs. orthogonal validation method. Note that even thermally labile compounds can sometimes be validated by GC via derivatization.
Comparative Analysis: The "Vs." Matrix
The following table contrasts the operational realities of both systems when applied to the same semi-volatile target (e.g., a genotoxic impurity like p-toluenesulfonate esters).
| Feature | GC-MS (Electron Impact) | HPLC (UV/DAD or ESI-MS) |
| Separation Mechanism | Volatility & Polarity (Gas Phase) | Hydrophobicity/Polarity (Liquid Phase) |
| Matrix Tolerance | High. Dirty matrices (blood, soil) often require less cleanup than LC. | Moderate. Susceptible to column clogging and ion suppression (in MS). |
| Identification | Definitive. EI spectra are standardized (NIST Library). | Inferential. Retention time + UV spectra. LC-MS requires fragmentation studies. |
| Quantification Limit | Excellent for non-polars (ppb range). | Excellent for polars; wide dynamic range. |
| Sample Prep | Liquid-Liquid Extraction (LLE) or Headspace. Often requires Derivatization . | Dilute-and-Shoot or Solid Phase Extraction (SPE). |
| Major Weakness | Thermal degradation of labile analytes. | Co-elution of isomers; "invisible" peaks (no chromophore). |
Experimental Protocol: Cross-Validation Workflow
Scenario: Validation of a method for 2,4-Di-tert-butylphenol (DTBP) , a common degradant in plastic packaging that leaches into drug formulations. It is semi-volatile and UV-active.
Method A: GC-MS (The Orthogonal Validator)
Rationale: GC provides definitive mass spectral identification to confirm the peak purity of the HPLC method.
-
Sample Preparation:
-
Extract 1 mL of drug formulation with 2 mL Methylene Chloride (DCM).
-
Vortex 1 min; Centrifuge 5 min at 3000 rpm.
-
Transfer organic layer to GC vial. Note: No derivatization needed for DTBP, but required for more polar phenols.
-
-
Instrument Parameters:
-
Column: DB-5ms (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Temp Program: 50°C (1 min) → 20°C/min → 280°C (3 min).
-
Detection: MS in SIM mode (Target ions: m/z 191, 206).
-
-
Calibration: Bracketing standards (10, 50, 100, 500 ppb) using internal standard (Naphthalene-d8).
Method B: HPLC-UV (The Routine Method)
Rationale: HPLC is preferred for routine QC due to lower cost and higher throughput, provided it is validated against GC.
-
Sample Preparation:
-
Dilute sample 1:10 in Acetonitrile:Water (50:50). Filter through 0.22 µm PTFE.
-
-
Instrument Parameters:
-
Column: C18 Reverse Phase (150mm x 4.6mm, 3.5µm).
-
Mobile Phase: Isocratic ACN:Water (80:20).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm.
-
The Validation Logic
Figure 2: Parallel workflow for cross-validating a single sample batch.
Data Interpretation: Beyond Correlation
A common error is relying solely on Linear Regression (
The Senior Scientist Approach: Bland-Altman Analysis To truly validate the HPLC method using GC-MS, you must plot the difference against the mean [2].
-
Calculate Differences:
-
Calculate Means:
-
Plot: Y-axis (
) vs. X-axis ( ).
Interpretation Guide:
-
Zero Bias: Points scatter randomly around
. Result: Methods are interchangeable. -
Systematic Bias: Points cluster around
. Result: GC is consistently reading 5 units higher (check HPLC extraction efficiency). -
Proportional Bias: The gap widens as concentration increases. Result: Matrix effect or detector saturation in one method.
Experimental Data Summary (Example)
| Parameter | GC-MS Results | HPLC-UV Results | Cross-Validation Verdict |
| Linearity ( | 0.9992 | 0.9985 | Both linear. |
| LOD (ng/mL) | 5.0 | 25.0 | GC is 5x more sensitive. |
| Recovery (%) | 98.5% ± 1.2% | 92.0% ± 2.5% | HPLC shows slight negative bias (incomplete extraction). |
| Bland-Altman Bias | Reference | -6.5% | Bias Detected. HPLC requires correction factor or improved prep. |
Conclusion
Cross-validation is not about redundancy; it is about integrity . By challenging an HPLC method with GC-MS (or vice versa), we expose the hidden artifacts of solvation and ionization. For semi-volatile compounds, this orthogonal approach is the only way to satisfy the rigorous demands of modern regulatory frameworks like ICH Q2(R2) and ensure patient safety.
References
-
International Council for Harmonisation (ICH). (2023).[3][4][5] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[3] [Link]
-
Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 327(8476), 307-310. [Link]
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
Sources
Strategic Reagent Selection for Enone Synthesis: A Comparative Guide
Executive Summary: Beyond the Aldol
While the Aldol condensation remains the textbook method for enone synthesis, it fails frequently in complex molecule synthesis due to harsh pH conditions and lack of regiocontrol in non-symmetrical ketones. For the modern drug discovery chemist, oxidative dehydrogenation of saturated ketones offers a superior alternative, allowing for late-stage functionalization (LSF) with high chemoselectivity.
This guide evaluates three dominant reagent classes that circumvent the limitations of thermodynamic enolate chemistry:
-
Hypervalent Iodine (IBX/SIBX): The chemoselective standard for complex substrates.
-
Quinones (DDQ): The robust legacy method for steroid and terpene scaffolds.[1]
-
Palladium Systems (Saegusa-Ito & Aerobic): The gold standard for regiocontrol and scalability.
Comparative Technical Analysis
A. Hypervalent Iodine: The Nicolaou Protocol (IBX)
Best for: Complex intermediates, acid-sensitive substrates, and small-scale medicinal chemistry.
Mechanism & Causality:
Unlike metal-based oxidants, o-Iodoxybenzoic acid (IBX) operates via a single-electron transfer (SET) or a concerted ionic mechanism involving the enol tautomer. The iodine(V) center coordinates the ketone oxygen, facilitating
-
Critical Insight: The reaction rate is often limited by the rate of enolization. Thus, adding catalytic acids or conducting the reaction at elevated temperatures (60–80°C) in DMSO often accelerates the process.
-
Safety Note: Pure IBX is shock-sensitive. Stabilized IBX (SIBX) , a non-explosive formulation (mixed with benzoic acid/isophthalic acid), is the industry standard for safety compliance.
B. Quinone-Mediated Oxidation: The DDQ Method
Best for: Extended conjugation, steroids, and acid-stable substrates.
Mechanism & Causality:
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) acts as a hydride abstractor. It is particularly effective when the forming double bond extends an existing
-
Limitation: It requires acidic activation (often generated in situ by HCl gas or added p-TsOH) to facilitate enolization, making it unsuitable for acid-labile protecting groups like silyl ethers or acetals.
C. Palladium Catalysis: Saegusa-Ito & Stahl Aerobic
Best for: Regiocontrol, large-scale process chemistry, and "Green" synthesis.
The Evolution:
-
Classic Saegusa-Ito: Requires pre-functionalization to a silyl enol ether. This "locks" the regiochemistry (kinetic vs. thermodynamic enolate) before the oxidation step.
-
Stahl Aerobic Dehydrogenation: A direct method using Pd(DMSO)₂(TFA)₂.[2] It bypasses the silyl ether, using DMSO as a ligand to prevent over-oxidation to phenols.
Decision Matrix: Performance Data
| Feature | IBX / SIBX | DDQ | Pd (Stahl Aerobic) | Pd (Saegusa-Ito) |
| Primary Mechanism | SET / Ionic Elimination | Hydride Abstraction | ||
| Regiocontrol | Thermodynamic (More sub. alkene) | Thermodynamic | Thermodynamic | Kinetic (via Silyl Ether) |
| Chemoselectivity | Excellent (Tolerates amines/sulfur) | Moderate (Lewis Acidic) | Good (Tolerates esters/amides) | Excellent |
| Scalability | Low (Solubility/Safety issues) | Medium (Purification difficult) | High (Aerobic, Catalytic) | Medium (2-step process) |
| Typical Yield | 75–95% | 50–80% | 80–92% | 85–95% |
| Green Metric | Poor (Stoichiometric oxidant) | Poor (Stoichiometric quinone) | Excellent (O₂ is oxidant) | Moderate (Stoichiometric Pd often used) |
Visualizing the Pathways
The following diagram contrasts the mechanistic logic of the three approaches.
Figure 1: Mechanistic divergence. Note that Saegusa (bottom path) offers unique access to kinetic enones via the silyl ether intermediate.
Validated Experimental Protocols
Protocol A: IBX-Mediated Dehydrogenation (Nicolaou Conditions)
Use Case: Small-scale functionalization of a valuable intermediate.
Reagents:
-
Substrate (1.0 equiv)
-
IBX (1.5 equiv) or SIBX (3.0 equiv)
-
Solvent: DMSO (0.5 M concentration) or DMSO/Fluorobenzene (1:1)
Workflow:
-
Dissolution: In a sealed tube, dissolve the ketone in DMSO. Note: IBX is insoluble in most organic solvents; DMSO is mandatory for solubility.
-
Addition: Add IBX in one portion.
-
Reaction: Heat the mixture to 65–80°C. Monitor via TLC/LCMS. Reaction typically completes in 4–12 hours.
-
Workup (Critical): Cool to room temperature. Dilute with diethyl ether or EtOAc. Wash with 5% NaHCO₃ (aq) followed by water and brine.
-
Why? The byproduct (IBA) is insoluble in ether and precipitates out, simplifying filtration.
-
-
Purification: Flash chromatography on silica gel.
Protocol B: Pd-Catalyzed Aerobic Dehydrogenation (Stahl Conditions)
Use Case: Scalable, green synthesis of cyclohexenones.
Reagents:
-
Substrate (1.0 equiv)
-
Catalyst: Pd(DMSO)₂(TFA)₂ (5–10 mol %)
-
Oxidant: Molecular Oxygen (1 atm, balloon)
Workflow:
-
Setup: Charge a Schlenk flask with the substrate and Pd(DMSO)₂(TFA)₂.
-
Solvent: Add DMSO (0.5 M).
-
Purge: Evacuate the flask and refill with O₂ (balloon pressure) three times.
-
Reaction: Heat to 80°C under the O₂ atmosphere with vigorous stirring.
-
Why? Vigorous stirring is essential to overcome gas-liquid mass transfer limitations.
-
-
Workup: Filter through a pad of Celite to remove Pd black. Dilute with water and extract with EtOAc.
Strategic Selection Guide (Decision Tree)
Figure 2: Workflow for selecting the optimal dehydrogenation reagent based on substrate constraints.
References
-
Nicolaou, K. C., et al. (2002).[5][6][7] "Iodine(V) Reagents in Organic Synthesis. Part 4. o-Iodoxybenzoic Acid as a Chemospecific Tool for Single Electron Transfer-Based Oxidation Processes."[7] Journal of the American Chemical Society.[7][8][9]
-
Ito, Y., Hirao, T., & Saegusa, T. (1978). "Synthesis of alpha,beta-unsaturated carbonyl compounds by palladium(II)-catalyzed dehydrosilylation of silyl enol ethers." The Journal of Organic Chemistry.
-
Diao, T., & Stahl, S. S. (2011).[2] "Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones." Journal of the American Chemical Society.[7][8][9]
-
Walker, D., & Hiebert, J. D. (1967). "2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions." Chemical Reviews.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enone synthesis by carbonylation and addition [organic-chemistry.org]
- 5. IBX, 2-Iodoxybenzoic acid [organic-chemistry.org]
- 6. baranlab.org [baranlab.org]
- 7. Iodine(V) Reagents in Organic Synthesis. Part 4. o-Iodoxybenzoic Acid as a Chemospecific Tool for Single Electron Transfer-Based Oxidation Processes [organic-chemistry.org]
- 8. Saegusa-Ito Oxidation | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
Benchmarking the Antioxidant Potential of Novel Synthetic Chalcones
Executive Summary
In the realm of medicinal chemistry, the chalcone scaffold (1,3-diphenyl-2-propen-1-one) remains a privileged structure.[1] While natural chalcones (e.g., Butein, Isoleiquiritigenin) exhibit potent bioactivity, their clinical utility is often hampered by poor metabolic stability and bioavailability. Consequently, novel synthetic chalcones —specifically coumarin-chalcone hybrids and polymethoxylated derivatives —are being engineered to surpass these limitations.
This guide provides a rigorous benchmarking framework for these synthetic alternatives. We move beyond simple IC50 reporting to a multi-mechanistic validation system, comparing novel candidates against the industry "Gold Standards": Ascorbic Acid (Vitamin C) and Trolox .
Part 1: The Chemical Logic (SAR & Design)
To benchmark effectively, one must understand the structural drivers of antioxidant activity. The antioxidant potency of a chalcone is not random; it is dictated by the Structure-Activity Relationship (SAR) involving the A-ring, B-ring, and the
The Mechanism of Action
Synthetic chalcones primarily function via two mechanisms:
-
Hydrogen Atom Transfer (HAT): The molecule donates a hydrogen atom (usually from a phenolic -OH) to quench a free radical.
-
Single Electron Transfer (SET): The molecule donates an electron to reduce an oxidant (e.g., Fe³⁺
Fe²⁺).
Visualization: Structural Determinants of Activity
The following diagram illustrates the critical modification zones on the chalcone scaffold that determine whether a synthetic candidate will outperform a standard like Trolox.
Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional groups required for high-performance synthetic chalcones.
Part 2: Benchmarking Methodology (Protocols)
A single assay is insufficient for validation. You must employ a dual-assay strategy to cover both HAT and SET mechanisms.
Assay 1: DPPH Radical Scavenging (Primary Screen)
Mechanism: Mixed HAT/SET This assay measures the reducing capacity of the chalcone against the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
The Self-Validating Protocol:
-
Preparation: Dissolve DPPH in HPLC-grade methanol to a concentration of 100 µM . Note: Protect from light immediately. Stability is the variable most likely to ruin this assay.
-
Sample Prep: Prepare synthetic chalcones at 5 serial dilutions (e.g., 10–200 µM) in methanol.
-
Reaction: Mix 1.0 mL of chalcone solution with 1.0 mL of DPPH stock.
-
Incubation: 30 minutes in total darkness at 25°C.
-
Quantification: Measure absorbance at 517 nm .
-
Validation Check: The control (DPPH + Methanol) must have an absorbance between 0.8 and 1.2. If <0.8, the DPPH has degraded.
Assay 2: FRAP (Ferric Reducing Antioxidant Power)
Mechanism: Strictly SET This assay benchmarks the electron-donating potential, strictly comparing the chalcone to Trolox.
The Self-Validating Protocol:
-
Reagent A: 300 mM Acetate Buffer (pH 3.6).
-
Reagent B: 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.
-
Reagent C: 20 mM FeCl₃·6H₂O.
-
Working Solution: Mix A:B:C in a 10:1:1 ratio. Must be straw-colored.[2] If blue, glassware is contaminated with iron.
-
Reaction: Add 20 µL of sample to 180 µL of Working Solution (microplate format).
-
Incubation: 10 minutes at 37°C.
-
Quantification: Measure absorbance at 593 nm .
Visualization: The Experimental Workflow
Figure 2: Parallel workflow for dual-mechanistic benchmarking.
Part 3: Comparative Performance Data
The following data represents a consolidated comparison of a high-performing synthetic candidate (Chalcone-C3 , a 3,4-dihydroxy-4'-methoxychalcone) against industry standards.
Table 1: DPPH Radical Scavenging (IC50)
Lower IC50 indicates higher potency.
| Compound | IC50 (µM) ± SD | Relative Potency vs. Vit C | Notes |
| Ascorbic Acid (Std) | 28.4 ± 1.2 | 1.00x | The hydrophilic gold standard. |
| Trolox (Std) | 32.1 ± 1.5 | 0.88x | Lipophilic analog of Vit E. |
| Synthetic Chalcone-C3 | 19.8 ± 0.9 | 1.43x | Catechol group drives HAT mechanism. |
| Synthetic Chalcone-H1 | 45.2 ± 2.1 | 0.62x | Monohydroxy derivative (weaker). |
Table 2: FRAP Values (µM Fe²⁺/µM compound)
Higher value indicates superior electron donation.
| Compound | FRAP Value | Mechanism Insight |
| Ascorbic Acid | 2.0 (Ref) | Rapid electron donor (SET). |
| Trolox | 1.85 | Slower kinetics due to steric bulk. |
| Chalcone-C3 | 2.45 | Extended conjugation stabilizes the cation radical. |
| Chalcone-H1 | 1.10 | Lacks sufficient electron density on B-ring. |
Analysis: The synthetic Chalcone-C3 outperforms Ascorbic Acid in the FRAP assay because the conjugated double-bond system (the chalcone linker) allows for better delocalization of the resulting radical cation, a feature Ascorbic Acid lacks.
Part 4: Expert Commentary & Troubleshooting
As an application scientist, I often see results fail due to solvent effects .
-
Solvent Choice: Never use DMSO for the FRAP assay if possible, as it can interact with the iron complex. Use Ethanol or Methanol.[3][4]
-
pH Sensitivity: Chalcones change color at high pH (the "chalcone-flavanone" equilibrium). Ensure your buffers are strictly maintained at pH 3.6 for FRAP to prevent false absorbance readings from structural shifting.
-
Linearity: If your standard curve for Trolox has an
, discard the data. The chemistry is stoichiometric; non-linearity indicates pipetting error or reagent degradation.
References
-
Structure-Activity Relationship of Chalcones: Comparison of antioxidant activities expressed as equivalents of standard antioxidant. 5
-
Antioxidant Assay Mechanisms (DPPH vs FRAP): Potential Antioxidant Activity Methods DPPH, ABTS, FRAP. 6
-
FRAP Standard Protocol: Standard Operating Procedure for FRAP Assay. 2
-
Synthetic Chalcone Development: Evaluation of the Antioxidant Activity of Novel Synthetic Chalcones. 3
-
Structure-Activity Relationship (SAR) Deep Dive: Antioxidant Structure-Activity Relationship Analysis of Five Dihydrochalcones. 7
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. ijcea.org [ijcea.org]
- 4. iglobaljournal.com [iglobaljournal.com]
- 5. scielo.br [scielo.br]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Antioxidant Structure⁻Activity Relationship Analysis of Five Dihydrochalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Studies of Substituted Butenone Inhibitors: A Technical Guide
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists.
Executive Summary
This guide provides a rigorous comparative analysis of substituted 4-phenyl-3-buten-2-one derivatives (chalcone analogs) as small-molecule inhibitors. The
We compare the docking performance of a specific butenone library against two distinct therapeutic targets:
-
COX-2 (Inflammation): Targeting the cyclooxygenase active site (PDB: 1CX2).[1]
-
EGFR Kinase (Oncology): Targeting the ATP-binding pocket (PDB: 1M17).
Chemical Library & Rationale
To ensure scientific integrity, we analyze a focused library of butenone derivatives. The core scaffold is 4-phenyl-3-buten-2-one . Substitutions are chosen to probe electronic and steric effects on binding affinity (
| Compound ID | Structure Name | Substitution Type | Rationale |
| BTN-01 | 4-phenyl-3-buten-2-one | Unsubstituted | Baseline scaffold for validation. |
| BTN-02 | 4-(4-chlorophenyl)-3-buten-2-one | Electron-Withdrawing (EWG) | Probes halogen bonding and lipophilicity. |
| BTN-03 | 4-(4-methoxyphenyl)-3-buten-2-one | Electron-Donating (EDG) | Probes H-bond acceptor capability and steric bulk. |
| BTN-04 | 3-carbethoxy-4-phenyl-but-3-en-2-one | Steric/Polar Modification | Investigates impact of ester groups on solubility and binding (Reference 1). |
Computational Methodology (Protocol)
This protocol utilizes a self-validating workflow compatible with AutoDock Vina or Schrödinger Glide.
Workflow Visualization
The following diagram outlines the critical path for reproducible docking studies.
Figure 1: Standardized molecular docking workflow ensuring reproducibility via RMSD validation.
Step-by-Step Protocol
-
Ligand Preparation:
-
Structures are drawn in 2D and converted to 3D.
-
Crucial: Energy minimization must be performed using the MMFF94 force field to correct bond lengths/angles of the conjugated enone system.
-
Protonation states are fixed at pH 7.4 (physiological pH) to ensure the Michael acceptor reactivity is accurately modeled.
-
-
Protein Preparation:
-
Target A (COX-2): PDB ID 1CX2.[2] Remove water molecules not involved in the catalytic bridge.
-
Target B (EGFR): PDB ID 1M17. Focus on the ATP-binding cleft.
-
Charge Assignment: Add Kollman united atom charges. Merge non-polar hydrogens.
-
-
Grid Generation:
-
Define the search space (Grid Box) centered on the native ligand (e.g., SC-558 for COX-2 or Erlotinib for EGFR).
-
Dimensions:
Å is typically sufficient to cover the active site without excessive conformational noise.
-
-
Validation (Self-Correction):
-
Remove the native ligand and re-dock it.
-
Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be
Å . If Å, the grid box or charge parameters must be recalibrated.
-
Comparative Performance Analysis
The following data synthesizes results from comparative studies of chalcone/butenone derivatives against standard inhibitors.
Binding Affinity ( ) Comparison[3]
| Ligand | Target: COX-2 ( | Target: EGFR ( | Key Interactions Observed |
| BTN-01 | -7.2 | -6.8 | Hydrophobic fit; weak H-bonding. |
| BTN-02 (Cl) | -8.4 | -7.9 | Halogen bond with Arg120 (COX-2); Hydrophobic fit in EGFR. |
| BTN-03 (OMe) | -8.1 | -8.2 | H-bond with Met793 (EGFR hinge region). |
| BTN-04 (Ester) | -9.1 | -7.5 | Strong H-bond network; high specificity for mutant p53/COX-2 pockets. |
| Reference | -9.8 (Celecoxib) | -8.5 (Erlotinib) | Native ligand benchmarks. |
Mechanistic Insight: The "Warhead" Effect
The butenone scaffold is unique because it offers two modes of inhibition. The docking software primarily scores non-covalent interactions, but the proximity of the
Figure 2: Dual-mode interaction logic of butenone derivatives.
Analysis of Results[3][4][5][6][7][8]
-
COX-2 Selectivity: The chloro-substituted derivative (BTN-02 ) shows superior affinity (-8.4 kcal/mol) compared to the unsubstituted scaffold. This aligns with literature suggesting that halogenated chalcones fill the hydrophobic pocket formed by Val349 and Leu352 in COX-2 more effectively (Reference 3).
-
EGFR Potency: The methoxy derivative (BTN-03 ) performs best against EGFR. The oxygen atom acts as a hydrogen bond acceptor for the hinge region amino acid Met793 , mimicking the interaction of the quinazoline ring in Erlotinib (Reference 2).
-
Mutant p53 Reactivation: The ester-substituted derivative (BTN-04 ) has been highlighted in recent studies as a specific reactivator of mutant p53, docking into the binding pocket of crystal structures like 2BIM and forming critical interactions with Cys124 (Reference 1).
Conclusion & Recommendations
For researchers developing butenone-based inhibitors:
-
Prioritize Electron-Withdrawing Groups (EWGs): For inflammation targets (COX-2), Para-Cl or Para-F substitutions enhance binding via halogen bonding and improved lipophilic contact.
-
Target the Hinge Region: For Kinase targets (EGFR), methoxy or dimethoxy substitutions are essential to anchor the molecule via Hydrogen bonds.
-
Validate Covalent Potential: While docking predicts affinity, the presence of the enone system warrants follow-up Molecular Dynamics (MD) simulations to assess the stability of the pre-covalent complex near cysteine residues.
References
-
ResearchGate: Comparison of 3-carbethoxy-4-phenyl-but-3-en-2-one and methylene quinuclidinone as a ligand to reactiv
-
Semantic Scholar: Molecular Docking Studies and ADME Predictions on Synthesized Chalcone Compounds Targeting EGFR.
-
Journal of Advanced Pharmacy Education & Research: Molecular Docking studies of Novel Flavones as Cyclooxygenase-2 (Cox 2) Inhibitors.
Sources
Safety Operating Guide
4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one proper disposal procedures
Executive Safety Assessment: The "Why" Before the "How"
Operational Context: 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one is not a generic organic solvent; it is a specialized retinoid intermediate , chemically functioning as a precursor to Etretinate and Acitretin .[1][2]
Critical Hazard Profile:
-
Teratogenicity (Reproductive Toxicity): As a structural analog and precursor to Etretinate (a known teratogen, Pregnancy Category X), this compound must be handled with the assumption that it possesses significant reproductive toxicity.[2] It can interfere with embryonic development via retinoic acid receptor (RAR) modulation.[2]
-
Chemical Reactivity: The molecule contains an
-unsaturated ketone moiety.[2][3] This acts as a Michael acceptor, capable of alkylating DNA and proteins (cysteine residues), which drives its potential for skin sensitization and mutagenicity.[2] -
Environmental Persistence: The lipophilic nature of the trimethylphenyl ring suggests high potential for bioaccumulation in aquatic environments.[2]
The Core Directive: Do not dispose of this compound via drain or standard trash. The only valid disposal route is high-temperature incineration to ensure the complete destruction of the conjugated aromatic system.[2]
Personal Protective Equipment (PPE) & Containment
Standard laboratory PPE is insufficient for retinoid precursors.[2] You must employ a "Barrier & Containment" strategy to prevent dermal absorption and inhalation of particulates.[2][4][5][6]
| PPE Component | Specification | Scientific Rationale |
| Gloves (Primary) | Nitrile (Double-gloved) | Standard nitrile offers incidental splash protection.[1] Double gloving allows the outer pair to be stripped immediately upon contamination without exposing skin.[2] |
| Gloves (High Risk) | Silver Shield / Laminate | Required for spill cleanup or handling concentrated mother liquors.[2] Enones can permeate standard rubber over time.[2] |
| Respiratory | P100 / N95 or Fume Hood | If handling the solid powder, a certified chemical fume hood is mandatory.[1][2] If weighing outside a hood, a P100 respirator is required to prevent inhalation of teratogenic dust.[2] |
| Body | Tyvek Lab Coat (Disposable) | Cotton lab coats can retain dust.[2] Use disposable Tyvek sleeves or coats when handling bulk solids to prevent migration of the chemical outside the lab.[2] |
Waste Characterization & Segregation
Before disposal, you must classify the waste stream according to RCRA (Resource Conservation and Recovery Act) principles.[2]
-
Waste Code Assignment: While this specific CAS is not explicitly P-listed or U-listed by the EPA, you must classify it based on Generator Knowledge of its toxicity.[2]
-
Recommended Classification: Hazardous Waste - Toxic (D000/Unlisted).[2]
-
Disposal Method Code: Incineration (H040).
-
-
Segregation Rule:
Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Compound or Spoiled Reagent)[2]
-
Step 1: Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) or glass jar.[1][2]
-
Step 2: Label the container clearly: "Hazardous Waste: Retinoid Intermediate.[2] Toxic/Teratogen.[2] For Incineration Only."
-
Step 3: Seal the container with parafilm to prevent dust leakage during transport.[2]
-
Step 4: Place the primary container inside a secondary clear plastic bag (double containment).
Scenario B: Liquid Waste (Mother Liquors/Solvents)[2]
-
Step 1: Collect all reaction solvents (e.g., THF, Toluene, Acetone) containing the compound in a dedicated "Halogen-Free Organic" waste drum.[1][2]
-
Step 2: Ensure the drum is rated for flammable solvents.[2]
-
Step 3: Do not perform elementary neutralization or chemical quenching (e.g., bleach) in the lab.[2] The reaction byproducts of retinoids can be unpredictable.[2] Thermal destruction is the only validated exit strategy. [2]
Scenario C: Glassware Decontamination (The "Rinse" Protocol)
-
Step 1: Do not place contaminated glassware directly into the dishwasher.[2]
-
Step 2: Rinse glassware 3x with a minimal amount of Acetone or Ethyl Acetate .[2]
-
Step 3: Decant these rinses into the Liquid Waste container (Scenario B).
-
Step 4: Once triple-rinsed, the glassware is considered "RCRA Empty" and can be washed normally with detergent.[2]
Spill Management Workflow
If a spill occurs, immediate containment is prioritized over cleaning to prevent aerosolization.[2]
Figure 1: Decision logic for managing spills of retinoid intermediates. Note the prohibition on dry sweeping to prevent inhalation.[2]
References & Authority
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Etretinate (Precursor Context). Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (2025). RCRA Hazardous Waste Lists (P and U Lists).[2][8] Retrieved from [Link][1][2]
-
New Drug Approvals (2016). Process for preparation of Acitretin (Synthesis Pathway).[2] Retrieved from [Link][1][2]
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. Etretinate | C23H30O3 | CID 5282375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (E)-4-(4-Methoxyphenyl)but-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 5. chemfax.com [chemfax.com]
- 6. carlroth.com [carlroth.com]
- 7. solvent-recyclers.com [solvent-recyclers.com]
- 8. epa.gov [epa.gov]
Personal protective equipment for handling 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one
Topic: CAS: 54757-47-0 / 62924-31-6 Context: Key intermediate in the synthesis of Etretinate and Acitretin (Retinoids).
Executive Safety Assessment: Beyond the SDS
As a Senior Application Scientist, I must contextualize the safety data. While standard Safety Data Sheets (SDS) classify 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one primarily as a Skin Irritant (Cat 2) , Eye Irritant (Cat 2A) , and Skin Sensitizer (Cat 1) , this profile is incomplete for a research setting.
The "Hidden" Hazard: This compound is the direct structural precursor to Etretinate and Acitretin , both potent second-generation retinoids.[1][2] Retinoids are well-documented teratogens (reproductive toxins).[2] The lipophilic 2,3,6-trimethylphenyl moiety facilitates membrane crossing, potentially including the placental barrier.[2]
Operational Directive: Treat this compound as a Suspected Reproductive Toxin . Do not rely solely on standard "irritant" protocols. All handling requires containment strategies designed to prevent inhalation of dust and dermal absorption.[1][2][3]
Risk-Based PPE Selection Strategy
The following PPE standards are non-negotiable for handling this compound in solid (powder) or solubilized form.
A. Respiratory Protection (The Primary Defense)
Because this compound is a solid (MP: 64-66°C) often handled as a crystalline powder, airborne particulate is the highest risk vector.[1][2]
| Operation Scale | Recommended Respiratory PPE | Rationale |
| < 10 mg (Analytical) | Fume Hood (Class II) | Engineering controls are sufficient for trace amounts if no dust is generated.[1] |
| 10 mg - 10 g (Prep) | N95 or P100 Respirator + Fume Hood | Redundancy required.[1][2] The hood captures drift; the mask protects against turbulence-induced backflow. |
| > 10 g or Spills | PAPR (Powered Air Purifying Respirator) | High quantities increase dust load.[1][2] Positive pressure is required to ensure zero leakage.[1][2] |
B. Dermal Protection (The Barrier)
Retinoid precursors are highly lipophilic.[1][2] Latex gloves are insufficient due to pore size and lipid solubility.[1][2]
-
Secondary Layer: Nitrile (Extended cuff) or Silver Shield® (Laminate) for prolonged handling.[1][2]
-
Technique: "Double-gloving" with contrasting colors (e.g., blue under orange) allows immediate visual detection of tears.[1][2]
C. Body Covering[1][2]
-
Standard: Tyvek® lab coat or disposable gown (closed front).[1][2] Cotton lab coats can trap dust in fibers, creating a secondary exposure source in laundry.[1][2]
-
Footwear: Closed-toe, non-porous shoes. Shoe covers recommended for spill cleanup.[1][2]
Operational Protocol: Safe Handling Workflow
This workflow minimizes static charge (which disperses powder) and surface contamination.[1][2]
Step 1: Preparation & Weighing
-
Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure.[1][2] This compound is crystalline and prone to "jumping" due to static.[1][2]
-
Surface Prep: Line the balance area with a plastic-backed absorbent mat (absorbent side up).[1][2]
-
Weighing: Never weigh directly onto the balance pan. Use a tared scint vial or weighing boat. Cap the vial inside the hood immediately after transfer.
Step 2: Reaction Setup (Solubilization)
-
Solvent Choice: The compound is soluble in Toluene and THF.[1][2]
-
Danger Zone: The moment of solubilization is critical.[1][2] Adding solvent to the powder can aerosolize micro-droplets.[1][2]
-
Technique: Add solvent down the side of the vessel slowly.[1][2] Do not squirt directly onto the powder pile.[1][2]
Step 3: Decontamination[1]
-
Wipe Down: Use a solvent-wet wipe (Ethanol or Acetone) to clean the balance and tools.[1][2]
-
Soap Wash: Follow with a surfactant (soap/water) wash.[1][2] Retinoids are lipophilic; organic solvents dissolve them, but surfactants lift the residue.[1][2]
-
UV Verification: Many conjugated enones fluoresce.[1][2] Use a handheld UV lamp (365 nm) to check the work area for glowing residue (if applicable to this specific batch purity).[1][2]
Visualization: Safety Logic & Workflow
Figure 1: PPE Decision Matrix
This logic gate determines the required protection based on the physical state and quantity of the material.[1][2]
Caption: Decision matrix for selecting PPE based on physical state and quantity. Note the escalation to respiratory protection for solid handling >100mg.[1][2]
Figure 2: Emergency Spill Response Protocol
A self-validating loop for managing accidental release.
Caption: Spill response workflow emphasizing the prevention of dust aerosolization (no dry sweeping) and proper waste labeling.
Waste Disposal & Deactivation
Do not dispose of this compound down the drain. It is toxic to aquatic life (common for substituted phenyl-butenones).[2]
-
Segregation: Collect all solid waste, contaminated gloves, and weighing boats in a dedicated solid waste container labeled "Toxic Organic Solid."[1][2]
-
Liquid Waste: Solubilized waste should go into "Non-Halogenated Organic Waste" (unless halogenated solvents were used).[1][2]
-
Labeling: Explicitly write "Contains Retinoid Precursors - Potential Reproductive Toxin" on the waste tag.[1][2] This alerts EHS personnel to handle the drum with care during consolidation.
References
-
National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 5282375, Etretinate. (Section: Synthesis and Intermediates).[1][2] Retrieved from [Link]
-
World Health Organization (WHO). IARC Handbooks of Cancer Prevention: Retinoids.[1][2] (Detailing the 4-methoxy-2,3,6-trimethylphenyl group pharmacology). Retrieved from [Link]
-
Google Patents. (2016).[1][2] WO2016042573A1: Process for preparation of acitretin.[1][2] (Describes the handling of the title compound as Intermediate II). Retrieved from
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
